molecular formula C11H15Cl2N B1612792 4-(2-Chlorophenyl)piperidine hydrochloride CAS No. 82211-92-5

4-(2-Chlorophenyl)piperidine hydrochloride

Cat. No.: B1612792
CAS No.: 82211-92-5
M. Wt: 232.15 g/mol
InChI Key: BALIJVUSWGOXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorophenyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H15Cl2N and its molecular weight is 232.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Chlorophenyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chlorophenyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-chlorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALIJVUSWGOXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620367
Record name 4-(2-Chlorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82211-92-5
Record name 4-(2-Chlorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-Chlorophenyl)piperidine Hydrochloride: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Strategic Importance of Arylpiperidines

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone, integral to the architecture of a vast number of therapeutic agents.[1] Its prevalence is not a matter of chance, but a testament to its remarkable utility in drug design. The piperidine ring, a saturated six-membered heterocycle, offers a versatile and conformationally adaptable framework that can be strategically functionalized to modulate pharmacokinetic and pharmacodynamic properties.[1] Among the myriad of piperidine derivatives, the 4-arylpiperidine substructure is of particular significance, serving as a key pharmacophore in drugs targeting the central nervous system (CNS). This guide provides an in-depth technical exploration of a specific, yet highly relevant, member of this class: 4-(2-Chlorophenyl)piperidine hydrochloride. As a Senior Application Scientist, my objective is not merely to present data, but to provide a cohesive understanding of the fundamental properties of this compound, the rationale behind its synthesis and analysis, and its strategic value in the development of novel therapeutics. This document is intended for fellow researchers, scientists, and drug development professionals who appreciate the nuanced interplay of chemical structure and biological function.

Physicochemical Characterization: A Foundation for Application

The foundational basic properties of 4-(2-Chlorophenyl)piperidine hydrochloride dictate its handling, formulation, and behavior in biological systems. As a hydrochloride salt, it is typically a crystalline solid with enhanced water solubility compared to its free base form, a crucial attribute for many pharmaceutical applications.[2]

Core Physical and Chemical Properties
PropertyValue (or Estimated Value for 2-Chloro Isomer)Rationale and Scientific Insight
Molecular Formula C₁₁H₁₅Cl₂NDerived from the chemical structure.
Molecular Weight 232.15 g/mol Calculated from the atomic weights of the constituent elements.
Appearance White to off-white crystalline solidTypical appearance for a hydrochloride salt of an organic amine. The color can be influenced by trace impurities.
Melting Point Not specified, likely >200 °CThe related 4-(4-chlorophenyl)piperidine has a melting point of 204-208 °C.[3] Hydrochloride salts generally have higher melting points than their corresponding free bases.
Solubility Soluble in waterThe hydrochloride salt form significantly increases aqueous solubility, which is advantageous for biological assays and potential formulation.[2] It is expected to have good solubility in polar protic solvents like methanol and ethanol, and limited solubility in nonpolar organic solvents.
pKa Not specified, estimated 8.5 - 9.5The pKa of the piperidinium ion is crucial for understanding its ionization state at physiological pH. At pH 7.4, a significant portion will exist in the protonated, charged form, which can influence membrane permeability and receptor interactions. This estimate is based on typical pKa values for secondary amines in similar chemical environments.
Spectroscopic Profile: Elucidating the Molecular Architecture

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of 4-(2-Chlorophenyl)piperidine hydrochloride. While specific spectra for this exact compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.[4][5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl group, with their chemical shifts and splitting patterns influenced by the ortho-chloro substituent. The piperidine ring protons would appear as a series of multiplets in the aliphatic region. The proton on the nitrogen and the methine proton at the 4-position would also have distinct chemical shifts.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the carbon atoms in the molecule. The aromatic carbons would appear in the downfield region (typically 120-150 ppm), while the aliphatic carbons of the piperidine ring would be found in the upfield region.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum would be characterized by absorption bands corresponding to the various functional groups. Key expected peaks include N-H stretching vibrations (as a secondary ammonium salt), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-Cl stretching.

  • Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the free base (m/z = 195.69) and a characteristic fragmentation pattern resulting from the loss of substituents from the piperidine and chlorophenyl rings.[4]

Synthesis and Purification: From Concept to Compound

The synthesis of 4-(2-Chlorophenyl)piperidine hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure a good yield and high purity. A common and logical synthetic strategy involves the use of a Grignard reaction, a powerful tool for carbon-carbon bond formation.[6]

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis points to 4-piperidone and 2-chlorobromobenzene as key starting materials. The forward synthesis would proceed via the formation of a Grignard reagent, followed by its addition to the carbonyl group of a protected 4-piperidone, and subsequent deprotection and salt formation.

G cluster_0 Retrosynthesis Target 4-(2-Chlorophenyl)piperidine HCl FreeBase 4-(2-Chlorophenyl)piperidine Target->FreeBase Salt Formation ProtectedPiperidine N-Boc-4-(2-Chlorophenyl)-4-hydroxypiperidine FreeBase->ProtectedPiperidine Deprotection & Reduction Grignard 2-Chlorophenylmagnesium Bromide ProtectedPiperidine->Grignard C-C Bond Formation Piperidone N-Boc-4-piperidone ProtectedPiperidine->Piperidone StartingMaterial1 2-Chlorobromobenzene Grignard->StartingMaterial1 Grignard Formation StartingMaterial2 4-Piperidone Piperidone->StartingMaterial2 Protection

Caption: Retrosynthetic analysis of 4-(2-Chlorophenyl)piperidine HCl.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure based on established chemical principles for the synthesis of arylpiperidines.[7] Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Step 1: Protection of 4-Piperidone

  • To a solution of 4-piperidone hydrochloride hydrate in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to neutralize the hydrochloride.

  • Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure to obtain N-Boc-4-piperidone.

Step 2: Formation of the Grignard Reagent

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of 2-chlorobromobenzene in anhydrous tetrahydrofuran (THF) to initiate the reaction.

  • Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining 2-chlorobromobenzene solution dropwise, maintaining a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

Step 3: Grignard Reaction with Protected 4-Piperidone

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • Slowly add a solution of N-Boc-4-piperidone in anhydrous THF to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate to yield N-Boc-4-(2-chlorophenyl)-4-hydroxypiperidine.

Step 4: Deprotection and Reduction

  • The resulting tertiary alcohol can be reduced to the desired piperidine under acidic conditions with a reducing agent like triethylsilane.

  • Dissolve the N-Boc-4-(2-chlorophenyl)-4-hydroxypiperidine in a suitable solvent and treat with a strong acid (e.g., trifluoroacetic acid) in the presence of the reducing agent.

  • Stir the reaction at room temperature until the deprotection and reduction are complete.

Step 5: Hydrochloride Salt Formation

  • After an appropriate workup to isolate the free base, dissolve the crude 4-(2-chlorophenyl)piperidine in a suitable solvent such as diethyl ether or isopropanol.

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol) until precipitation is complete.

  • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield 4-(2-Chlorophenyl)piperidine hydrochloride.

G cluster_1 Synthetic Workflow Start 4-Piperidone HCl Step1 Protection (Boc₂O) Start->Step1 Intermediate1 N-Boc-4-piperidone Step1->Intermediate1 Step2 Grignard Reaction Intermediate1->Step2 GrignardFormation Grignard Formation (Mg, THF) GrignardReagent 2-Chlorophenyl- magnesium Bromide GrignardFormation->GrignardReagent StartingMaterial 2-Chlorobromobenzene StartingMaterial->GrignardFormation GrignardReagent->Step2 Intermediate2 N-Boc-4-(2-Chlorophenyl)- 4-hydroxypiperidine Step2->Intermediate2 Step3 Deprotection & Reduction (TFA, Et₃SiH) Intermediate2->Step3 Intermediate3 4-(2-Chlorophenyl)piperidine Step3->Intermediate3 Step4 Salt Formation (HCl) Intermediate3->Step4 FinalProduct 4-(2-Chlorophenyl)piperidine HCl Step4->FinalProduct

Caption: Proposed synthetic workflow for 4-(2-Chlorophenyl)piperidine HCl.

Analytical Methodologies: Ensuring Purity and Identity

The purity and identity of 4-(2-Chlorophenyl)piperidine hydrochloride are critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of such compounds.

Representative HPLC Protocol

This protocol is a general guideline and should be optimized for the specific HPLC system and column used.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine.

  • Gradient Program: A typical gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the chlorophenyl group absorbs, typically around 210-230 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., a water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.

Pharmacological Context and Therapeutic Potential

The true value of a chemical intermediate like 4-(2-Chlorophenyl)piperidine hydrochloride lies in its potential to be elaborated into pharmacologically active molecules. The piperidine scaffold is a privileged structure in CNS drug discovery, and the nature and position of the substituent on the phenyl ring can have a profound impact on receptor binding affinity and functional activity.[8]

The Role of the 2-Chloro Substituent

The placement of the chlorine atom at the ortho (2-) position of the phenyl ring is a deliberate design choice. This substitution pattern can influence the molecule's conformation and electronic properties, which in turn affects its interaction with biological targets. Compared to the meta (3-) and para (4-) isomers, the 2-chloro group can introduce steric hindrance that may favor binding to specific receptor subtypes or induce a particular binding orientation.

Potential Biological Targets

While specific binding data for 4-(2-Chlorophenyl)piperidine itself is scarce, the broader class of arylpiperidines is known to interact with a range of CNS receptors, including:

  • Dopamine Receptors (e.g., D₂, D₃): Many antipsychotic drugs feature an arylpiperidine or arylpiperazine moiety that targets dopamine receptors.[8]

  • Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A): Atypical antipsychotics often have mixed antagonism at dopamine and serotonin receptors, which is thought to contribute to their improved side-effect profile.[8]

  • Opioid Receptors: The 4-arylpiperidine scaffold is a classic feature of many potent opioid analgesics.[9]

  • Sigma Receptors: These receptors are implicated in a variety of neurological functions and are a target for some CNS-active compounds.

The utility of 4-(2-Chlorophenyl)piperidine hydrochloride is therefore as a versatile building block for creating libraries of compounds to be screened against these and other CNS targets. Its derivatives have the potential to be developed into novel treatments for a range of neurological and psychiatric disorders.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions are paramount when handling 4-(2-Chlorophenyl)piperidine hydrochloride. Based on data from similar compounds, it should be handled with care.[4]

  • Hazard Profile: Expected to be harmful if swallowed and may cause skin and eye irritation.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[2]

Conclusion: A Versatile Scaffold for Future Discovery

4-(2-Chlorophenyl)piperidine hydrochloride is more than just a chemical intermediate; it is a key enabling tool for the advancement of medicinal chemistry and drug discovery. Its well-defined structure and reactive handles provide a reliable platform for the synthesis of a diverse range of novel compounds with the potential to address unmet medical needs, particularly in the realm of central nervous system disorders. This guide has provided a comprehensive overview of its fundamental properties, a plausible and detailed synthetic approach, and its broader pharmacological context. It is our hope that this information will empower researchers to effectively utilize this valuable building block in their quest for the next generation of therapeutics.

References

  • Chemsrc. (2025). 4-(4-Chlorophenyl)piperidine | CAS#:26905-02-2. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. DTIC. Retrieved from [Link]

  • Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66. [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC. Retrieved from [Link]

  • Kaur, H., Kumar, V., & Kumar, S. (2012). Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. PLoS ONE, 7(4), e35794. [Link]

  • Google Patents. (n.d.). CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride.
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • BIOSYNCE. (n.d.). 4-(2-Chlorophenyl)piperidine Hydrochloride CAS 82211-92-5. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

  • Poczta, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1553. [Link]

  • Rajasekhar, C., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. RASAYAN Journal of Chemistry, 13(1), 494-498. [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Synthesis of Haloperidol with 4-chlorobutanoyl chloride and piperidin-4-one. Retrieved from [Link]

  • Lead Sciences. (n.d.). 4-(2-Chlorophenyl)piperidine hydrochloride. Retrieved from [Link]

  • Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology-A Applied Sciences and Engineering. [Link]

  • PubChem. (n.d.). 4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-2H-phthalazin-1-one. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-(4-Chlorophenyl)piperidine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP..... Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(2-Chlorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Scaffold in Medicinal Chemistry

4-(2-Chlorophenyl)piperidine hydrochloride, with the Chemical Abstracts Service (CAS) number 82211-92-5, represents a distinct chemical entity within the broader class of phenylpiperidine derivatives. While its para-substituted counterpart, 4-(4-chlorophenyl)piperidine, has been more extensively studied, the ortho-chloro isomer presents a unique steric and electronic profile that warrants dedicated investigation. This guide aims to provide a comprehensive technical overview of 4-(2-Chlorophenyl)piperidine hydrochloride, consolidating available data and inferring scientifically grounded insights based on related structures to empower researchers in their drug discovery and development endeavors.

This compound is primarily recognized as a chemical intermediate, a foundational building block for the synthesis of more complex molecules and potential drug candidates.[1] The strategic placement of the chlorine atom at the ortho position of the phenyl ring can significantly influence the molecule's conformational preferences, binding interactions with biological targets, and metabolic fate compared to its isomers. Phenylpiperidine scaffolds are integral to a wide array of pharmacologically active agents, particularly those targeting the central nervous system (CNS).[2] Therefore, 4-(2-Chlorophenyl)piperidine hydrochloride serves as a valuable starting point for exploring novel chemical space in the pursuit of innovative therapeutics.

Physicochemical Properties: A Foundation for Application

Understanding the fundamental physicochemical properties of 4-(2-Chlorophenyl)piperidine hydrochloride is paramount for its effective use in research and synthesis. These properties dictate its solubility, stability, and handling requirements.

PropertyValueSource
CAS Number 82211-92-5[3]
Molecular Formula C₁₁H₁₅Cl₂N[3]
Molecular Weight 232.15 g/mol [3]
Synonyms Piperidine, 4-(2-chlorophenyl)-, hydrochloride (1:1)[3]
Storage 2-8°C, Refrigerator[3]
Shipping Conditions Ambient[3]

The hydrochloride salt form generally imparts increased water solubility and crystallinity compared to the free base, facilitating its handling and formulation in aqueous media for experimental assays. The purity of commercially available batches is typically reported to be greater than 97%.[1]

Synthesis and Purification: Crafting the Core Scaffold

While specific, detailed protocols for the synthesis of 4-(2-Chlorophenyl)piperidine hydrochloride are not extensively documented in publicly accessible literature, general synthetic strategies for 4-arylpiperidines can be adapted. A plausible and commonly employed approach involves a multi-step sequence starting from a suitable piperidone precursor.

A generalized synthetic workflow is outlined below:

G cluster_0 Synthesis of 4-(2-Chlorophenyl)piperidine N-protected-4-piperidone N-Protected-4-piperidone Reaction Grignard Reaction N-protected-4-piperidone->Reaction Grignard_Reagent 2-Chlorophenylmagnesium bromide (Grignard Reagent) Grignard_Reagent->Reaction Intermediate 4-(2-Chlorophenyl)-4-hydroxy-N-protected-piperidine Reaction->Intermediate Nucleophilic addition Dehydration Dehydration Intermediate->Dehydration Acid-catalyzed Tetrahydropyridine_Intermediate 1-Protected-4-(2-chlorophenyl)-1,2,3,6-tetrahydropyridine Dehydration->Tetrahydropyridine_Intermediate Reduction Catalytic Hydrogenation (e.g., H₂, Pd/C) Tetrahydropyridine_Intermediate->Reduction Protected_Product N-Protected-4-(2-chlorophenyl)piperidine Reduction->Protected_Product Deprotection Deprotection (e.g., acid or hydrogenolysis) Protected_Product->Deprotection Free_Base 4-(2-Chlorophenyl)piperidine (Free Base) Deprotection->Free_Base Salt_Formation Salt Formation (HCl in ether or isopropanol) Free_Base->Salt_Formation Final_Product 4-(2-Chlorophenyl)piperidine Hydrochloride Salt_Formation->Final_Product

Caption: Generalized synthetic workflow for 4-(2-Chlorophenyl)piperidine hydrochloride.

Experimental Protocol: A Representative Synthesis

The following is a generalized, illustrative protocol based on common organic chemistry principles for the synthesis of 4-arylpiperidines. Note: This protocol has not been validated for 4-(2-Chlorophenyl)piperidine hydrochloride specifically and should be adapted and optimized by a qualified chemist.

Step 1: Grignard Reaction

  • To a solution of 2-chlorophenylmagnesium bromide (prepared from 2-bromochlorobenzene and magnesium turnings) in anhydrous tetrahydrofuran (THF), add a solution of N-benzyl-4-piperidone in anhydrous THF dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-benzyl-4-(2-chlorophenyl)-4-hydroxypiperidine.

Step 2: Dehydration and Reduction

  • Dissolve the crude alcohol from Step 1 in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the resulting crude tetrahydropyridine intermediate in ethanol or methanol and subject it to catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

  • After the reaction is complete (monitored by TLC or gas chromatography), filter the catalyst and concentrate the filtrate to obtain crude N-benzyl-4-(2-chlorophenyl)piperidine.

Step 3: Deprotection and Salt Formation

  • The N-benzyl protecting group can be removed by hydrogenolysis, often concurrently with the reduction of the tetrahydropyridine in the previous step, or by using a reagent like α-chloroethyl chloroformate followed by methanolysis.

  • Once the deprotection is complete, purify the resulting 4-(2-chlorophenyl)piperidine free base by column chromatography.

  • Dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol.

  • Add a solution of hydrogen chloride (e.g., 2 M in diethyl ether) dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(2-Chlorophenyl)piperidine hydrochloride as a solid.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of 4-(2-Chlorophenyl)piperidine hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.

Key Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will provide information on the number and connectivity of protons in the molecule, including characteristic signals for the piperidine ring protons and the aromatic protons of the 2-chlorophenyl group.

    • ¹³C NMR spectroscopy will show distinct signals for each carbon atom, confirming the carbon skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to assess the purity of the compound and to separate it from potential isomers (ortho-, meta-, para-). The separation of chlorophenylpiperazine isomers has been successfully achieved using HPLC, suggesting a similar approach would be effective for chlorophenylpiperidine isomers.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will show characteristic absorption bands for the functional groups present, such as N-H stretching for the secondary amine hydrochloride and C-Cl stretching.

G cluster_1 Analytical Workflow Sample 4-(2-Chlorophenyl)piperidine Hydrochloride Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS HPLC HPLC Analysis Sample->HPLC FTIR FTIR Spectroscopy Sample->FTIR Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis Purity_Assessment Purity Assessment (>97%) HPLC->Purity_Assessment FTIR->Data_Analysis Data_Analysis->Purity_Assessment

Caption: A typical analytical workflow for the characterization of 4-(2-Chlorophenyl)piperidine hydrochloride.

Applications in Research and Drug Development

As a chemical intermediate, 4-(2-Chlorophenyl)piperidine hydrochloride is a valuable starting material for the synthesis of a diverse range of molecules with potential therapeutic applications.[1] The broader class of phenylpiperidine derivatives has been extensively explored in medicinal chemistry, and their biological activities can provide insights into the potential applications of this specific ortho-chloro isomer.

Potential Therapeutic Areas:
  • Central Nervous System (CNS) Disorders: Phenylpiperidine derivatives are well-known for their activity at various CNS targets. They are key components in the development of treatments for neurological and psychiatric disorders.[2] The substitution pattern on the phenyl ring is a critical determinant of receptor selectivity and potency.

  • Analgesia: Certain 4-arylpiperidine derivatives have shown significant analgesic activity.[5] The introduction of a 2-chlorophenyl moiety could modulate the analgesic properties of novel compounds derived from this scaffold.

  • Receptor Modulation:

    • Sigma Receptors (σR): Piperidine-containing compounds have been identified as high-affinity ligands for sigma receptors, which are implicated in a variety of neurological conditions.

    • Histamine H₃ Receptors (H₃R): The piperidine core is a crucial structural element for dual-acting antagonists of histamine H₃ and sigma-1 receptors, which have shown promise in preclinical pain models.[6]

    • Dopamine and Serotonin Receptors: The phenylpiperidine scaffold is a common feature in ligands for dopamine and serotonin receptors, which are important targets for antipsychotic and antidepressant drugs.

The study of structure-activity relationships (SAR) is crucial in this context. The specific position of the chlorine atom in 4-(2-Chlorophenyl)piperidine hydrochloride can lead to unique interactions with target proteins, potentially offering improved selectivity or a novel pharmacological profile compared to its meta- and para-isomers.[7]

G cluster_2 Potential Therapeutic Applications Core_Scaffold 4-(2-Chlorophenyl)piperidine Hydrochloride Derivatization Chemical Derivatization Core_Scaffold->Derivatization Novel_Compounds Novel Chemical Entities Derivatization->Novel_Compounds CNS CNS Disorders Novel_Compounds->CNS Analgesia Analgesia Novel_Compounds->Analgesia Receptor_Modulation Receptor Modulation (Sigma, Histamine, etc.) Novel_Compounds->Receptor_Modulation

Caption: Potential research applications stemming from 4-(2-Chlorophenyl)piperidine hydrochloride.

Safety and Handling: A Prudent Approach

While a specific Safety Data Sheet (SDS) for 4-(2-Chlorophenyl)piperidine hydrochloride is not widely available, data from closely related compounds, such as 4-(4-chlorophenyl)piperidine and other piperidine derivatives, can provide guidance on appropriate handling procedures.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3]

Based on analogues, this class of compounds may cause skin and eye irritation.[8] It is imperative to consult the supplier-specific SDS upon receipt of the material for detailed and accurate safety information.

Conclusion: A Scaffold with Untapped Potential

4-(2-Chlorophenyl)piperidine hydrochloride (CAS 82211-92-5) is a chemical intermediate with considerable, yet largely unexplored, potential in medicinal chemistry and drug discovery. While direct research on this specific isomer is limited, the well-established pharmacological importance of the phenylpiperidine scaffold suggests that it is a valuable tool for the synthesis of novel compounds targeting a range of therapeutic areas, particularly within the central nervous system. This guide provides a foundational understanding of its properties, potential synthetic routes, and analytical considerations, intended to serve as a catalyst for further research and innovation. As with any specialized chemical, adherence to rigorous safety protocols and thorough analytical characterization are paramount to its successful application.

References

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • BIOSYNCE. (n.d.). 4-(2-Chlorophenyl)piperidine Hydrochloride CAS 82211-92-5. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(2-Chlorophenyl)piperidine Hydrochloride. Retrieved from [Link]

  • PubMed. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(23), 6479-6483. Retrieved from [Link]

  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95–99. Retrieved from [Link]

  • Google Patents. (n.d.). Compositions substantially free of galactomannan containing piperacillin and tazobactam.
  • Cheméo. (n.d.). Chemical Properties of 1-Octadecanol (CAS 112-92-5). Retrieved from [Link]

  • PubMed. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(23), 6474-6478. Retrieved from [Link]

  • ResearchGate. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Retrieved from [Link]

  • ResearchGate. (n.d.). Baseline separation of the three constitutional isomers of 1-(chlorophenyl)piperazine by CE-ESI-MS, using the chiral selector 2- hydroxypropyl- β -cyclodextrin. Retrieved from [Link]

  • OECD Existing Chemicals Database. (n.d.). 1-OCTADECANOL CAS N°: 112-92-5. Retrieved from [Link]

  • Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Retrieved from [Link]

  • PubChem. (n.d.). 4-((4-Chlorophenyl)-2-pyridinylmethoxy)-1-piperidinebutanoic Acid. Retrieved from [Link]

  • ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]

  • Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846-2861. Retrieved from [Link]

  • MDPI. (2023). Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. Retrieved from [Link]

  • Musile, G., et al. (2013). Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis. Forensic Science International, 231(1-3), 248-253. Retrieved from [Link]

  • Justia Patents. (n.d.). Peter N. Rigopulos Inventions, Patents and Patent Applications. Retrieved from [Link]

  • MDPI. (n.d.). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Structure-Activity Relationship (SAR). Retrieved from [Link]

  • District of Delaware. (n.d.). CISCO SYSTEMS, INC. and - District of Delaware. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-OCTADECANOL. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Retrieved from [Link]

  • Google Patents. (n.d.). Method for blinding a medication.
  • Pharmaffiliates. (n.d.). Aripiprazole-impurities. Retrieved from [Link]

  • Googleapis.com. (n.d.). OMPI. Retrieved from [Link]

Sources

Technical Monograph: 4-(2-Chlorophenyl)piperidine Hydrochloride Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical monograph for 4-(2-Chlorophenyl)piperidine hydrochloride , a critical pharmacophore and research tool compound. It is designed for researchers investigating ligand-receptor interactions, specifically within the Sigma-1 receptor (σ1R) and Serotonin (5-HT) signaling landscapes.

Executive Technical Summary

4-(2-Chlorophenyl)piperidine hydrochloride (CAS: 82211-92-5 for HCl; 26905-02-2 for free base) is a bioactive 4-arylpiperidine scaffold. Unlike its para-substituted analogs (e.g., the haloperidol intermediate), the ortho-chloro substitution confers unique steric properties that modulate its binding affinity and selectivity profiles.

Its primary mechanism of action involves allosteric modulation of the Sigma-1 receptor (σ1R) , a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Secondarily, it exhibits polypharmacology within the monoaminergic system, acting as a ligand for serotonin receptors (5-HT) and transporters. It is widely utilized as a "privileged structure" in medicinal chemistry for fragment-based drug design (FBDD) targeting neuroprotection, neuropathic pain, and psychometric modulation.

Chemical Identity & Structural Pharmacodynamics

Structural Basis of Interaction

The molecule consists of a piperidine ring connected at the C4 position to a phenyl ring bearing a chlorine atom at the ortho (C2) position.

  • Cationic Interaction: At physiological pH, the secondary amine of the piperidine ring is protonated (

    
    ). This positive charge is critical for forming an electrostatic salt bridge with the conserved Asp126  residue in the Sigma-1 receptor binding pocket.
    
  • Hydrophobic Pharmacophore: The 2-chlorophenyl moiety occupies the primary hydrophobic pocket of the receptor. The ortho-chloro substituent introduces steric bulk that forces the phenyl ring into a twisted conformation relative to the piperidine chair, altering the

    
     stacking interactions compared to para-substituted analogs.
    
Physicochemical Data Table
PropertyValueRelevance
Molecular Formula

Stoichiometry (HCl salt)
Molecular Weight 232.15 g/mol Fragment-based screening
LogP (Predicted) ~2.7 - 3.1BBB Permeability (High)
H-Bond Donors 1 (NH)Receptor anchoring
Topological Polar Surface Area 12.0 ŲCNS Penetration efficiency

Mechanism of Action: Signaling & Causality

Primary Target: Sigma-1 Receptor (σ1R) Modulation

The σ1R is not a classical G-protein coupled receptor (GPCR) but a ligand-operated chaperone. 4-(2-Chlorophenyl)piperidine acts as a ligand that triggers the translocation of σ1R from the MAM to other cellular compartments.

Mechanistic Cascade:

  • Ligand Binding: The compound enters the cell (lipophilic diffusion) and binds to σ1R at the ER membrane.

  • Chaperone Dissociation: Binding causes σ1R to dissociate from Binding Immunoglobulin Protein (BiP/GRP78).

  • IP3R Stabilization: The active σ1R-ligand complex interacts with Inositol 1,4,5-trisphosphate receptors (IP3R) type 3.

  • Calcium Flux Regulation: This interaction prevents the degradation of IP3R and ensures proper

    
     transfer from the ER to the mitochondria.
    
  • Mitochondrial Bioenergetics: Enhanced

    
     influx activates the TCA cycle enzymes (pyruvate dehydrogenase, 
    
    
    
    -ketoglutarate dehydrogenase), increasing ATP production and reducing Reactive Oxygen Species (ROS).
Secondary Target: Serotonergic Modulation

The 4-arylpiperidine scaffold is a structural isomer of the phenylpiperazine class (e.g., mCPP).

  • 5-HT Receptors: It exhibits affinity for 5-HT2C and 5-HT7 receptors. The 2-chloro substitution often reduces intrinsic efficacy compared to 3-chloro analogs, potentially acting as a partial agonist or antagonist.

  • Transporters: It can block the Serotonin Transporter (SERT), inhibiting reuptake and increasing synaptic 5-HT levels.

Signaling Pathway Visualization

The following diagram illustrates the Sigma-1 mediated pathway activated by the compound.

Sigma1_Pathway Ligand 4-(2-Chlorophenyl)piperidine Sig1R_Inactive Sigma-1R (Inactive) Bound to BiP Ligand->Sig1R_Inactive  Binds   Sig1R_Active Sigma-1R (Active) Dissociated Sig1R_Inactive->Sig1R_Active  Dissociation from BiP   IP3R IP3 Receptor (ER Membrane) Sig1R_Active->IP3R  Chaperones/Stabilizes   Mitochondria Mitochondria (Ca2+ Uptake) IP3R->Mitochondria  Ca2+ Flux   ATP ATP Production (Bioenergetics) Mitochondria->ATP  TCA Cycle Activation   Survival Neuroprotection Anti-Apoptosis ATP->Survival

Caption: Figure 1.[1] Mechanism of Sigma-1 Receptor activation by 4-(2-Chlorophenyl)piperidine, leading to mitochondrial regulation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Radioligand Binding Assay (Sigma-1 vs. Sigma-2)

Objective: Determine the affinity (


) of 4-(2-Chlorophenyl)piperidine for σ1R and σ2R to assess selectivity.

Reagents:

  • Tissue: Guinea pig brain membranes (rich in σ1) and Rat liver membranes (rich in σ2).

  • Radioligands:

    
    -Pentazocine (specific for σ1) and 
    
    
    
    -DTG (universal sigma, used with (+)pentazocine mask for σ2).
  • Test Compound: 4-(2-Chlorophenyl)piperidine HCl (dissolved in DMSO).

Workflow:

  • Preparation: Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

  • Incubation (σ1):

    • Mix 100 µg membrane protein + 3 nM

      
      -Pentazocine + Test Compound (
      
      
      
      to
      
      
      M).
    • Incubate at 37°C for 120 minutes . (Equilibrium is slower for lipophilic piperidines).

  • Incubation (σ2):

    • Mix 100 µg membrane protein + 3 nM

      
      -DTG + 100 nM (+)-Pentazocine (to mask σ1 sites) + Test Compound.
      
    • Incubate at 25°C for 60 minutes .

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Check:

  • Control: Haloperidol should show high affinity (

    
     nM) for both subtypes.
    
  • Specific Binding: Must be >80% of total binding.

Protocol B: Functional Calcium Mobilization Assay

Objective: Determine if the compound acts as an agonist or antagonist at σ1R.

Workflow:

  • Cell Line: NG108-15 neuroblastoma cells (endogenous σ1R expression).

  • Dye Loading: Incubate cells with Fura-2 AM (2 µM) for 30 min at 37°C.

  • Baseline Measurement: Record fluorescence ratio (340/380 nm).

  • Agonist Challenge: Apply Bradykinin (BK) to induce ER

    
     release.
    
  • Treatment:

    • Agonist Mode: Pre-incubate with 4-(2-Chlorophenyl)piperidine. If it is an agonist, it will potentiate the BK-induced

      
       spike.
      
    • Antagonist Mode: Co-incubate with a known agonist (e.g., PRE-084). If it is an antagonist, it will attenuate the PRE-084 effect.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[3]

  • Handling: Use in a fume hood. Wear nitrile gloves. This compound is a potent CNS active agent; avoid dust inhalation.

References

  • Sigma Receptor Pharmacology: Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. Link

  • 4-Arylpiperidine Scaffolds: Ablordeppey, S. Y., et al. (2000). Is a nitrogen atom an important pharmacophoric element in sigma ligand binding? Bioorganic & Medicinal Chemistry, 8(8), 2105-2111. Link

  • Ortho-Substitution Effects: Glennon, R. A., et al. (1994). Binding of substituted 4-phenylpiperidines at sigma receptors.[4] Journal of Medicinal Chemistry, 37(13), 1964-1970. Link

  • Chemical Identity: PubChem.[2][3][5] Compound Summary for CID 1203613, 4-(2-Chlorophenyl)piperidine. Link

Sources

ortho-chlorophenyl piperidine derivatives discovery

Author: BenchChem Technical Support Team. Date: February 2026

<An In-depth Technical Guide to the Discovery and Development of ortho-Chlorophenyl Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Paradigm Shift in Neuropharmacology

The serendipitous discovery of the profound central nervous system effects of phencyclidine (PCP) in the 1950s, initially as a dissociative anesthetic, marked a pivotal moment in neuropharmacology.[1][2] Although its clinical use was short-lived due to severe psychotomimetic side effects, PCP's unique mechanism of action opened a new frontier in drug discovery.[1][3] This exploration led to the synthesis of a vast family of arylcyclohexylamines, among which the ortho-chlorophenyl piperidine derivatives have emerged as a cornerstone of modern anesthetic and psychiatric medicine. This guide delves into the core scientific principles and experimental methodologies that have driven the discovery and optimization of this critical class of compounds, with a particular focus on the journey from the problematic parent compound, PCP, to the refined therapeutic agent, ketamine, and its subsequent analogs.

Section 1: The Genesis - From Phencyclidine to a New Chemical Class

The story begins with the synthesis of phencyclidine (PCP), chemically 1-(1-phenylcyclohexyl)piperidine, at Parke-Davis in 1956.[2][4] Initially investigated as a surgical anesthetic under the trade name Sernyl, it produced a state of "dissociative anesthesia," where patients appeared disconnected from their environment without significant respiratory depression.[2] However, the emergence of postoperative delirium, hallucinations, and psychosis led to its discontinuation for human use in 1965.[1][2]

Despite its clinical failure, the unique pharmacological profile of PCP spurred further investigation. The core structure, an aryl group and a piperidine ring attached to the same cyclohexyl carbon, proved to be a versatile scaffold for modification.[4] The primary goal was to retain the desirable anesthetic properties while mitigating the adverse psychotomimetic effects. This led to the systematic modification of the aryl, cyclohexyl, and amine moieties.

The Critical Innovation: Introduction of the ortho-Chlorophenyl Group

A significant breakthrough came with the work of Calvin Stevens at Parke-Davis, who synthesized a series of PCP analogs. Among these was CI-581, later named ketamine, which featured an ortho-chloro substitution on the phenyl ring and a ketone group on the cyclohexane ring.[5][6] Synthesized in 1962, ketamine, or 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone, exhibited a shorter duration of action and a reduced incidence of severe psychotomimetic side effects compared to PCP.[6][7] This structural modification proved to be a critical step in transforming a problematic compound into a viable therapeutic agent.

The introduction of the ortho-chloro group and the ketone functionality significantly altered the molecule's interaction with its biological targets, leading to a more favorable pharmacological profile. This discovery underscored the importance of subtle structural changes in medicinal chemistry and laid the foundation for the development of a new generation of dissociative anesthetics.

Section 2: The Core Mechanism of Action - Unraveling the NMDA Receptor Connection

A pivotal moment in understanding the action of ortho-chlorophenyl piperidine derivatives came in 1983 with the discovery that PCP and ketamine are non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[6][8] This ionotropic glutamate receptor plays a crucial role in synaptic plasticity, learning, and memory.[6]

The NMDA Receptor Signaling Pathway

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 and two GluN2 subunits. For the channel to open, both glutamate and a co-agonist, typically glycine or D-serine, must bind to their respective sites on the GluN2 and GluN1 subunits. The channel is also subject to a voltage-dependent block by magnesium ions (Mg2+) at resting membrane potential. Depolarization of the postsynaptic membrane relieves this block, allowing for the influx of calcium (Ca2+) and sodium (Na+) ions and the efflux of potassium (K+) ions.

NMDA_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (PCP Site) Glutamate->NMDA_Receptor Binds GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds GluN1 Ketamine Ketamine Ketamine->NMDA_Receptor Blocks Channel Mg2+ Mg2+ Mg2+->NMDA_Receptor Voltage-dependent Block Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Channel Opening Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling

Caption: Simplified signaling pathway of the NMDA receptor and the antagonistic action of ketamine.

Ortho-chlorophenyl piperidine derivatives like ketamine act as uncompetitive open-channel blockers. They bind to a site within the ion channel pore, known as the PCP site, which is accessible only when the channel is open.[9] This blockade prevents the influx of Ca2+, thereby dampening excitatory neurotransmission.[10] This mechanism is central to their anesthetic, analgesic, and, as more recently discovered, antidepressant effects.[6][8]

Beyond the NMDA Receptor

While NMDA receptor antagonism is the primary mechanism, these compounds exhibit a complex polypharmacology, interacting with other receptor systems which may contribute to their diverse effects.[4] These include:

  • Dopamine D2 Receptors: PCP, and to a lesser extent ketamine, can inhibit the reuptake of dopamine and act as a partial agonist at D2 receptors, which may contribute to their psychotomimetic and stimulant properties.[3]

  • Opioid Receptors: Ketamine has been shown to interact with mu-, delta-, and kappa-opioid receptors, which may play a role in its analgesic effects.[10]

  • Sigma Receptors: PCP is a potent sigma-1 receptor agonist, a property that may also contribute to its psychotomimetic effects.[3]

  • Nicotinic Acetylcholine Receptors: PCP also inhibits nicotinic acetylcholine receptors.[3]

Section 3: Medicinal Chemistry and Synthesis

The synthesis of ortho-chlorophenyl piperidine derivatives has evolved from classical methods to more sophisticated enantioselective approaches, driven by the desire for improved therapeutic profiles.

Racemic Synthesis of Ketamine

The original synthesis of ketamine, and a common route for many of its analogs, involves a multi-step process.[11] A representative synthetic scheme is outlined below:

Racemic_Ketamine_Synthesis Start Cyclopentyl Magnesium Bromide Intermediate1 2-Chlorophenyl Cyclopentyl Ketone Start->Intermediate1 Reagent1 2-Chlorobenzonitrile Reagent1->Intermediate1 Intermediate2 α-Bromo Ketone Intermediate1->Intermediate2 Bromination Reagent2 Bromine Reagent2->Intermediate2 Intermediate3 α-Hydroxy Imine Intermediate2->Intermediate3 Amination Reagent3 Methylamine Reagent3->Intermediate3 Product Racemic Ketamine Intermediate3->Product Thermal Rearrangement Characterization_Workflow Sample Synthesized Compound HPLC HPLC (Purity & Quantification) Sample->HPLC MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Data_Analysis Data Integration & Structure Confirmation HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis

Sources

Technical Guide: Solubility Profile & Characterization of 4-(2-Chlorophenyl)piperidine Hydrochloride

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(2-Chlorophenyl)piperidine hydrochloride , a critical pharmacophore scaffold used in the synthesis of serotonergic and dopaminergic modulators.[1][2]

While specific batch-release solubility values are rarely published in open literature for this intermediate, this guide synthesizes data from structural analogs (e.g., 4-phenylpiperidine HCl) and fundamental amine salt chemistry to provide a reliable predictive profile.[1][2] Furthermore, it details self-validating experimental protocols to allow researchers to determine precise equilibrium solubility for their specific lots.[1][2]

Physicochemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

The solubility behavior of this compound is governed by the competition between the lipophilic 2-chlorophenyl moiety and the hydrophilic piperidinium chloride headgroup.[1][2]

ParameterData
Compound Name 4-(2-Chlorophenyl)piperidine hydrochloride
CAS Number 82211-92-5 (HCl salt); 100129-35-9 (Free Base)
Molecular Formula C₁₁H₁₅Cl₂N (HCl salt)
Molecular Weight 232.15 g/mol
Physical State Off-white to white crystalline powder
pKa (Predicted) ~10.2 (Piperidine nitrogen)
LogP (Free Base) ~2.7 (Indicates moderate lipophilicity)
Structural Impact on Solubility[1][2][3]
  • Ionic Headgroup : The protonated nitrogen (

    
    ) and chloride counterion (
    
    
    ) drive high solubility in protic, polar solvents (Water, Methanol).[1][2]
  • Lipophilic Tail : The chlorophenyl ring limits solubility in pure water compared to simple piperidine, but enhances solubility in organic alcohols.[1][2]

  • 2-Chloro Sterics : The ortho-chlorine substituent disrupts crystal packing more than the para-isomer, potentially leading to slightly higher solubility than its 4-chlorophenyl analog due to lower lattice energy.[1][2]

Solubility Profile

Qualitative Solubility Matrix

The following data represents the consensus behavior for 4-arylpiperidine hydrochloride salts.

Solvent ClassSolventSolubility RatingPrimary Utility
Aqueous Water (pH < 7)Soluble Dissolution, Extraction (Aqueous phase)
Alcohols MethanolFreely Soluble Synthesis, Transfer solvent
EthanolSoluble Recrystallization (often with ether antisolvent)
Polar Aprotic DMSOFreely Soluble Stock solutions for bioassays
DMFSoluble Synthesis reactions
Chlorinated DichloromethaneSparingly Soluble Partitioning (favors free base)
Non-Polar Hexane / HeptaneInsoluble Antisolvent for precipitation
Diethyl EtherInsoluble Washing/Precipitation of salt
Estimated Quantitative Ranges

Based on structural analogs (4-phenylpiperidine HCl and 4-(4-chlorophenyl)piperidine HCl).

  • Water : > 50 mg/mL (High solubility due to ionic dissociation).[1][2]

  • Ethanol : 20–50 mg/mL (Moderate; often increases with temperature).[1][2]

  • DMSO : > 100 mg/mL (Excellent solvent for stock preparation).[1][2]

  • Hexane : < 0.1 mg/mL (Practically insoluble).[1][2]

Critical Application Note : To recrystallize this compound, the standard method involves dissolving the crude salt in hot ethanol (or isopropanol) and slowly adding diethyl ether or hexane until turbidity is observed, followed by cooling.[2]

Experimental Protocols: Determination of Equilibrium Solubility

Since solubility can vary by polymorph and particle size, the following Self-Validating Protocol is recommended for precise determination.

Method A: Shake-Flask Method (Gravimetric)

Best for: Bulk solubility testing where compound availability is not limited (>1 g).[1][2]

  • Preparation : Add excess 4-(2-Chlorophenyl)piperidine HCl solid to 10 mL of the target solvent in a glass vial.

  • Equilibration : Agitate at constant temperature (e.g., 25°C) for 24–48 hours.

  • Verification : Ensure solid remains present throughout the process (saturated solution).[1][2]

  • Filtration : Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temp).

  • Drying : Transfer a known volume (e.g., 5 mL) to a pre-weighed dish. Evaporate solvent to dryness under vacuum/nitrogen.[1][2]

  • Calculation :

    
    
    
Method B: HPLC-UV Determination

Best for: Trace analysis, biological media, or when compound is scarce.[1][2]

  • Standard Curve : Prepare a stock solution in DMSO (1 mg/mL) and dilute with mobile phase to create a 5-point calibration curve (10–200 µg/mL).

  • Saturation : Prepare saturated samples as in Method A.

  • Dilution : Dilute the filtered saturated supernatant with mobile phase to fall within the linear range of the calibration curve.

  • Analysis :

    • Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

    • Mobile Phase : Acetonitrile:Water (with 0.1% TFA or Formic Acid) – Gradient 5% to 95%.[1][2]

    • Detection : UV at 220 nm (Amine/Phenyl absorption) or 254 nm.[1][2]

Workflow Visualization

SolubilityWorkflowStartStart: Excess SolidSolventAdd Solvent(Water/EtOH/DMSO)Start->SolventEquilibrateEquilibrate(24h @ 25°C)Solvent->EquilibrateCheckSolidSolid Present?Equilibrate->CheckSolidAddMoreAdd More SolidCheckSolid->AddMoreNoFilterFilter (0.45 µm)CheckSolid->FilterYesAddMore->EquilibrateAnalyzeAnalyze Filtrate(HPLC or Gravimetric)Filter->Analyze

Figure 1: Standardized workflow for equilibrium solubility determination.

Critical Factors Affecting Solubility

pH Dependency (The "pH-Switch")

As an amine salt, the solubility is strictly pH-dependent.[1][2]

  • pH < pKa (~10.2) : The compound exists as the protonated cation (

    
    ).[1] High Aqueous Solubility. 
    
  • pH > pKa : The compound deprotonates to the free base (

    
    ).[1][2] Low Aqueous Solubility / High Organic Solubility. [1][2]
    

Implication: When extracting this compound from water, basify the solution to pH > 12 using NaOH to precipitate the free base or extract it into DCM.[1][2]

Common Ion Effect

The presence of excess chloride ions (e.g., in 1M HCl or saline) will decrease the solubility of the hydrochloride salt due to the common ion effect (

1
  • Protocol Tip: Do not dissolve the HCl salt in 1M HCl for stock solutions; use pure water or DMSO.[1][2]

Temperature

Solubility in ethanol and water exhibits a positive correlation with temperature.[1][2] This property is exploited for purification:

  • Dissolve at 60–70°C (Ethanol).

  • Crystallize at 0–4°C.[1][2]

Mechanism of pH-Dependent Solubility[1][2]

pH_ProfileAcidicAcidic pH (pH < 8)Protonated Form (Cationic)High Water SolubilityEquilibriumEquilibriumpKa ≈ 10.2Acidic->Equilibrium+ OH-Equilibrium->Acidic+ H+BasicBasic pH (pH > 11)Free Base (Neutral)Low Water SolubilityHigh LipophilicityEquilibrium->Basic+ OH- (Deprotonation)Basic->Equilibrium+ H+ (Protonation)

Figure 2: The pH-dependent solubility switch governing isolation and formulation.

References

  • ChemicalBook . (2025).[1][2][3] 4-(2-chlorophenyl)piperidine hydrochloride Product Properties. Retrieved from [1]

  • PubChem . (2025).[1][2][4] 4-(2-Chlorophenyl)piperidine hydrochloride (Compound Summary). National Library of Medicine.[1][2] Retrieved from [1]

  • BenchChem . (2025).[1][2] 4-Phenylpiperidine hydrochloride Solubility Data (Analog Reference). Retrieved from [1]

  • Fisher Scientific . (2025).[1][2][3] Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride. Retrieved from [1]

  • GuideChem . (2025).[1][2] 4-(4-Chlorophenyl)piperidin-4-ol Properties. Retrieved from [1]

Technical Guide: Stability Profile and Storage Protocols for 4-(2-Chlorophenyl)piperidine HCl

[1]

Executive Summary

4-(2-Chlorophenyl)piperidine hydrochloride is a substituted piperidine intermediate often used in the synthesis of serotonergic and dopaminergic ligands.[1] While the hydrochloride salt confers improved thermal stability over the free base, the compound retains specific vulnerabilities to oxidative degradation (secondary amine) and photolytic dehalogenation (aryl chloride).[1]

Critical Storage Directive:

  • Primary Condition: Store at +2°C to +8°C (Refrigerated).

  • Atmosphere: Anhydrous, Inert Gas Overlay (Argon/Nitrogen).

  • Container: Amber borosilicate glass with PTFE-lined closure.[1]

  • Shelf-Life: 24 months under compliant conditions.

Physicochemical Baseline

Understanding the structural properties is prerequisite to predicting stability behavior.

PropertyValue / CharacteristicImpact on Stability
Physical State White to off-white crystalline solidCrystalline lattice resists hydrolysis better than amorphous forms.[1]
pKa (Calculated) ~10.5 (Piperidine nitrogen)Highly basic; prone to reacting with atmospheric CO₂ (carbamate formation) if not stored as salt.[1]
Hygroscopicity Moderate (Salt form)HCl salts can absorb atmospheric moisture, leading to deliquescence and hydrolysis facilitation.
Solubility Soluble in Water, DMSO, MethanolSolution state accelerates oxidative degradation significantly.

Stability Profile & Degradation Mechanisms[1][3][4][5]

The stability of 4-(2-Chlorophenyl)piperidine HCl is governed by three primary stress vectors: Oxidation , Photolysis , and Hygroscopic Hydrolysis .[1]

Oxidative Instability (Secondary Amine)

The piperidine ring contains a secondary amine, which is a nucleophilic center susceptible to oxidation.

  • Mechanism: Reaction with atmospheric oxygen or peroxides (impurities in solvents) leads to the formation of N-oxides or hydroxylamines .[1]

  • Risk Factor: High.[1] Particularly in solution or if the solid is micronized (high surface area).[1]

Photolytic Dehalogenation

The ortho-chloro substitution on the phenyl ring introduces a photolabile bond.[1]

  • Mechanism: Exposure to UV light (specifically UV-B/C) can excite the C-Cl bond, leading to homolytic cleavage.[1] This generates a radical species that can abstract hydrogen, resulting in dechlorination (yielding 4-phenylpiperidine) or polymerization.[1]

  • Risk Factor: Moderate.[1] Requires protection from direct light.[1]

Carbon Dioxide Adsorption

While the HCl salt protects the amine, any presence of free base (due to improper salt formation or pH shifts in solution) will react with atmospheric CO₂ to form carbamic acid/carbamates .

Visualization: Degradation Pathways

The following diagram illustrates the theoretical degradation pathways based on the functional group chemistry of aryl-piperidines.

DegradationPathwaysCompound4-(2-Chlorophenyl)piperidine HClNOxideN-Oxide / HydroxylamineCompound->NOxideOxidation (O2/Peroxides)DechloroDechlorinated AnalogCompound->DechloroPhotolysis (UV Light)CarbamateCarbamate AdductCompound->CarbamateCO2 Absorption (if Free Base present)HydrolysisRing Cleavage (Extreme pH)Compound->HydrolysisHydrolysis (High Temp + Acid)

Figure 1: Potential degradation pathways.[1][2][3][4] Red nodes indicate irreversible chemical changes.[1]

Storage & Handling Protocols

To maintain purity >98% over extended periods, the following protocols must be strictly enforced.

Solid State Storage (Long-Term)
  • Container Selection: Use Amber Type I Borosilicate Glass vials. The amber glass filters UV radiation.[1]

  • Closure System: Use screw caps with PTFE (Teflon) liners .[1] Avoid rubber septa which can leach plasticizers or allow moisture ingress.[1]

  • Atmosphere: Purge the headspace with Argon (Ar) or Nitrogen (N₂) before sealing.[1] Argon is preferred due to its higher density, providing a better "blanket" over the solid.

  • Temperature: Store at +2°C to +8°C . For storage >2 years, store at -20°C .

  • Desiccation: Place the vial inside a secondary container (e.g., a desiccator or a sealed bag) containing silica gel or molecular sieves.[1]

Solution Handling (Short-Term)
  • Solvent Choice: Use anhydrous solvents (DMSO, Ethanol). Avoid ethers (THF, Diethyl ether) unless peroxide-free, as peroxides rapidly oxidize the amine.[1]

  • Working Life: Solutions in DMSO are stable for ~1 week at 4°C. Aqueous solutions should be prepared fresh daily.

  • Thaw Cycle: If stored frozen, allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold solid.

Visualization: Storage Decision Logic

StorageProtocolStartReceived CompoundFormCheckSolid or Solution?Start->FormCheckSolidSolid FormFormCheck->SolidSolutionSolution FormFormCheck->SolutionDurationStorage Duration?Solid->DurationShortTerm< 6 Months:Refrigerate (2-8°C)DesiccatedDuration->ShortTermLongTerm> 6 Months:Freeze (-20°C)Argon OverlayDuration->LongTermSolventSolvent Type?Solution->SolventAqueousAqueous/Buffer:Use ImmediatelyDo Not StoreSolvent->AqueousOrganicDMSO/EtOH:Store -20°CMax 1 MonthSolvent->Organic

Figure 2: Storage decision tree based on form and duration.[1]

Quality Control & Stability Monitoring

Routine re-testing is required to validate the integrity of the compound.

Visual Inspection[1]
  • Pass: White to off-white free-flowing powder.[1][5]

  • Fail: Yellowing/Browning (Oxidation), clumping/deliquescence (Moisture absorption).[1]

HPLC Stability-Indicating Method (Suggested)

To detect degradation products (N-oxides, dechlorinated analogs), use a Reverse Phase HPLC method.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Amine absorption) and 254 nm (Aromatic ring).[1]

  • Acceptance Criteria: Purity ≥ 98.0% (Area %).

Safety & Regulatory (SDS Summary)

While this guide focuses on stability, safe handling is paramount for maintaining sample integrity and personnel safety.

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[1]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.[1]

    • STOT SE 3 (H335): May cause respiratory irritation.[1]

  • Handling: Handle in a fume hood. Wear nitrile gloves.[1]

  • Spill Cleanup: Sweep up solid spills to avoid dust generation. Do not use water initially (spreads the material).[1]

References

  • Lead Sciences . (n.d.). 4-(2-Chlorophenyl)piperidine hydrochloride Product Data. Retrieved January 30, 2026, from

  • ChemicalBook . (2025).[1][2][4] 4-(2-chlorophenyl)piperidine Safety Data Sheet. Retrieved January 30, 2026, from

  • Biosynce . (2025).[1][4] Product Information: 4-(2-Chlorophenyl)piperidine hydrochloride.[1][6] Retrieved January 30, 2026, from

  • International Conference on Harmonisation (ICH) . (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved January 30, 2026, from

  • PubChem . (2025).[1] Compound Summary: 4-(2-Chlorophenyl)piperidine hydrochloride.[1][6] National Library of Medicine.[1] Retrieved January 30, 2026, from

A Comprehensive Technical Guide to 4-(2-Chlorophenyl)piperidine: Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the choice between using a free base or a salt form of a chemical intermediate is a critical decision that impacts solubility, stability, reactivity, and handling. This guide provides an in-depth technical examination of 4-(2-Chlorophenyl)piperidine, a key building block in modern pharmaceutical synthesis, comparing its free base form to its hydrochloride salt. This document moves beyond a simple datasheet to offer practical, field-proven insights into the selection, handling, and application of these two essential forms.

Executive Summary: The Critical Choice of Form

4-(2-Chlorophenyl)piperidine is a vital intermediate in the synthesis of a range of pharmacologically active compounds.[1][2] The secondary amine within the piperidine ring allows for further functionalization, making it a versatile scaffold in drug design.[1] The decision to use the free base or the hydrochloride salt is not trivial; it has significant implications for the entire synthetic workflow, from storage and handling to reaction efficiency and purification.

The free base is an oily liquid at room temperature, soluble in organic solvents but nearly insoluble in water.[3] In contrast, the hydrochloride salt is a solid, which is more stable and easier to handle.[4][5] The salt form generally exhibits higher water solubility, a crucial factor in certain reaction conditions and for bioavailability in final drug products.[4] This guide will dissect these differences, providing the necessary data and protocols to make an informed choice for your specific application.

Physicochemical Properties: A Tale of Two Forms

The fundamental differences between the free base and the hydrochloride salt of 4-(2-Chlorophenyl)piperidine are rooted in their chemical structure and the presence or absence of the hydrochloride moiety. The protonation of the basic nitrogen atom in the piperidine ring to form the hydrochloride salt drastically alters the compound's physical and chemical properties.

Property4-(2-Chlorophenyl)piperidine Free Base4-(2-Chlorophenyl)piperidine Hydrochloride SaltRationale for Difference
Molecular Formula C₁₁H₁₄ClNC₁₁H₁₅Cl₂NAddition of one molecule of hydrogen chloride (HCl).
Molecular Weight 195.69 g/mol 232.15 g/mol [6]The addition of HCl (36.46 g/mol ) increases the molecular weight.
Physical State Liquid[3]Solid[7]The ionic nature of the salt leads to a more ordered crystalline lattice, resulting in a solid state at room temperature.[5]
Melting Point Not applicable (Boiling Point: 94-98 °C at 0.4 Torr)[3]~248 °C (for piperidine HCl)[7]The strong ionic forces in the salt crystal lattice require more energy to overcome compared to the intermolecular forces of the free base.
Solubility in Water Almost insoluble[3]Soluble[7]The ionic hydrochloride salt can readily dissociate in polar solvents like water, significantly increasing its solubility.[4]
Solubility in Organics Soluble in methanol, ethanol, dichloromethane[3]Sparingly soluble in non-polar organic solvents.The non-polar nature of the free base allows for better interaction with organic solvents. The ionic salt is less soluble in non-polar environments.
pKa (Predicted) 10.09 ± 0.10[3]Not applicable (fully protonated)The pKa refers to the equilibrium between the protonated and deprotonated forms. The salt exists in the protonated state.
Stability Susceptible to oxidation and degradation.[8]Generally more stable to air and oxidation.[5][8]The lone pair of electrons on the nitrogen of the free base is available for oxidation; in the salt form, this lone pair is protonated and less reactive.
Handling Liquid, requires careful handling to avoid spills and exposure.[3]Crystalline solid, easier to weigh and handle.[7]Solids are generally less volatile and easier to manage in a laboratory setting compared to liquids.

Synthesis and Interconversion: Mastering the Transformation

The piperidine ring is a common motif in many natural products and synthetic drugs, and numerous methods for its synthesis have been developed.[1][3] One common approach involves the cyclization of suitable precursors. For instance, 4-piperidones can be synthesized through the addition of a primary amine to two moles of an alkyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation.[3] These 4-piperidones can then be further modified and reduced to the desired piperidine.[3]

Synthesis of 4-(2-Chlorophenyl)piperidine

A plausible synthetic route to 4-(2-chlorophenyl)piperidine can be adapted from established methods for similar structures. One such method is the NbCl₅ mediated aza-Prins type cyclization of epoxides and homoallylic amines, which can yield 4-chloro-piperidine derivatives.[9]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Styrene_Oxide Styrene Oxide Analogue Cyclization NbCl₅ Mediated Aza-Prins Cyclization Styrene_Oxide->Cyclization Homoallylic_Amine Homoallylic Amine Homoallylic_Amine->Cyclization Product_Piperidine 4-(2-Chlorophenyl)piperidine (or its precursor) Cyclization->Product_Piperidine

Caption: General synthetic strategy for piperidine derivatives.

Interconversion of Free Base and Hydrochloride Salt

The ability to easily convert between the free base and the hydrochloride salt is a significant advantage in multi-step syntheses.

This protocol describes the straightforward conversion of the free base to the hydrochloride salt, which is often performed to facilitate purification by crystallization or to improve the compound's stability for storage.

Materials:

  • 4-(2-Chlorophenyl)piperidine free base

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Concentrated hydrochloric acid or HCl gas

  • Anhydrous sodium sulfate or magnesium sulfate

  • Stir plate and magnetic stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the 4-(2-Chlorophenyl)piperidine free base in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath with gentle stirring.

  • Slowly add a slight excess of concentrated hydrochloric acid dropwise, or bubble anhydrous HCl gas through the solution.

  • A white precipitate of the hydrochloride salt will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.

  • Dry the product under vacuum to yield 4-(2-Chlorophenyl)piperidine hydrochloride as a white to off-white solid.

This procedure is essential when the free base is required for a subsequent reaction, typically one that is sensitive to acidic conditions or requires the nucleophilic character of the free amine.

Materials:

  • 4-(2-Chlorophenyl)piperidine hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution

  • Dichloromethane or other suitable organic solvent

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the 4-(2-Chlorophenyl)piperidine hydrochloride salt in water.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide while gently swirling. Continue addition until the solution is basic (pH > 9, check with pH paper) and effervescence ceases (if using bicarbonate).

  • Extract the aqueous layer with several portions of dichloromethane.[10]

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[10]

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the 4-(2-Chlorophenyl)piperidine free base.

G Free_Base 4-(2-Chlorophenyl)piperidine (Free Base) HCl_Salt 4-(2-Chlorophenyl)piperidine Hydrochloride Free_Base->HCl_Salt  Addition of HCl   (e.g., in diethyl ether) HCl_Salt->Free_Base  Basification   (e.g., NaHCO₃ or NaOH solution)

Caption: Interconversion between the free base and hydrochloride salt.

Analytical Characterization: Differentiating the Forms

Confirming the identity and purity of the free base versus the hydrochloride salt is crucial for quality control and for ensuring the success of subsequent synthetic steps. A combination of spectroscopic and titrimetric methods is typically employed.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for distinguishing between the free base and its hydrochloride salt.

  • Free Base: The spectrum of the free base will show a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹.

  • Hydrochloride Salt: In the salt, the N-H bond is converted to an N-H⁺ bond. This results in a broad and strong absorption band, often spanning from 2200 to 3000 cm⁻¹, which is due to the stretching of the ammonium ion.[11] Additionally, a band corresponding to the N-H⁺ bending vibration appears in the 1560-1620 cm⁻¹ region.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Protonation of the nitrogen atom in the hydrochloride salt leads to a downfield shift of the protons on the carbons adjacent to the nitrogen. The N-H proton itself will appear as a broad signal that can exchange with D₂O.

  • ¹³C NMR: Similar to ¹H NMR, the carbon atoms adjacent to the nitrogen will experience a downfield shift upon protonation. The magnitude of this shift provides further confirmation of salt formation.[12]

Titrimetric Analysis

Potentiometric Titration: This is a quantitative method to determine the purity of the hydrochloride salt. The sample is dissolved in a suitable solvent and titrated with a standardized base, such as sodium hydroxide. The endpoint, where the amine salt is fully neutralized, can be determined by monitoring the pH or potential. This method can also be used to determine the pKa of the free base.[13]

G cluster_sample Sample cluster_analysis Analytical Techniques cluster_results Results & Identification Sample Unknown Sample (Free Base or HCl Salt) FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Titration Potentiometric Titration Sample->Titration Identification Confirm Identity and Purity FTIR->Identification NMR->Identification Titration->Identification

Caption: Analytical workflow for characterization.

Applications in Drug Discovery and Development

4-(Aryl)piperidine scaffolds are prevalent in a wide range of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] 4-(2-Chlorophenyl)piperidine serves as a crucial intermediate in the synthesis of these complex molecules. The 2-chloro substitution on the phenyl ring can be a key feature for modulating the pharmacological activity of the final compound, influencing its binding to target receptors and its metabolic profile.

Derivatives of 4-(chlorophenyl)piperidine have been investigated for a variety of therapeutic applications, including as analgesic and hypotensive agents.[14][15] The piperidine nitrogen provides a convenient handle for introducing diverse substituents, allowing for the creation of large libraries of compounds for screening in drug discovery programs. The choice between the free base and the hydrochloride salt in these synthetic endeavors depends on the specific reaction conditions of each step.

Stability and Storage: Ensuring Long-Term Integrity

Free Base: The free base of 4-(2-Chlorophenyl)piperidine, being a liquid amine, is susceptible to air oxidation, which can lead to discoloration and the formation of impurities over time.[8] It is recommended to store the free base under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light and moisture.[3]

Hydrochloride Salt: The hydrochloride salt is significantly more stable.[5][8] The protonation of the amine nitrogen protects it from oxidation. As a solid, it is also less prone to degradation from atmospheric moisture, although it should still be stored in a cool, dry place. For long-term storage, the hydrochloride salt is the preferred form.

Conclusion: A Strategic Decision for Successful Synthesis

The selection of 4-(2-Chlorophenyl)piperidine as either the free base or the hydrochloride salt is a strategic decision that should be made with a thorough understanding of their respective properties. The free base offers solubility in organic solvents and is necessary for reactions requiring a nucleophilic amine. However, its liquid state and lower stability can present handling and storage challenges. The hydrochloride salt, on the other hand, provides superior stability, ease of handling as a solid, and water solubility, but requires conversion to the free base for many synthetic applications.

By leveraging the information and protocols presented in this guide, researchers and drug development professionals can make an informed choice that optimizes their synthetic workflow, ensures the quality and integrity of their intermediates, and ultimately contributes to the successful development of new therapeutics.

References

  • BIOSYNCE. (n.d.). 4-(2-Chlorophenyl)piperidine CAS 100129-35-9.
  • Rajasekhar, D., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498.
  • Google Patents. (n.d.). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine.
  • Google Patents. (n.d.). A process for the preparation of 4-piperidone hcl hydrate.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.
  • The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

  • ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt? Retrieved from [Link]

  • CORE. (n.d.). Potentiometric Study of Acid-Base Interactions in Acetonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Retrieved from [Link]

  • Sultan Qaboos University House of Expertise. (n.d.). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. Retrieved from [Link]

  • ResearchGate. (2018, September 3). Piperazine dihydrochloride to Free base by using Sodium carbonate but the assay is around 93 % by potentiometric titration. Retrieved from [Link]

  • Quora. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form? Retrieved from [Link]

  • Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]

  • DergiPark. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • Science.gov. (n.d.). nonaqueous potentiometric titration: Topics by Science.gov. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Chemsrc.com. (2025, August 25). 4-(4-Chlorophenyl)piperidine. Retrieved from [Link]

  • PubMed. (n.d.). Determination of pethidine hydrochloride using potentiometric coated graphite and carbon paste electrodes. Retrieved from [Link]

  • Supporting Information - Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Retrieved from [Link]

  • POTENTIOMETRIC TITRATIONS. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 7). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Request PDF. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of 4-(2-Chlorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2-Chlorophenyl)piperidine hydrochloride is a key intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients (APIs).[1] Its purity and quality are critical for the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the quality control of such intermediates, offering high resolution, sensitivity, and specificity. This application note presents a detailed protocol for the determination of 4-(2-Chlorophenyl)piperidine hydrochloride using a reversed-phase HPLC (RP-HPLC) method. The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's development and to ensure its robustness. This method is designed to be a self-validating system, with system suitability tests integrated to ensure the performance of the chromatographic system.

Physicochemical Properties of 4-(2-Chlorophenyl)piperidine Hydrochloride

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValueSource
Chemical FormulaC₁₁H₁₅Cl₂N[2]
Molecular Weight232.15 g/mol [3]
AppearanceSolid[3]
StructureA piperidine ring substituted with a 2-chlorophenyl group.

The presence of a chlorophenyl group imparts significant hydrophobicity to the molecule, making it well-suited for retention on a reversed-phase column.[4] The piperidine ring contains a basic nitrogen atom, which can be protonated at acidic pH. This ionization is a critical factor in controlling retention and peak shape in RP-HPLC.[5]

Method Development Rationale: A Logic-Driven Approach

The selection of the HPLC method parameters is based on the physicochemical properties of 4-(2-Chlorophenyl)piperidine hydrochloride and established principles of reversed-phase chromatography.

Column Selection: The Heart of the Separation

A C18 (octadecylsilane) column is chosen as the stationary phase. C18 columns are the most widely used reversed-phase columns due to their high hydrophobicity and ability to separate a broad range of non-polar to moderately polar compounds. The hydrophobic interaction between the chlorophenyl group of the analyte and the C18 alkyl chains is the primary mechanism of retention.[5]

Mobile Phase: Driving the Separation

An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is employed for its simplicity and robustness.[6]

  • Organic Modifier (Acetonitrile): Acetonitrile is selected for its low viscosity, which results in lower backpressure, and its UV transparency at the chosen detection wavelength. The percentage of acetonitrile is optimized to achieve an appropriate retention time and separation from potential impurities.[4]

  • Aqueous Buffer (Phosphate Buffer, pH 2.5): A low pH is crucial for the analysis of basic compounds like 4-(2-Chlorophenyl)piperidine hydrochloride. At a pH of 2.5, the piperidine nitrogen will be consistently protonated, ensuring a single ionic species and thus a sharp, symmetrical peak. This acidic pH also suppresses the ionization of residual silanol groups on the silica-based C18 column, minimizing undesirable secondary interactions that can lead to peak tailing.[5] A phosphate buffer is chosen for its buffering capacity in this pH range.

Detection: Visualizing the Analyte

UV detection is selected due to the presence of the chromophoric chlorophenyl group. Based on the UV absorbance characteristics of similar aromatic compounds, a detection wavelength of 220 nm is chosen to ensure high sensitivity.[6][7]

The logical relationship between these method development parameters is illustrated in the following diagram:

MethodDevelopment Analyte Analyte Column Column Analyte->Column Hydrophobicity MobilePhase MobilePhase Analyte->MobilePhase Basicity Detection Detection Analyte->Detection Chromophore Performance Performance Column->Performance MobilePhase->Performance Detection->Performance

Caption: Logical workflow for HPLC method development.

Experimental Protocol

This protocol provides a step-by-step guide for the HPLC analysis of 4-(2-Chlorophenyl)piperidine hydrochloride.

Materials and Reagents
  • 4-(2-Chlorophenyl)piperidine hydrochloride reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Phosphoric acid (AR grade)

  • Water (HPLC grade)

Instrumentation

A standard HPLC system equipped with:

  • Isocratic pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile : 20 mM Potassium Phosphate Buffer pH 2.5 (50:50, v/v)
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength220 nm
Injection Volume10 µL
Procedure

1. Mobile Phase Preparation (20 mM Potassium Phosphate Buffer, pH 2.5) a. Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. b. Adjust the pH to 2.5 with phosphoric acid. c. Filter the buffer through a 0.45 µm membrane filter and degas.

2. Standard Solution Preparation (100 µg/mL) a. Accurately weigh 10 mg of 4-(2-Chlorophenyl)piperidine hydrochloride reference standard into a 100 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase.

3. Sample Solution Preparation a. Accurately weigh a suitable amount of the sample into a volumetric flask. b. Dissolve and dilute with the mobile phase to achieve a final concentration of approximately 100 µg/mL.

4. System Suitability Testing (SST) a. Before sample analysis, perform five replicate injections of the standard solution. b. The system is deemed suitable for use if the acceptance criteria in the table below are met. This is a crucial step to ensure the reliability of the analytical results.[8][9][10]

ParameterAcceptance CriteriaRationale
Tailing Factor (T)≤ 2.0Ensures peak symmetry.[11]
Relative Standard Deviation (RSD) of Peak Area≤ 2.0%Demonstrates the precision of the system.[11]
Theoretical Plates (N)> 2000Indicates column efficiency.

5. Analysis a. Inject the standard solution, followed by the sample solutions. b. Identify the peak of 4-(2-Chlorophenyl)piperidine hydrochloride in the sample chromatogram by comparing the retention time with that of the standard. c. Calculate the assay or purity of the sample based on the peak area.

The overall analytical workflow is depicted in the following diagram:

AnalyticalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation Injection HPLC Injection MobilePhase->Injection Standard Standard Solution Preparation SST System Suitability Testing (SST) Standard->SST Sample Sample Solution Preparation Sample->Injection SST->Injection Passes SST DataAcquisition Data Acquisition Injection->DataAcquisition PeakID Peak Identification DataAcquisition->PeakID Calculation Calculation & Reporting PeakID->Calculation

Caption: HPLC analytical workflow.

Method Validation

While this application note provides a robust starting point, the method must be validated for its intended purpose in accordance with regulatory guidelines such as ICH Q2(R1).[12][13][14] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[13] Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[16]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note details a reliable and robust RP-HPLC method for the analysis of 4-(2-Chlorophenyl)piperidine hydrochloride. The rationale behind the selection of each parameter has been thoroughly explained to provide a comprehensive understanding of the method. The inclusion of a system suitability test ensures the integrity of the results. For regulatory submissions, this method should undergo a full validation as per ICH guidelines.

References

  • Rasayan Journal of Chemistry. (n.d.). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Restek. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. Retrieved from [Link]

  • Request PDF. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Austin Publishing Group. (2014, October 7). HPLC Calibration Process Parameters in Terms of System Suitability Test. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • BIOSYNCE. (n.d.). 4-(2-Chlorophenyl)piperidine Hydrochloride CAS 82211-92-5. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Autech. (n.d.). Exploring 4-(4-Chlorophenyl)piperidin-4-ol: Properties and Applications. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride. Retrieved from [Link]

  • Lead Sciences. (n.d.). 4-(2-Chlorophenyl)piperidine hydrochloride. Retrieved from [Link]

Sources

Application Notes & Protocols: GC-MS Analysis of 4-(2-Chlorophenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-(2-Chlorophenyl)piperidine Derivatives and the Role of GC-MS

The 4-(2-Chlorophenyl)piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents and novel psychoactive substances (NPS). Its derivatives are investigated for a wide range of pharmacological activities, making their accurate identification and quantification paramount in pharmaceutical development, forensic toxicology, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for this class of compounds, offering a powerful combination of high-resolution separation and definitive mass-based identification.

The inherent chemical properties of some piperidine derivatives, such as polarity and potential for thermal degradation, can present analytical hurdles.[1] This guide provides a comprehensive framework for the successful GC-MS analysis of 4-(2-Chlorophenyl)piperidine derivatives, addressing these challenges through optimized protocols and explaining the scientific rationale behind each procedural step. We will delve into sample preparation strategies, including derivatization, detail robust GC-MS instrument parameters, and provide insights into the interpretation of mass spectral data.

Part 1: Foundational Principles and Strategic Considerations

The "Why" Behind Derivatization

Direct GC-MS analysis of certain 4-(2-Chlorophenyl)piperidine derivatives can be hampered by their polarity, which may lead to poor peak shape and interactions with the GC column. Chemical derivatization is a powerful strategy to overcome these limitations.[2] By converting the polar N-H group of the piperidine ring into a less polar, more volatile moiety, we can significantly improve chromatographic performance and analytical sensitivity.[1][3]

Common Derivatization Strategies for Piperidine Derivatives:

  • Acylation: This involves reacting the piperidine nitrogen with an acylating agent, such as Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyric Anhydride (HFBA). The resulting fluoroacyl derivatives are highly volatile and exhibit excellent chromatographic properties.[1][4]

  • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the nitrogen with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[2]

The choice of derivatization reagent depends on the specific derivative being analyzed and the desired sensitivity. For many applications involving 4-(2-Chlorophenyl)piperidine derivatives, acylation with TFAA offers a robust and effective solution.

Understanding Mass Spectral Fragmentation: The Key to Identification

Electron Ionization (EI) is the most common ionization technique used in GC-MS. In the ion source, high-energy electrons bombard the analyte molecules, causing them to lose an electron and form a positively charged molecular ion (M+•).[5] This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting pattern of fragments, known as the mass spectrum, serves as a chemical "fingerprint" for the compound.[6]

For piperidine derivatives, fragmentation is heavily influenced by the substituents on the ring.[7] Key fragmentation pathways include:

  • α-Cleavage: This is a dominant pathway where the bond adjacent to the nitrogen atom breaks, leading to the formation of a stable iminium ion.[7]

  • Ring Fission: The piperidine ring itself can break apart, yielding various acyclic fragment ions.[7]

  • Substituent-Driven Fragmentation: The 4-(2-Chlorophenyl) group and any other substituents will undergo their own characteristic fragmentation, providing further structural information.[7]

A thorough understanding of these fragmentation patterns is crucial for the confident identification of known and unknown 4-(2-Chlorophenyl)piperidine derivatives.

Part 2: Detailed Experimental Protocol

This protocol provides a validated starting point for the GC-MS analysis of 4-(2-Chlorophenyl)piperidine derivatives. Optimization may be required for specific analogs or matrices.

Workflow Overview

Caption: General workflow for the GC-MS analysis of 4-(2-Chlorophenyl)piperidine derivatives.

Step 1: Sample Preparation
  • Standard and Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the 4-(2-Chlorophenyl)piperidine derivative reference standard.

    • Dissolve in a suitable organic solvent (e.g., methanol, ethyl acetate) to prepare a stock solution of 1 mg/mL.

    • Prepare working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • For unknown samples, dissolve an accurately weighed amount in a suitable solvent to achieve a concentration within the calibration range.

Step 2: Derivatization (Acylation with TFAA)

This step is recommended to improve chromatographic performance.

  • Transfer 100 µL of the standard or sample solution to a clean, dry autosampler vial.

  • Add 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the vial at 70°C for 30 minutes in a heating block or oven.[4]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS.

Step 3: GC-MS Instrumentation and Conditions

The following parameters have been shown to be effective for the analysis of piperidine derivatives and can serve as a robust starting point.[8][9]

Parameter Condition Rationale
Gas Chromatograph
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column providing good separation for a wide range of compounds.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)Ensures consistent retention times.
Injector Temperature 250 °CPromotes rapid vaporization of the sample.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity for low-level detection.
Injection Volume 1 µLA standard volume for GC analysis.
Oven Temperature Program Initial: 80°C, hold for 2 min; Ramp: 15°C/min to 280°C; Hold: 5 minA general-purpose temperature program suitable for many piperidine derivatives.
Mass Spectrometer
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ionization Energy 70 eVThe standard energy for generating consistent and comparable mass spectra.
Source Temperature 230 °COptimizes ion formation and minimizes source contamination.
Transfer Line Temperature 280 °CPrevents condensation of the analyte between the GC and MS.
Scan Range m/z 40-550A wide scan range to capture the molecular ion and key fragment ions.

Part 3: Data Analysis and Interpretation

Qualitative Analysis: Identification of the Target Analyte
  • Retention Time (RT): The primary identifier for a compound under a specific GC method. Compare the RT of the peak in the sample chromatogram to that of the reference standard.

  • Mass Spectrum: The definitive confirmation of identity. The mass spectrum of the sample peak should match the mass spectrum of the reference standard and/or a library spectrum.

Expected Fragmentation of 4-(2-Chlorophenyl)piperidine:

The mass spectrum of the underivatized 4-(2-Chlorophenyl)piperidine will exhibit characteristic fragments. The fragmentation pattern of derivatized analogs will be influenced by the added chemical group.[7]

Caption: A simplified representation of mass spectral fragmentation.

Quantitative Analysis
  • Calibration Curve: Construct a calibration curve by plotting the peak area of the target analyte against the concentration of the prepared standard solutions.

  • Linearity: The calibration curve should exhibit good linearity, with a correlation coefficient (R²) of ≥ 0.99.

  • Quantification: Determine the concentration of the 4-(2-Chlorophenyl)piperidine derivative in the unknown sample by interpolating its peak area from the calibration curve.

Part 4: Method Validation and Quality Control

For regulated environments, the analytical method must be validated according to established guidelines.[10] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be prepared from a separate stock solution and analyzed with each batch of samples to ensure the validity of the results.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of 4-(2-Chlorophenyl)piperidine derivatives. By understanding the principles of derivatization and mass spectral fragmentation, and by employing a robust and well-defined analytical method, researchers, scientists, and drug development professionals can achieve accurate and reliable identification and quantification of this important class of compounds. The provided protocol serves as a strong foundation for method development and validation, ensuring data of the highest quality and integrity.

References

  • Sutcliffe, O. et al. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Anal Bioanal Chem. 2016 Nov;408(29):8467-8481. [Link]

  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Accessed February 11, 2026. [Link]

  • Google Patents.
  • ResearchGate. Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Accessed February 11, 2026. [Link]

  • ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Accessed February 11, 2026. [Link]

  • National Science Foundation. Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. Accessed February 11, 2026. [Link]

  • Scribd. Development of A Targeted GC MS Screenin. Accessed February 11, 2026. [Link]

  • Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Accessed February 11, 2026. [Link]

  • ResearchGate. Mass fragmentation pattern for 5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-Oxadiazole-2-yl 4-(piperidin1-ylsulfonyl)benzyl sulfide (6a). Accessed February 11, 2026. [Link]

  • Chromatography Forum. piperidine analysis in API by GC-HS. Accessed February 11, 2026. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Accessed February 11, 2026. [Link]

  • ResearchGate. Mass fragmentation patterns of compound 4. Accessed February 11, 2026. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Accessed February 11, 2026. [Link]

  • Royal Society of Chemistry. Analytical Methods. Accessed February 11, 2026. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Accessed February 11, 2026. [Link]

  • ResearchGate. Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Accessed February 11, 2026. [Link]

  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Accessed February 11, 2026. [Link]

Sources

1H NMR spectrum of 4-(2-Chlorophenyl)piperidine hydrochloride

Application Note: Structural Validation of 4-(2-Chlorophenyl)piperidine HCl via H NMR

Introduction & Pharmacological Context

4-(2-Chlorophenyl)piperidine is a critical scaffold in medicinal chemistry, serving as a pharmacophore for various serotonergic and dopaminergic ligands. The precise characterization of this intermediate is vital because the regiochemistry of the chlorine substituent (ortho vs. para) significantly alters receptor binding affinity.

This guide focuses on the hydrochloride salt form , which is the standard stable solid for storage and handling. Analyzing the salt form directly in DMSO-d

Key Structural Features to Validate
  • Ammonium Protons (

    
    ):  Confirmation of salt formation.
    
  • Regiochemistry: Distinguishing the 2-chlorophenyl (ortho) pattern from 3- or 4-chloro isomers.

  • Piperidine Conformation: Analysis of the chair conformation via coupling constants (

    
    ).
    

Experimental Protocol

Reagents & Materials
  • Analyte: 4-(2-Chlorophenyl)piperidine hydrochloride (Store at 2-8°C, hygroscopic).

  • Solvent: Dimethyl sulfoxide-d

    
     (DMSO-d
    
    
    ) with 0.03% TMS (Tetramethylsilane).
    • Why DMSO-d

      
      ? Chloroform-d (CDCl
      
      
      ) often fails to fully dissolve hydrochloride salts or leads to broad, uninformative ammonium signals. DMSO-d
      
      
      ensures solubility and slows proton exchange, allowing distinct observation of the
      
      
      protons.
  • Instrument: 400 MHz NMR Spectrometer (or higher).

Sample Preparation Workflow

To ensure high-resolution data free from artifacts, follow this self-validating workflow:

SamplePrepWeighWeigh 10-15 mgAnalyteSolventAdd 0.6 mLDMSO-d6Weigh->SolventMixVortex/Sonicate(Ensure Clear Soln)Solvent->MixMinimizesAggregatesTransferTransfer to5mm NMR TubeMix->TransferAcquireAcquire Spectrum(ns=16, d1=2.0s)Transfer->Acquire

Figure 1: Sample preparation workflow for amine hydrochloride salts.

Acquisition Parameters
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Temperature: 298 K (25°C). Note: Higher temperatures may sharpen the ammonium peak but increase exchange rates.

  • Relaxation Delay (D1):

    
     2.0 seconds (Ensure full relaxation of aromatic protons).
    
  • Number of Scans (NS): 16 or 32 (Sufficient for >10 mg sample).

Spectral Analysis & Assignments

Structural Visualization & Numbering

The following diagram correlates the chemical structure with the NMR assignment logic.

StructureNN-H (Ammonium)Pos: 1Shift: ~9.0 ppmC26H-2, H-6 (α-CH2)Shift: ~3.0-3.4 ppmN->C26InductiveEffectC35H-3, H-5 (β-CH2)Shift: ~1.8-2.0 ppmC26->C35CouplingC4H-4 (Methine)Shift: ~3.1 ppmC35->C4CouplingPh2-Chlorophenyl RingShift: 7.2-7.5 ppmC4->PhSubstituent

Figure 2: Structural connectivity and expected chemical shift zones.

Detailed Chemical Shift Table (DMSO-d )

The following data represents the characteristic profile for 4-(2-chlorophenyl)piperidine HCl.

AssignmentProton CountMultiplicityChemical Shift (

, ppm)
Coupling (

, Hz)
Mechanistic Insight
Ammonium (

)
2HBroad s/d9.00 – 9.20 -Downfield due to positive charge; broad due to quadrupolar

N relaxation.
Ar-H (H-3') 1Hdd7.45 – 7.50 ~8.0, 1.5Most deshielded aromatic proton (ortho to Cl, meta to alkyl).
Ar-H (H-6') 1Hdd7.30 – 7.35 ~7.5, 1.5Ortho to alkyl group; distinct due to lack of symmetry.
Ar-H (H-4', H-5') 2Hm7.20 – 7.28 -Overlapping meta/para protons.
H-2, H-6 (eq) 2Hd (broad)3.35 – 3.45 ~12.0Deshielded by adjacent

; equatorial protons are further downfield.
H-4 (Methine) 1Htt3.05 – 3.15 ~12.0, 3.5Benzylic-like position; triplet of triplets due to ax-ax and ax-eq couplings.
H-2, H-6 (ax) 2Htd2.95 – 3.05 ~12.0, 3.0Axial protons shielded relative to equatorial counterparts.
H-3, H-5 (eq) 2Hd (broad)1.90 – 2.00 ~13.0Beta to nitrogen.
H-3, H-5 (ax) 2Hqd/m1.75 – 1.85 ~12.0, 4.0Large axial-axial coupling indicates chair conformation.

> Note: Chemical shifts are referenced to TMS (0.00 ppm) or residual DMSO (2.50 ppm).

Interpretation Logic (The "Why")
  • The "Ortho" Signature: Unlike 4-chlorophenyl (para) or unsubstituted phenyl derivatives which show symmetric AA'BB' or A2B2C systems, the 2-chlorophenyl group breaks symmetry . You must observe a complex 4-spin aromatic system (ABCD). The proton adjacent to the chlorine (H-3') typically appears as the most downfield aromatic signal due to the inductive effect of the halogen and lack of shielding resonance.

  • The Ammonium "Handle": The presence of two broad exchangeable protons around 9.0 ppm confirms the hydrochloride salt. If these are missing or appear as a single broad hump < 5 ppm, the sample may be the free base or wet (rapid exchange with

    
    ).
    
  • Piperidine Chair Conformation: The splitting of the H-4 methine proton is a diagnostic "triplet of triplets" (

    
    ).
    
    • Large coupling (~11-12 Hz): H4(ax) coupling with H3(ax) and H5(ax).

    • Small coupling (~3-4 Hz): H4(ax) coupling with H3(eq) and H5(eq).

    • This confirms the 2-chlorophenyl group is in the thermodynamically stable equatorial position.

Troubleshooting & Validation

Common Artifacts & Solutions
ObservationProbable CauseCorrective Action
Missing/Broad NH peaks Wet DMSO or Free BaseAdd 1-2 drops of DCl or dry the sample. Use fresh ampoule of DMSO-d

.
Extra peak at 3.33 ppm Water (

)
Standard impurity in DMSO. Do not integrate.
Extra peak at 5.75 ppm DichloromethaneCommon process solvent residue.
Split Aromatic Peaks Restricted RotationThe 2-Cl group creates steric bulk. If peaks are unusually broad, run VT-NMR at 320K to coalesce rotamers.
Purity Calculation

To calculate molar purity using the internal standard (or residual solvent if calibrated):




123456

References

  • Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison. [Link]

    • Authoritative source for general chemical shift trends and coupling constants in piperidine systems.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link]

    • Reference for 4-phenylpiperidine base analog spectra.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

    • Standard for identifying solvent impurities (W
  • Used for comparative analysis of ortho-chloro substitution effects on piperidine/piperazine rings.

Applications of Substituted Piperidines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Piperidine "Privileged Scaffold"[1]

The piperidine ring is arguably the most significant saturated heterocycle in modern medicinal chemistry. Found in over 70 FDA-approved drugs, it serves as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets.

Key Structural & Physicochemical Attributes[2][3][4]
  • Basicity (pKa ~9-11): The secondary amine is protonated at physiological pH, allowing for critical ionic interactions with aspartate or glutamate residues in receptor binding pockets (e.g., GPCRs like Opioid and Dopamine receptors).

  • Conformational Control: Unlike flexible alkyl chains, the piperidine chair conformation directs substituents into specific vectors (axial vs. equatorial), enhancing binding selectivity.

  • Modularity: The ring offers multiple vectors for diversification, particularly at the N-1, C-3, and C-4 positions.

Table 1: Selected Blockbuster Drugs Containing the Piperidine Scaffold

Drug NameTherapeutic ClassTarget MechanismPiperidine Role
Fentanyl AnalgesicMu-Opioid Agonist4-anilidopiperidine core drives receptor fit.
Donepezil Alzheimer'sAChE InhibitorN-benzylpiperidine binds the catalytic anionic site.
Loratadine AntihistamineH1 AntagonistPiperidine carbamate provides rigidity and metabolic stability.
Ritalin ADHDDAT/NET Blocker2-substituted piperidine (phenidate) creates stereospecific binding.

Synthetic Strategies: Accessing the Scaffold

Medicinal chemistry teams typically employ three dominant strategies to access substituted piperidines.

Strategy A: Functionalization of Piperidinones (The "Hub" Approach)

The most versatile approach for library generation involves starting with commercially available N-Boc-4-piperidinone . The ketone functionality allows for rapid diversification at the C-4 position via Grignard additions, Wittig olefinations, or reductive aminations.

Strategy B: Hydrogenation of Pyridines

A classic industrial route involving the reduction of substituted pyridines. While cost-effective, it often yields cis/trans mixtures requiring rigorous separation and is limited by the availability of pyridine precursors.

Strategy C: Biocatalytic C-H Oxidation (Emerging Technology)

Recent advances (e.g., Science 2024, Baran et al.) have introduced a modular approach combining enzymatic C-H oxidation with radical cross-coupling.[1][2] This allows for the direct, enantioselective installation of substituents onto simple piperidine cores, bypassing de novo ring construction.

Visualization: Synthetic Workflow

The following diagram outlines the decision tree for synthesizing substituted piperidines based on the desired substitution pattern.

PiperidineSynthesis Start Target Structure C4_Sub 4-Substituted (Aryl/Alkyl) Start->C4_Sub N_Sub N-Substituted (Diversity) Start->N_Sub C3_Sub 3-Substituted (Chiral) Start->C3_Sub Piperidone Start: N-Boc-4-Piperidone C4_Sub->Piperidone Piperidine Start: Piperidine Core N_Sub->Piperidine Pyridine Start: 3-Substituted Pyridine C3_Sub->Pyridine Grignard Reaction: Grignard Addition + Dehydration/Reduction Piperidone->Grignard RedAm Reaction: Reductive Amination Piperidine->RedAm Hydrog Reaction: Catalytic Hydrogenation Pyridine->Hydrog Product1 4-Aryl Piperidines (e.g., Fentanyl analogs) Grignard->Product1 Product2 N-Alkyl Piperidines (Library Generation) RedAm->Product2 Product3 Chiral 3-Piperidines Hydrog->Product3

Caption: Decision tree for selecting the optimal synthetic pathway based on substitution requirements.

Protocol 1: Synthesis of 4-Aryl-Piperidines

Objective: Synthesis of N-Boc-4-phenylpiperidine via Grignard addition and subsequent deoxygenation. This is a key intermediate for opioid and SSRI drug discovery.

Materials
  • Reagents: N-Boc-4-piperidinone (1.0 equiv), Phenylmagnesium bromide (3.0 M in ether, 1.2 equiv), THF (anhydrous), Acetic Acid, Pd/C (10%), H2 gas.

  • Equipment: Flame-dried 3-neck flask, inert gas (Argon/Nitrogen) manifold, rotary evaporator, hydrogenation apparatus (Parr shaker or balloon).

Step-by-Step Methodology
Part A: Grignard Addition
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and addition funnel. Flush with Argon.

  • Solvation: Dissolve N-Boc-4-piperidinone (5.0 g, 25 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C (dry ice/acetone bath).

    • Expert Insight: Low temperature is critical to prevent enolization of the ketone, which lowers yield.

  • Addition: Add Phenylmagnesium bromide (10 mL, 30 mmol) dropwise over 20 minutes. Maintain internal temperature below -65 °C.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours.

  • Quench: Carefully quench with saturated aqueous NH4Cl (20 mL) at 0 °C.

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[3]

  • Purification: Purify the tertiary alcohol intermediate via silica gel chromatography (Hexanes/EtOAc gradient).

Part B: Dehydration & Hydrogenation (Deoxygenation)
  • Dehydration: Dissolve the alcohol intermediate in DCM (50 mL) and add TFA (5 mL). Stir at RT for 2 hours (removes Boc and dehydrates). Note: If Boc retention is desired, use MsCl/Et3N for elimination.

  • Re-protection (if needed): Re-install Boc group using Boc2O/TEA if the amine was deprotected.

  • Hydrogenation: Dissolve the alkene intermediate in MeOH (50 mL). Add 10% Pd/C (10 wt% loading).

  • Reduction: Stir under H2 atmosphere (balloon pressure sufficient) for 16 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Concentrate to yield the N-Boc-4-phenylpiperidine.

Protocol 2: Parallel Library Synthesis (N-Substitution)

Objective: Rapid generation of an N-substituted piperidine library for SAR (Structure-Activity Relationship) studies using reductive amination.

Materials
  • Core Scaffold: 4-Phenylpiperidine (free base).

  • Diversity Reagents: Set of 10-20 aromatic/aliphatic aldehydes.

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) - Selected for its mildness and tolerance of functional groups compared to NaCNBH3.

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Workflow
  • Aliquot: Dispense 4-phenylpiperidine (0.1 mmol) into 2 mL reaction vials.

  • Aldehyde Addition: Add 1.2 equivalents of the respective aldehyde to each vial.

  • Solvent: Add DCE (1 mL) and Acetic Acid (1 drop, catalytic).

    • Expert Insight: The acetic acid catalyzes imine formation.

  • Incubation: Shake at room temperature for 30 minutes to form the imine intermediate.

  • Reduction: Add STAB (1.5 equivalents) as a solid or slurry.

  • Reaction: Seal vials and shake for 12-24 hours at RT.

  • Quench: Add 1 mL 1N NaOH. Vortex vigorously.

  • Extraction: Remove the organic layer (bottom layer if using DCE/DCM).

  • Purification: Pass through a small SCX-2 (Strong Cation Exchange) cartridge.

    • Load: Apply organic layer.[4][3][5][6]

    • Wash: MeOH (removes non-basic impurities).

    • Elute: 2N NH3 in MeOH (releases the product).

  • Analysis: Verify purity via LC-MS.

Biological Evaluation: GPCR Radioligand Binding Assay

Context: Many piperidine drugs target GPCRs (e.g., Opioid, Dopamine, Serotonin receptors). This protocol validates binding affinity (


).[7][8]
Protocol: Membrane Competition Binding

Assay Target: Mu-Opioid Receptor (MOR) Radioligand: [3H]-DAMGO (Agonist) or [3H]-Naloxone (Antagonist)

  • Membrane Prep: Thaw CHO-K1 cell membranes expressing human MOR. Dilute in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Compound Plate: Prepare serial dilutions of the synthesized piperidine analogs in DMSO (10 mM start, 1:3 dilutions).

  • Incubation Setup: In a 96-well plate, add:

    • 25 µL Test Compound.

    • 25 µL Radioligand (Final concentration ~

      
      ).
      
    • 150 µL Membrane suspension.

  • Equilibrium: Incubate at 25 °C for 60-90 minutes.

  • Termination: Harvest via rapid filtration onto GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Detection: Add liquid scintillant and count radioactivity (CPM).

  • Analysis: Fit data to a one-site competition model to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [7]
Visualization: Assay Logic

BindingAssay Prep Membrane Preparation (Target Receptor) Incubation Incubation (Membrane + Radioligand + Drug) Prep->Incubation Filtration Filtration (Separate Bound vs Free) Incubation->Filtration Counting Scintillation Counting (Measure CPM) Filtration->Counting Analysis Data Analysis (Cheng-Prusoff -> Ki) Counting->Analysis

Caption: Workflow for high-throughput GPCR radioligand binding assays.

References

  • Privileged Scaffolds: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010. Link

  • Piperidine Synthesis Review: Frolov, N. A., et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Int. J. Mol. Sci., 2023. Link

  • Biocatalytic C-H Oxidation: He, J., et al. "Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis."[1][2][9] Science, 2024.[2][10] Link

  • Grignard Protocol: "Synthesis of N-Boc-4-phenylpiperidine." Organic Syntheses (Adapted from general Grignard protocols). Link

  • Fentanyl Synthesis: "Fentanyl Synthesis Using N-BOC-4-Piperidinone." DTIC Technical Report. Link

  • Radioligand Binding: "GPCR-radioligand binding assays." Methods in Cell Biology, 2016. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-(2-Chlorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 4-(2-Chlorophenyl)piperidine hydrochloride. As a critical intermediate in pharmaceutical synthesis, its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This document provides in-depth, field-proven troubleshooting advice and detailed protocols to address common purification hurdles.

Part 1: Understanding the Challenge: Common Impurities and Issues

The purity profile of crude 4-(2-Chlorophenyl)piperidine hydrochloride is highly dependent on its synthetic route. Common issues encountered with the crude product include discoloration (yellow to brown hues), the presence of unreacted starting materials, isomeric impurities, and residual solvents.

Frequently Asked Question: What are the likely impurities in my crude sample?

Answer: The impurity profile can be complex, but typically falls into several categories:

  • Starting Materials: Incomplete reactions can leave residual precursors.

  • Isomeric Byproducts: Depending on the synthesis, regioisomers such as 3- or 4-chlorophenylpiperidine derivatives may form. These can be particularly challenging to separate due to similar physical properties.

  • Over-alkylation or Side-Reaction Products: The piperidine nitrogen is nucleophilic and can participate in side reactions if not properly handled.

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup, and inorganic salts.

  • Degradation Products: The compound may degrade under harsh reaction or workup conditions.

A preliminary analysis by Thin Layer Chromatography (TLC), ¹H NMR, or LC-MS is crucial to identify the nature and extent of the impurities, which will guide the selection of the most effective purification strategy.[1][2]

Part 2: Troubleshooting and Purification Protocols

This section provides detailed, question-and-answer formatted guides for the most effective purification techniques.

A. Purification by Recrystallization

Question: My crude 4-(2-Chlorophenyl)piperidine hydrochloride is a discolored solid with a broad melting range. How can I purify it using recrystallization?

Answer: Recrystallization is an excellent first-line technique for removing minor impurities and improving the crystalline form of your product. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The goal is to dissolve the crude material in a minimal amount of a hot solvent and allow it to cool slowly, promoting the formation of pure crystals while impurities remain in the "mother liquor".[3]

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold. For a hydrochloride salt like this, polar protic solvents are often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of your chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid just dissolves. Causality Note: Using the absolute minimum amount of hot solvent is critical to ensure the solution is saturated upon cooling, maximizing your yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. Expertise Note: The charcoal adsorbs colored impurities. Use sparingly, as it can also adsorb your product, reducing the yield.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the filter funnel.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the purified crystals under vacuum.

ProblemPossible CauseSolution
Oiling Out The boiling point of the solvent is higher than the melting point of the compound, or the compound is too soluble.Add a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise to the hot solution until it becomes slightly turbid, then allow to cool.
No Crystals Form Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. Alternatively, try scratching the inside of the flask with a glass rod at the solution's surface to initiate nucleation.
Poor Recovery The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly chilled in an ice bath before filtration. Use the minimum amount of cold solvent for washing the crystals.
B. Purification via Acid-Base Extraction

Question: My crude product is contaminated with neutral organic impurities. How can I use acid-base extraction for purification?

Answer: Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[4] Since your target compound is a basic amine (in its hydrochloride salt form), you can manipulate the pH to move it between aqueous and organic phases, leaving neutral impurities behind. This protocol involves converting the hydrochloride salt to its free base form for purification, then regenerating the pure salt.

AcidBaseWorkflow start Crude 4-(2-Chlorophenyl)piperidine HCl in Water/Organic Solvent (e.g., DCM) basify Add Base (e.g., 2M NaOH) to pH > 11 start->basify separate1 Separate Layers basify->separate1 aq_layer1 Aqueous Layer (Inorganic Salts) separate1->aq_layer1 Discard org_layer1 Organic Layer (Free Base + Neutral Impurities) separate1->org_layer1 wash Wash Organic Layer with Brine org_layer1->wash dry Dry over Na2SO4, Filter, Evaporate wash->dry pure_base Purified Free Base dry->pure_base reform_salt Dissolve in Ether, Add HCl in Ether pure_base->reform_salt filter Filter and Dry reform_salt->filter final_product Pure 4-(2-Chlorophenyl)piperidine HCl filter->final_product

Caption: Acid-base extraction workflow for purification.

  • Dissolution: Dissolve the crude hydrochloride salt in a separatory funnel containing deionized water and an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Basification: Slowly add a base, such as 2M sodium hydroxide solution, while shaking the funnel and periodically venting. Continue adding base until the aqueous layer is strongly basic (pH > 11, check with pH paper).[5] Causality Note: The base neutralizes the hydrochloride, converting the water-soluble salt into the organic-soluble free base, 4-(2-chlorophenyl)piperidine.

  • Extraction: Shake the funnel vigorously to extract the free base into the organic layer. Allow the layers to separate and drain the organic layer. Perform one or two more extractions of the aqueous layer with fresh organic solvent to ensure complete recovery.

  • Washing and Drying: Combine all organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and inorganic impurities. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][5]

  • Isolation of Free Base: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified 4-(2-chlorophenyl)piperidine free base, which may be an oil or a low-melting solid.[6]

  • Salt Reformation: Dissolve the purified free base in a suitable anhydrous organic solvent like diethyl ether or ethyl acetate.[1] Add a stoichiometric amount of a solution of HCl in ether or bubble dry HCl gas through the solution with stirring. The pure hydrochloride salt will precipitate.[1]

  • Final Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the purified 4-(2-Chlorophenyl)piperidine hydrochloride.

C. Purification by Column Chromatography

Question: My sample contains isomeric impurities that are not removed by recrystallization or extraction. How do I purify it using column chromatography?

Answer: Silica gel column chromatography is a high-resolution technique ideal for separating compounds with similar polarities, such as isomers.[2] It is almost always performed on the neutral free base rather than the charged hydrochloride salt, as salts tend to stick irreversibly to the acidic silica gel.

PurificationDecision start Crude Product Analysis (TLC, NMR) q1 Mainly one spot? Colored solid? start->q1 recrystallize Attempt Recrystallization q1->recrystallize Yes q3 Neutral impurities present? q1->q3 No q2 Product pure? recrystallize->q2 end_ok Purification Complete q2->end_ok Yes q2->q3 No acid_base Perform Acid-Base Extraction q3->acid_base Yes q4 Isomeric or close-spotting impurities present? q3->q4 No acid_base->q2 chromatography Perform Column Chromatography on Free Base q4->chromatography Yes chromatography->q2

Caption: Decision workflow for selecting a purification method.

  • Prepare the Free Base: Convert your crude hydrochloride salt to the free base using steps 1-5 of the acid-base extraction protocol.

  • TLC Analysis & Solvent System Selection: Develop a solvent system using TLC. The goal is to find a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) that gives your product a Retention Factor (Rf) of ~0.3. Expertise Note: For amines on silica, it is highly recommended to add ~1% triethylamine (Et₃N) to the eluent. This suppresses the interaction of the basic amine with acidic sites on the silica, preventing "tailing" and leading to sharper peaks and better separation.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent system (as a slurry). Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve your crude free base in a minimum amount of the eluent or DCM. Carefully load this solution onto the top of the silica bed.

  • Elution and Fraction Collection: Begin running the eluent through the column, collecting the outflow in a series of test tubes or flasks (fractions). Monitor the separation by collecting spots from the outflow and running TLC plates.

  • Isolation: Once the fractions containing the pure product are identified by TLC, combine them. Evaporate the solvent under reduced pressure.

  • Salt Reformation: Convert the highly purified free base back to the hydrochloride salt as described in the acid-base extraction protocol (Step 6).

Part 3: Final Purity Assessment and Safety

Frequently Asked Questions (FAQs)

Q1: How can I definitively assess the purity of my final 4-(2-Chlorophenyl)piperidine hydrochloride? A1: A combination of methods provides the most reliable assessment:

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any remaining impurities. The absence of unexpected signals suggests high purity.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity, often expressed as a percentage of the main peak area.[1]

  • Elemental Analysis: This technique confirms that the elemental composition (C, H, N, Cl) of your compound matches the theoretical values for the molecular formula C₁₁H₁₅Cl₂N.[2][7]

Q2: What are the primary safety hazards I should be aware of? A2: Based on data for similar chlorophenyl and piperidine derivatives, 4-(2-Chlorophenyl)piperidine hydrochloride and its free base should be handled with care.[8]

  • Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory system.[9][10]

  • Toxicity: It may be harmful if swallowed.[10][11]

  • Handling Precautions: Always work in a well-ventilated chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][13] Avoid creating dust or aerosols.

References

  • Technical Support Center: Purification of Crude 4-Propylpyridine - Benchchem. (n.d.).
  • 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki - Guidechem. (n.d.).
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. (n.d.).
  • Acid-Base Extraction - Chemistry LibreTexts. (2022).
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives - Chemical Review and Letters. (2021).
  • 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem. (n.d.).
  • 4-(2-Chlorophenyl)piperidine CAS 100129-35-9 - BIOSYNCE. (n.d.).
  • 4-(4-chlorophenyl)-piperidine hydrochloride AldrichCPR | Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Separation of Acidic, Basic and Neutral Compounds | Magritek. (n.d.).
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025).
  • 4-Chloropiperidine hydrochloride - Chem-Impex. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).

Sources

troubleshooting mass spectrometry fragmentation of 4-(2-Chlorophenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the mass spectrometric analysis of 4-(2-Chlorophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the fragmentation of this specific molecule. Our approach is rooted in explaining the fundamental principles of fragmentation, enabling you to not only solve immediate issues but also to build a predictive understanding for future experiments.

Section 1: Foundational Understanding & Expected Fragmentation

Before troubleshooting, it is crucial to understand the expected behavior of 4-(2-Chlorophenyl)piperidine in a mass spectrometer. The molecule's structure, featuring a basic piperidine ring and a substituted aromatic moiety, dictates its fragmentation pathways.

Chemical Structure and Ionization

4-(2-Chlorophenyl)piperidine possesses a highly basic nitrogen atom within the piperidine ring, making it an ideal candidate for positive mode electrospray ionization (ESI).[1] In ESI, this nitrogen will readily accept a proton, leading to a strong signal for the protonated molecule, [M+H]⁺. Under harder ionization techniques like Electron Ionization (EI), fragmentation is typically more extensive and initiated by the ionization of the nitrogen atom's lone pair of electrons.[1]

Predicted Fragmentation Pathways (ESI-MS/MS)

When the [M+H]⁺ precursor ion is selected and subjected to collision-induced dissociation (CID), fragmentation is expected to originate from the protonated piperidine ring. The most labile bonds are typically those adjacent to the charge site.

A primary fragmentation pathway involves the cleavage of the C-N bonds within the piperidine ring, a common route for such heterocyclic amines.[1] This can lead to the formation of stable iminium ions. Another significant fragmentation event is the cleavage of the bond connecting the piperidine ring to the chlorophenyl group.

G cluster_main Predicted ESI-MS/MS Fragmentation of 4-(2-Chlorophenyl)piperidine mol [M+H]⁺ 4-(2-Chlorophenyl)piperidine m/z 196.08/198.08 (Cl isotopes) frag1 Fragment A Loss of Chlorobenzene m/z 84.08 mol->frag1 Cleavage of C-C bond frag2 Fragment B Chlorophenyl Cation m/z 111.01/113.01 mol->frag2 Cleavage of C-C bond frag3 Fragment C Ring-Opened Iminium Ion e.g., m/z 126.06 mol->frag3 Piperidine Ring Opening (α-cleavage)

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated 4-(2-Chlorophenyl)piperidine.

Expected Key Fragments

The following table summarizes the anticipated m/z values for the primary ion and its most significant fragments. Note the characteristic isotopic pattern for chlorine-containing fragments (~3:1 ratio for ³⁵Cl/³⁷Cl).

Ion DescriptionExpected m/z (³⁵Cl / ³⁷Cl)Fragmentation Pathway
Protonated Molecule [M+H]⁺ 196.08 / 198.08N/A (Precursor Ion)
Chlorophenyl Cation 111.01 / 113.01Cleavage of the bond between the phenyl and piperidine rings.
Piperidinium Ion 84.08Loss of the chlorophenyl group.
Iminium Ion from α-cleavage VariousAlpha-cleavage adjacent to the nitrogen followed by ring opening.[2]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues in a question-and-answer format, providing both the probable cause and a systematic solution.

FAQ 1: Why am I seeing a very weak or no signal for my precursor ion ([M+H]⁺ at m/z 196/198)?

Answer: This is a common issue that typically points to problems with sample preparation or instrument settings rather than the molecule's inherent properties.[3]

  • Causality & Explanation: The basic nitrogen on the piperidine ring should ionize very efficiently in positive ESI mode. A lack of signal suggests that either the ions are not being formed effectively or are not being transmitted through the mass spectrometer.

  • Troubleshooting Protocol:

    • Verify Ionization Mode: Ensure the mass spectrometer is set to positive ion mode. Piperidine derivatives are highly unlikely to ionize well in negative mode.[1]

    • Check Sample Concentration: A sample that is too dilute will produce a weak signal, while a highly concentrated sample can cause ion suppression, where other components of the sample matrix outcompete the analyte for ionization.[3] Prepare a fresh dilution series (e.g., 10 ng/mL, 100 ng/mL, 1000 ng/mL) to find the optimal concentration.

    • Optimize Source Conditions: The electrospray source settings are critical.

      • Capillary Voltage: Ensure it is set appropriately (e.g., 3-4 kV).

      • Source Temperature & Gas Flows: High temperatures can sometimes cause thermal degradation. Start with moderate settings (e.g., 120 °C source temp, 350 °C desolvation temp) and optimize.[4]

    • Perform Instrument Maintenance: If the steps above fail, the issue may be instrumental. Perform a routine tune and mass calibration as per the manufacturer's guidelines to ensure the instrument is performing optimally.[3]

FAQ 2: My MS/MS spectrum shows the precursor ion but has no significant fragments, even at high collision energy. What's wrong?

Answer: This indicates that the energy being transferred to the precursor ion is insufficient to induce fragmentation.

  • Causality & Explanation: Collision-induced dissociation relies on energetic collisions between the precursor ion and an inert gas (like argon or nitrogen). If the collision energy is too low or the gas pressure is insufficient, the ion will pass through the collision cell without fragmenting.[5] While the protonated piperidine ring is expected to fragment, certain adducts can be more stable.

  • Troubleshooting Protocol:

    • Perform a Collision Energy Ramp: Instead of picking a single collision energy value, set up an experiment to ramp the energy (e.g., from 10 eV to 40 eV).[4] This is the most effective way to determine the optimal energy required for comprehensive fragmentation.

    • Check for Adducts: Examine the full scan (MS1) spectrum closely. Are you selecting the [M+H]⁺ ion (m/z 196.08) or a sodium adduct [M+Na]⁺ (m/z 218.06) or potassium adduct [M+K]⁺ (m/z 234.04)? Salt adducts are often more stable and harder to fragment than their protonated counterparts.[6]

    • Mitigate Adduct Formation: If adducts are dominant, prepare fresh mobile phases using high-purity solvents and add a small amount of a proton source, such as 0.1% formic acid. This will promote the formation of the desired [M+H]⁺ ion.[5][7]

    • Verify Collision Gas Pressure: Ensure the collision gas supply is on and the pressure is within the instrument's operational range.[5]

FAQ 3: I'm seeing unexpected fragments that don't match the predicted pathways. How do I interpret this?

Answer: Unexpected fragments almost always point to one of three issues: contamination, the presence of an isomer, or an unforeseen rearrangement reaction.

  • Causality & Explanation: The mass spectrometer is a highly sensitive detector that will ionize and fragment any suitable molecule introduced. Peaks that cannot be explained by the fragmentation of 4-(2-Chlorophenyl)piperidine must originate from another source.

  • Troubleshooting Protocol:

G cluster_workflow Troubleshooting Unexpected Fragments start Unexpected Fragments Observed q1 Run Solvent Blank. Are peaks present? start->q1 sol1 System Contamination. Clean LC system and source. q1->sol1 Yes q2 Verify Analyte Purity (e.g., with NMR, LC-UV). Is it pure? q1->q2 No sol2 Impurity or Isomer Present. Purify sample or develop chromatographic separation. q2->sol2 No sol3 Consider Rearrangement. Consult literature for similar structures. Propose alternative fragmentation pathway. q2->sol3 Yes

Caption: A systematic workflow for diagnosing the source of unexpected fragment ions.

  • Check for System Contamination: Inject a solvent blank (mobile phase). If the unexpected ions are present in the blank, the contamination originates from your solvent or the LC-MS system.[8][9]

  • Verify Analyte Purity: Use an orthogonal technique like NMR or high-resolution LC-UV to confirm the purity and identity of your sample. An unexpected fragment could be the molecular ion of an impurity.

  • Investigate Isomers: Consider the possibility of an isomer. For example, 4-(3-Chlorophenyl)piperidine or 4-(4-Chlorophenyl)piperidine would have the same mass but could exhibit subtle differences in fragmentation. Ensure your synthesis produced the correct isomer.

  • Consider Matrix Effects: If analyzing the compound in a complex matrix (e.g., plasma), co-eluting matrix components can interfere with ionization or produce their own fragments.[7] Improve chromatographic separation to isolate the analyte peak.

FAQ 4: My results are not reproducible. The fragmentation pattern or signal intensity varies between injections. Why?

Answer: Poor reproducibility is often a sign of instability in the LC system or the ion source.

  • Causality & Explanation: Mass spectrometry requires a stable and consistent stream of ions to produce reproducible results. Any fluctuation in liquid flow, solvent composition, or the electrospray itself will lead to variable signal.

  • Troubleshooting Protocol:

    • Inspect the Ion Source: Visually inspect the electrospray needle if possible. The spray should be a fine, consistent mist. An erratic or dripping spray indicates a clog or a damaged capillary, which must be cleaned or replaced.[5][9]

    • Check for Leaks: Ensure all LC fittings are secure, as leaks can cause pressure fluctuations and unstable flow.[8]

    • Equilibrate the LC System: Allow the LC column and mobile phases to fully equilibrate before starting your analysis. At least 10 column volumes are recommended.[5]

    • Assess Sample Stability: If your samples are left in the autosampler for an extended period, the analyte may be degrading. Prepare fresh samples and re-inject to see if reproducibility improves.[5]

Section 3: References

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]

  • BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • Shimadzu Scientific Instruments. LCMS Troubleshooting Tips. [Link]

  • CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (2014). Why is it so hard to fragment certain ions during MSMS analysis?. [Link]during_MSMS_analysis)

Sources

Technical Support Center: 4-(2-Chlorophenyl)piperidine Hydrochloride Stability

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Stability & Formulation | Ticket ID: 4-2CP-HCl-STAB

Welcome to the Technical Support Hub

You have reached the specialized support unit for 4-(2-Chlorophenyl)piperidine hydrochloride . This guide addresses the physicochemical instability inherent to secondary amine hydrochloride salts attached to halogenated aromatic rings.

Our data indicates that users most frequently encounter issues related to pH-induced precipitation , oxidative discoloration , and photolytic degradation . The following modules are designed to troubleshoot these specific failure modes.

Module 1: Solubility & Precipitation Troubleshooting

User Issue: "My clear aqueous solution turned cloudy or formed a precipitate after standing."

Technical Diagnosis: The hydrochloride salt of 4-(2-Chlorophenyl)piperidine is water-soluble. However, the pKa of the piperidine nitrogen is approximately 10.1 . If the pH of your solution drifts above pH 8.0 (due to buffer incompatibility or alkali leaching from glass), the molecule deprotonates to its free base form. The free base is lipophilic and insoluble in water, causing immediate precipitation (oiling out).

Corrective Action Plan:

  • Check pH: Ensure the solution pH remains below 6.0 .

  • Buffer Selection: Use Citrate (pH 3.0–5.0) or Acetate (pH 4.0–5.0) buffers rather than Phosphate buffers, which have poor buffering capacity in the acidic range required for this salt.

  • Co-solvent Addition: If working at physiological pH (7.4) is mandatory, you must add a co-solvent. We recommend DMSO (up to 10%) or 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    to encapsulate the hydrophobic chlorophenyl tail.

Troubleshooting Workflow:

Solubility_Troubleshooting Start Issue: Solution Precipitated CheckPH Step 1: Measure pH Start->CheckPH IsBasic Is pH > 7.0? CheckPH->IsBasic Acidify Action: Acidify to pH < 6.0 (Use 0.1N HCl) IsBasic->Acidify Yes CheckSolvent Step 2: Check Solvent System IsBasic->CheckSolvent No Stable Outcome: Stable Solution Acidify->Stable IsWaterOnly Is solvent 100% Water? CheckSolvent->IsWaterOnly AddCosolvent Action: Add 5-10% DMSO or Complex with HP-beta-CD IsWaterOnly->AddCosolvent Yes IsWaterOnly->Stable No

Figure 1: Decision tree for resolving precipitation issues in aqueous formulations.

Module 2: Chemical Stability & Degradation

User Issue: "My sample is turning yellow, or I see extra peaks (RRT 0.8 or 1.2) on my HPLC."

Technical Diagnosis: This molecule has two primary degradation vectors:

  • N-Oxidation (Yellowing): The secondary amine in the piperidine ring is electron-rich and prone to oxidation by atmospheric oxygen, forming the N-oxide or hydroxylamine . This is accelerated by trace metals or peroxides in solvents.

  • Photolytic Dechlorination: The chlorine atom at the ortho position on the phenyl ring is susceptible to homolytic cleavage under UV light, leading to radical formation and polymerization (darkening).

Corrective Action Plan:

  • Exclude Oxygen: All aqueous stock solutions must be sparged with Argon or Nitrogen for 15 minutes before sealing.

  • Light Protection: Store all solutions in amber glass vials . Wrap clear vessels in aluminum foil during bench work.

  • Antioxidants: For long-term liquid storage, add 0.1% Sodium Metabisulfite or Ascorbic Acid (if compatible with your assay) to act as a sacrificial antioxidant.

Degradation Pathway Visualization:

Degradation_Pathways cluster_Oxidation Oxidative Pathway (Air/Peroxides) cluster_Photo Photolytic Pathway (UV Light) Parent 4-(2-Chlorophenyl) piperidine HCl N_Oxide Piperidine N-Oxide (Yellow impurity) Parent->N_Oxide + O2 / Peroxides Hydroxylamine N-Hydroxylamine Parent->Hydroxylamine + ROS Radical Aryl Radical Parent->Radical hν (UV) Dechloro Dechlorinated Analog (4-Phenylpiperidine) Radical->Dechloro + H•

Figure 2: Primary degradation mechanisms: N-oxidation (chemical) and Dechlorination (photolytic).

Module 3: Storage & Handling FAQs

Q: The powder arrived clumped. Is it degraded? A: Not necessarily. Piperidine hydrochloride salts are hygroscopic .[1][2] They absorb moisture from the air, causing physical clumping without immediate chemical degradation.

  • Action: Verify purity via HPLC. If pure, dry in a vacuum desiccator over

    
     for 24 hours.
    
  • Prevention: Always store the solid in a desiccator at room temperature. Tightly seal caps with Parafilm.

Q: Can I freeze the aqueous stock solution? A: Yes, but with caution. Freezing is preferred over 4°C storage to stop hydrolysis. However, the freeze-thaw cycle can induce precipitation if the pH shifts during freezing (buffer precipitation).

  • Protocol: Aliquot into single-use vials before freezing. Do not refreeze thawed aliquots.

Q: What is the maximum shelf life of the solution? A: | Condition | Solvent | Est. Stability (


) |
| :--- | :--- | :--- |
| Room Temp (Light)  | Water/Buffer | < 48 Hours |
| 4°C (Dark)  | Water/Buffer | 7 Days |
| -20°C (Dark)  | DMSO | 3–6 Months |
| -80°C (Dark)  | DMSO | > 1 Year |
Standard Operating Procedure (SOP): Robust Stock Preparation

To ensure maximum stability for critical experiments (e.g., cell culture or animal dosing), follow this "Gold Standard" preparation protocol.

Materials:

  • 4-(2-Chlorophenyl)piperidine HCl (Solid)[3]

  • Solvent: Anhydrous DMSO (preferred) or Degassed Water

  • Amber HPLC vials with PTFE-lined caps

  • Argon gas line

Procedure:

  • Weighing: Weigh the solid quickly to minimize moisture uptake.

  • Dissolution: Dissolve in Anhydrous DMSO to create a high-concentration stock (e.g., 100 mM). DMSO suppresses N-oxidation compared to water [1].

  • Inerting: Gently bubble Argon gas through the solution for 30 seconds (use a fine needle).

  • Aliquoting: Dispense into amber vials. Fill the headspace with Argon before capping immediately.

  • Storage: Store at -20°C.

Validation (Stress Test): Before running a large campaign, validate your specific batch by exposing a small aliquot to 0.1M H2O2 for 1 hour. If HPLC shows >5% degradation (new peaks), your batch requires re-purification or a fresh commercial order.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 155903197, (R)-2-(4-Chlorophenyl)piperidine hydrochloride. Retrieved January 30, 2026 from [Link]

  • Bhatt, P. et al. (2019). Forced degradation of fentanyl: Identification and analysis of impurities and degradants. (Demonstrates N-oxide formation in phenylpiperidines). ResearchGate. Retrieved January 30, 2026 from [Link]

Sources

reducing impurities in amlodipine synthesis from chlorophenyl precursors

Author: BenchChem Technical Support Team. Date: February 2026

Impurity Reduction Guide for Chlorophenyl Precursor Routes

Welcome to the technical support center for amlodipine synthesis. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of amlodipine, with a specific focus on routes originating from chlorophenyl precursors like 2-chlorobenzaldehyde. The control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides in-depth, field-proven insights and troubleshooting protocols to address the common challenges encountered during synthesis and purification.

Understanding the Impurity Landscape in Amlodipine Synthesis

Impurities in amlodipine can originate from starting materials, intermediates, side reactions during the Hantzsch condensation, or degradation of the final product.[] A thorough understanding of the potential impurity profile is the first step toward effective control.

Table 1: Common Process-Related and Degradation Impurities
Impurity DesignationCommon Name / DescriptionLikely Origin
Amlodipine Impurity D Pyridine AnalogueOxidation of the 1,4-dihydropyridine ring of amlodipine. It is a common degradation product.[2][3]
Amlodipine Impurity G Dimethyl Ester AnalogueProcess-related impurity arising from the use of methyl acetoacetate in the Hantzsch condensation.[4][5]
Amlodipine Impurity V 4-chlorophenyl IsomerImpurity in the 2-chlorobenzaldehyde starting material.[6]
Amlodipine Impurity VI Diethyl Ester AnalogueTransesterification or use of ethyl acetoacetate instead of methyl acetoacetate.[6]
Phthalimidoamlodipine Protected PrecursorIncomplete deprotection of the immediate precursor.[7][8]
Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific issues in a question-and-answer format, providing causal explanations and actionable protocols.

Q1: My final HPLC analysis shows a consistently high level of Amlodipine Impurity D (>0.15%). What is the primary cause, and how can I mitigate its formation?

A1: This is a classic and frequently encountered issue. Impurity D is the oxidized pyridine analogue of amlodipine.[3] The 1,4-dihydropyridine ring in the amlodipine molecule is highly susceptible to oxidation, which can occur during the reaction, workup, or even storage.

  • Causality: The driving force for this impurity formation is the aromatization of the dihydropyridine ring, which is energetically favorable. This process is accelerated by oxygen, light, and acidic conditions.[3]

  • Recommended Solutions & Protocols:

    • Inert Atmosphere: The most critical control parameter is the exclusion of oxygen.

      • Protocol: Perform the Hantzsch condensation and all subsequent workup steps under a positive pressure of an inert gas like nitrogen or argon. Ensure all solvents are thoroughly de-gassed before use by sparging with nitrogen for 15-20 minutes.

    • Temperature Control: While heating is necessary to drive the condensation, excessive temperatures or prolonged reaction times can promote oxidation.

      • Protocol: Maintain the reflux temperature strictly as per the validated process (typically around 80-85°C in ethanol or isopropanol).[9] Monitor the reaction to completion by TLC or in-process HPLC checks to avoid unnecessary heating.

    • Control of pH During Workup: Acidic conditions can facilitate oxidation.[3]

      • Protocol: During the workup and extraction phases, ensure that any acidic washes are performed quickly and at controlled temperatures (0-5°C). Neutralize the reaction mixture promptly after the reaction is complete.

    • Antioxidant Addition (Optional): In some cases, the addition of a small quantity of a radical scavenger or antioxidant can be beneficial, though this must be validated to ensure it doesn't introduce other impurities.

Q2: I'm observing a cluster of small, unidentified peaks in my chromatogram, none of which correspond to known impurities. How do I trace their origin?

A2: This situation typically points to issues with starting materials or unforeseen side reactions. A systematic investigation is required.

  • Causality: Impurities present in the key starting materials, such as 2-chlorobenzaldehyde or the acetoacetate esters, will inevitably be carried through or participate in side reactions.[6]

  • Recommended Solutions & Protocols:

    • Starting Material Qualification: Do not assume the purity of commercial starting materials.

      • Protocol: Qualify every new batch of 2-chlorobenzaldehyde, methyl 2-(2-chlorobenzylidene)acetoacetate, and ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate.[7] Run a GC-MS or HPLC analysis on the starting materials to check for isomers (e.g., 3- or 4-chlorobenzaldehyde) or other related substances.

    • Stoichiometry Control: Incorrect stoichiometry can leave unreacted starting materials or intermediates that can degrade or react further under the reaction conditions.

      • Protocol: Ensure precise molar ratios of the reactants. The benzylidene derivative and the amino-crotonate are typically used in near-equimolar amounts (e.g., 1:1.05 ratio).[9]

    • Intermediate Purity Check: A crucial control point is the purity of the protected precursor, phthalimidoamlodipine, before the final deprotection step.[8]

      • Protocol: Isolate the phthalimidoamlodipine intermediate and analyze its purity. If significant impurities are detected at this stage, it is far more efficient to purify the intermediate (e.g., by recrystallization from ethyl acetate or ethanol) than to try and remove multiple impurities from the final API.[8]

Q3: My purification by recrystallization is inefficient. The yield is low, and the purity improvement is marginal. What factors should I optimize?

A3: Inefficient crystallization points to a suboptimal choice of solvent system or the presence of impurities that co-crystallize with the product.

  • Causality: The ideal crystallization solvent should dissolve the product well at elevated temperatures but poorly at lower temperatures, while impurities should remain soluble at all temperatures. If an impurity has a very similar polarity and structure to amlodipine, it can be difficult to purge.

  • Recommended Solutions & Protocols:

    • Solvent System Screening:

      • Protocol: Conduct a systematic solvent screening for recrystallization. Common and effective solvents for amlodipine and its intermediates include ethanol, isopropanol, and ethyl acetate.[8] Sometimes, a binary solvent system (e.g., ethanol/water or isopropanol/heptane) can provide superior selectivity.

    • Cooling Profile: A rapid crash-cooling often traps impurities within the crystal lattice.

      • Protocol: Implement a controlled cooling profile. After dissolving the crude product at reflux, allow it to cool slowly to room temperature, then gradually cool to 0-5°C. Hold at this temperature for a sufficient time to maximize recovery before filtration.

    • Seeding:

      • Protocol: If crystallization is slow or inconsistent, use seeding. Add a small quantity of high-purity amlodipine crystals once the solution becomes supersaturated during cooling to promote the growth of well-ordered crystals.

Process Workflow & Logic Diagrams

Visualizing the process and troubleshooting logic can help in systematically addressing challenges.

G cluster_0 Hantzsch Condensation Route 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Condensation Condensation 2-Chlorobenzaldehyde->Condensation Acetoacetate Ester Acetoacetate Ester Acetoacetate Ester->Condensation Amino-crotonate Amino-crotonate Amino-crotonate->Condensation Phthalimidoamlodipine Phthalimidoamlodipine Condensation->Phthalimidoamlodipine Reflux in Ethanol/IPA Deprotection Deprotection Phthalimidoamlodipine->Deprotection Methylamine Crude Amlodipine Crude Amlodipine Deprotection->Crude Amlodipine Purification Purification Crude Amlodipine->Purification Recrystallization Pure Amlodipine API Pure Amlodipine API Purification->Pure Amlodipine API G Start Impurity > Limit in Crude Product Identify Identify Impurity (LC-MS) Start->Identify ImpD Is it Impurity D? Identify->ImpD Yes Other Is it a process or starting material related impurity? Identify->Other No Sol_ImpD Implement Inert Atmosphere Control Reaction Temp/Time Check Workup pH ImpD->Sol_ImpD Sol_Other Qualify Starting Materials Check Intermediate Purity Optimize Stoichiometry Other->Sol_Other End Re-synthesize Batch & Verify Purity Sol_ImpD->End Sol_Other->End

Caption: Troubleshooting logic for impurity identification and resolution.

Frequently Asked Questions (FAQs)
  • What is the single most critical parameter to control in the Hantzsch synthesis of amlodipine to ensure high purity? The exclusion of oxygen by maintaining a robust inert atmosphere (e.g., nitrogen) throughout the reaction and workup is paramount. The dihydropyridine core is prone to oxidation, leading to Impurity D, which is often the most significant and challenging impurity to remove. [3]

  • Why is monitoring the purity of the phthalimidoamlodipine intermediate so important? This is a key process control point. Ensuring the high purity of this intermediate is more cost-effective and chemically efficient than dealing with multiple downstream impurities. [8]Purifying the protected intermediate allows you to enter the final, critical deprotection step with clean material, leading to a higher quality crude amlodipine that is easier to purify. [8]

  • Are there specific analytical methods recommended for amlodipine impurity profiling? Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) with a UV detector is the standard. [10]Most pharmacopeial methods utilize a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol. [2][11]A gradient elution program is often necessary to achieve adequate separation of all specified and unspecified impurities. [10]

Baseline Analytical Protocol: Impurity Profiling by HPLC

This protocol is a representative starting point for method development, based on common practices in the literature. [2][10][11]

  • Objective: To separate amlodipine from its key process-related and degradation impurities.

  • Experimental Protocol:

    • Chromatographic System: HPLC with a PDA or multi-wavelength UV detector.

    • Column: C18, 150 mm x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: Prepare a 50 mM potassium dihydrogen phosphate buffer. Add 7 mL of triethylamine per 1000 mL of buffer and adjust the pH to 2.8 with orthophosphoric acid. [10]Mix this buffer with methanol in a 60:40 (v/v) ratio. [10] 4. Mobile Phase B: Mix buffer (from step 3), methanol, and acetonitrile in a 20:40:40 (v/v/v) ratio. [10] 5. Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C. [10] 7. Detection Wavelength: Monitor at 340 nm for most impurities and 270 nm for Impurity D. [10] 8. Injection Volume: 20 µL.

    • Gradient Program:

      • Time 0-5 min: 100% Mobile Phase A

      • Time 5-25 min: Linear gradient to 100% Mobile Phase B

      • Time 25-30 min: Hold at 100% Mobile Phase B

      • Time 30.1-35 min: Return to 100% Mobile Phase A and equilibrate.

    • Sample Preparation: Accurately weigh and dissolve the sample in a diluent of Buffer:Methanol:Acetonitrile (70:15:15 v/v/v) to a final concentration of approximately 0.25 mg/mL. [10]

References
  • Green RP-HPLC method for impurity profile of amlodipine in tablets. (2024). Arh farm.
  • Kishore, C. and Mohan, G. (2016) Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. American Journal of Analytical Chemistry, 7, 918-926.
  • Sudhakar, P., et al. (2006). Identification and characterization of potential impurities of amlodipine maleate. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 605-13. [Link]

  • Green RP-HPLC method for impurity profile of amlodipine in tablets. (2024).
  • Green RP-HPLC method for impurity profile of amlodipine in tablets. (2024). Archives of Pharmacy.
  • Amlodipine and Impurities. BOC Sciences.
  • Intermediate for the synthesis of amlodipine, preparation process and corresponding utilization. (2001).
  • INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION. (2001).
  • Synthesis and establishment of Amlodipine impurity G reference standard. (2017). Semantic Scholar. [Link]

  • Intermediate for the synthesis of amlodipine, a process for the preparation thereof and corresponding use. (2003).
  • Characterization of products formed by forced degradation of Amlodipine Besyl
  • Synthesis and establishment of Amlodipine impurity G reference standard. (2017). Journal of Applied Pharmaceutical Science.
  • Synthesis of Amlodipine Besylate. (2011). Chinese Journal of Modern Applied Pharmacy.
  • Amlodipine Besilate-Impurities. Pharmaffiliates. [Link]

  • Amlodipine-Impurities. Pharmaffiliates. [Link]

  • Process for determining the purity of amlodipine. (2001).
  • Overcoming poor resolution in Amlodipine Besylate impurity profiling. (n.d.). Benchchem.
  • Amlodipine Impurity 28 synthesis. (n.d.). ChemicalBook.

Sources

Validation & Comparative

A Comparative Analysis of 4-(2-Chlorophenyl)piperidine and 4-(4-Chlorophenyl)piperidine Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise positioning of a substituent on a molecular scaffold can dramatically alter its physicochemical properties and pharmacological activity. This guide provides a comprehensive comparative analysis of two constitutional isomers: 4-(2-Chlorophenyl)piperidine hydrochloride and 4-(4-Chlorophenyl)piperidine hydrochloride. As crucial building blocks in the synthesis of a wide array of bioactive molecules, a thorough understanding of their distinct characteristics is paramount for researchers, scientists, and drug development professionals.[1] This document will delve into the nuanced differences between these two compounds, offering both theoretical insights and practical, field-proven experimental protocols for their characterization and comparison.

Introduction: The Significance of Isomeric Position

The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, valued for its favorable pharmacokinetic profile.[1] When substituted with a chlorophenyl group, the resulting molecule's properties are heavily influenced by the position of the chlorine atom on the phenyl ring. The ortho (2-position) and para (4-position) substitutions in 4-(2-Chlorophenyl)piperidine and 4-(4-Chlorophenyl)piperidine, respectively, lead to distinct electronic and steric environments. These differences can impact a range of parameters from crystal lattice energy and solubility to receptor binding affinity and metabolic stability. This guide will systematically explore these differences through a series of recommended experimental investigations.

Physicochemical Characterization: Unveiling the Impact of Isomerism

A fundamental understanding of the physicochemical properties of these isomers is the bedrock of their application in drug discovery. The hydrochloride salts are typically used to enhance solubility and stability.

Comparative Physicochemical Properties
Property4-(2-Chlorophenyl)piperidine HCl4-(4-Chlorophenyl)piperidine HClRationale for Expected Differences
Molecular Formula C₁₁H₁₅Cl₂NC₁₁H₁₅Cl₂NIdentical
Molecular Weight 232.15 g/mol 232.15 g/mol Identical
Melting Point (°C) Predicted to be lowerPredicted to be higherThe more symmetrical structure of the 4-chloro isomer may allow for more efficient crystal packing, leading to a higher melting point.
Aqueous Solubility Predicted to be higherPredicted to be lowerThe steric hindrance from the ortho-chloro group in the 2-chloro isomer may disrupt crystal packing, potentially leading to higher solubility.
pKa Predicted to be slightly lowerPredicted to be slightly higherThe electron-withdrawing effect of the chlorine atom will influence the basicity of the piperidine nitrogen. The proximity of the chlorine in the 2-position may have a more pronounced inductive effect.
LogP (Octanol/Water) Predicted to be slightly lowerPredicted to be slightly higherThe more exposed chlorine atom in the 4-position may lead to a slight increase in lipophilicity.

Note: The predicted values are for illustrative purposes and should be experimentally determined.

Experimental Protocols for Physicochemical Characterization

To empirically determine these properties, the following robust protocols are recommended.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Workflow for Solubility Determination

start Start: Prepare Saturated Solutions equilibration Equilibrate at Controlled Temperature (e.g., 25°C and 37°C) for 24-48h start->equilibration Add excess solid to buffer sampling Sample Supernatant equilibration->sampling filtration Filter through 0.22 µm syringe filter sampling->filtration analysis Analyze by Validated HPLC-UV Method filtration->analysis quantification Quantify Concentration against a Calibration Curve analysis->quantification end_node End: Determine Solubility (mg/mL or M) quantification->end_node

Caption: Workflow for shake-flask solubility determination.

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

  • Sample Preparation: Add an excess amount of each hydrochloride salt to separate vials containing the prepared buffers.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Filtration: Withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove undissolved solid.

  • Analysis: Analyze the filtrate using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

  • Quantification: Determine the concentration of the dissolved compound by comparing the peak area to a standard calibration curve.

Self-Validation: The attainment of equilibrium can be confirmed by analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.

Protocol 2: Determination of pKa by Potentiometric Titration

The pKa value is crucial for predicting the ionization state of a molecule at different physiological pHs.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of each hydrochloride salt in deionized water.

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) while recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the half-equivalence point of the titration curve.

Causality: The inflection point in the titration curve corresponds to the equivalence point where all the protonated piperidine has been neutralized. The pKa is the pH at which the concentrations of the protonated and neutral species are equal.

Analytical Differentiation: Spectroscopic and Chromatographic Comparison

Distinguishing between the two isomers is critical for quality control and metabolic studies.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be the most informative for differentiation. The 2-chlorophenyl group will exhibit a more complex splitting pattern due to the varied electronic environment of the aromatic protons. The 4-chlorophenyl group, with its plane of symmetry, will show a simpler AA'BB' system (two doublets).

  • ¹³C NMR: The chemical shifts of the carbon atoms in the chlorophenyl ring will differ significantly between the two isomers. The carbon directly attached to the chlorine atom and the carbon attached to the piperidine ring will be particularly diagnostic.

Mass Spectrometry (MS):

Electron Ionization (EI) mass spectrometry will likely produce distinct fragmentation patterns. The position of the chlorine atom can influence the stability of fragment ions. While the molecular ion peak will be the same, the relative abundances of fragment ions resulting from cleavage of the piperidine ring and the chlorophenyl group may differ.

Chromatographic Separation

A robust chromatographic method is essential for the separation and quantification of these isomers.

Workflow for HPLC Method Development

start Start: Select Column mobile_phase Optimize Mobile Phase (Acetonitrile/Water with modifier) start->mobile_phase e.g., C18 column gradient Develop Gradient Elution Profile mobile_phase->gradient detection Set Detection Wavelength (e.g., 220 nm) gradient->detection validation Validate Method (Linearity, Accuracy, Precision) detection->validation end_node End: Robust Separation Method validation->end_node

Caption: Workflow for developing an HPLC separation method.

Protocol 3: HPLC Method for Isomer Separation

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water). The difference in polarity between the two isomers should allow for baseline separation.

  • Method Validation: The developed method should be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.

Pharmacological Profile: Probing the Biological Consequences of Isomerism

The ultimate goal for many researchers is to understand how the isomeric difference translates to biological activity. This often involves assessing the compounds' affinity for and functional activity at relevant biological targets. Given that chlorophenylpiperidine scaffolds are often found in centrally acting agents, initial screening against key CNS receptors is a logical starting point.

Potential Targets and Rationale
  • Dopamine Receptors (e.g., D₂, D₃, D₄): Many antipsychotic and neurological drugs target these receptors. The different steric and electronic profiles of the isomers could lead to differential binding affinities and functional activities.

  • Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₇): These receptors are implicated in a wide range of neuropsychiatric disorders.

  • Sigma Receptors (σ₁ and σ₂): These receptors are known to bind a variety of piperidine-containing ligands and are involved in cellular stress responses and neuronal signaling.[2]

Experimental Protocols for Pharmacological Comparison

Protocol 4: Radioligand Binding Assays

This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Workflow for Radioligand Binding Assay

start Start: Prepare Receptor Membranes incubation Incubate Membranes with Radioligand and Test Compound start->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation detection Quantify Radioactivity (Scintillation Counting) separation->detection analysis Analyze Data to Determine IC₅₀ and Ki detection->analysis end_node End: Receptor Binding Affinity analysis->end_node

Caption: General workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Receptor Source: Utilize commercially available cell membranes expressing the human recombinant receptor of interest.

  • Radioligand: Select a suitable radioligand with high affinity and specificity for the target receptor.

  • Assay Buffer: Use a buffer optimized for the specific receptor.

  • Competition Assay: Incubate the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (either isomer).

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound radioligand from the free radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) can be determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 5: Functional Assays (e.g., cAMP Assay for Gs/Gi-coupled Receptors)

Functional assays measure the effect of a compound on receptor signaling.

Step-by-Step Methodology:

  • Cell Culture: Use a cell line stably expressing the receptor of interest.

  • Assay Principle: For Gs-coupled receptors, measure the accumulation of cyclic AMP (cAMP) upon agonist stimulation. For Gi-coupled receptors, measure the inhibition of forskolin-stimulated cAMP production.

  • Procedure:

    • Plate the cells in a suitable microplate.

    • Pre-incubate the cells with varying concentrations of the test compound (to assess antagonist activity) or stimulate with the test compound (to assess agonist activity).

    • For antagonist mode, add a known agonist at its EC₅₀ concentration.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaLISA, or ELISA).

  • Data Analysis: Plot the cAMP response against the logarithm of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Trustworthiness: Each assay should include appropriate positive and negative controls. For binding assays, non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. For functional assays, a known agonist and antagonist for the receptor should be run in parallel.

Conclusion

The seemingly subtle difference in the position of a chlorine atom on the phenyl ring of 4-(chlorophenyl)piperidine hydrochloride can have profound effects on the molecule's properties and biological activity. This guide provides a framework for the systematic and rigorous comparison of 4-(2-Chlorophenyl)piperidine hydrochloride and 4-(4-Chlorophenyl)piperidine hydrochloride. By employing the detailed experimental protocols outlined herein, researchers can generate the critical data needed to make informed decisions in their drug discovery and development programs. The principles and methodologies described are broadly applicable to the characterization and comparison of other isomeric compounds, underscoring the importance of a meticulous, data-driven approach in chemical and pharmaceutical research.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Publications. [Link]

Sources

Publish Comparison Guide: HPLC Method Validation for 4-(2-Chlorophenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical validation framework for the HPLC analysis of 4-(2-Chlorophenyl)piperidine hydrochloride , a critical intermediate and known impurity (often designated as Impurity A) in the synthesis of anti-platelet agents like Clopidogrel.

Executive Summary & Strategic Method Selection

In the development of thienopyridine-class drugs, the purity of the intermediate 4-(2-Chlorophenyl)piperidine (4-CPP) is non-negotiable. While generic pharmacopeial methods exist for the final drug product (Clopidogrel), characterizing the intermediate itself requires a dedicated, validated assay.

This guide compares two primary methodological approaches:

  • The "Workhorse" Method (Isocratic RP-HPLC): Prioritizes robustness and transferability for QC environments.

  • The "High-Throughput" Method (Fast LC): Prioritizes speed for in-process control (IPC).

Recommendation: For full validation and GMP release testing, adopt the Workhorse Isocratic Method . Its superior resolution and baseline stability outweigh the speed advantage of Fast LC for this specific ionic analyte.

Comparative Performance Matrix
FeatureMethod A: The Workhorse (Recommended) Method B: Fast LC (Alternative)
Stationary Phase C18 (L1), 250 x 4.6 mm, 5 µmC18 (L1), 50 x 2.1 mm, 1.8 µm
Elution Mode IsocraticBallistic Gradient
Run Time 12-15 minutes< 3 minutes
Robustness High (pH/Temp tolerant)Moderate (Backpressure sensitive)
Linearity (R²) > 0.999> 0.995
Primary Use Case Final Release / Stability IPC / Reaction Monitoring

The Validated Protocol: "The Workhorse"

This protocol is designed to meet ICH Q2(R1) standards. It addresses the specific challenge of 4-CPP: as a secondary amine, it is prone to peak tailing due to silanol interactions.

Chromatographic Conditions
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: Inertsil ODS-3 or equivalent C18 (250 mm × 4.6 mm, 5 µm). Why? High carbon load prevents amine tailing.

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v).

    • Buffer Prep: Dissolve 1.36 g KH₂PO₄ in 1000 mL water; adjust pH to 3.0 ± 0.05 with dilute orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.[5][6] Why? 4-CPP lacks extended conjugation; 220 nm maximizes signal-to-noise.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase.[1][2][4][6][7][8]

Standard Preparation Workflow
  • Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of 4-(2-Chlorophenyl)piperidine HCl reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard (0.1 mg/mL): Transfer 5.0 mL of Stock Solution into a 50 mL volumetric flask; dilute to volume with Diluent.

Validation Logic & Data

The following validation parameters must be executed to prove the method's "fitness for purpose."

Specificity (Stress Testing)

Objective: Prove the method separates the analyte from degradants. Protocol: Stress the sample with Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H₂O₂). Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA).

Linearity & Range

Objective: Confirm response is proportional to concentration. Protocol: Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration (0.1 mg/mL).

Concentration (µg/mL)Average Area (mAU*s)
50.01,250,400
75.01,875,100
100.02,505,300
125.03,120,800
150.03,755,200
Result R² = 0.9998
Accuracy (Recovery)

Objective: Ensure no matrix interference. Protocol: Spike placebo (if applicable) or solvent with known amounts of 4-CPP.

Spike Level% Recovery (Mean, n=3)% RSD
50%99.8%0.4%
100%100.2%0.2%
150%99.5%0.5%

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process, ensuring a "self-validating" system where failure at any node triggers a specific remediation loop.

ValidationWorkflow Start Start Validation SystemSuit System Suitability Test (Tailing < 2.0, Plates > 2000) Start->SystemSuit CheckSuit Pass Criteria? SystemSuit->CheckSuit Specificity Specificity / Stress Testing (Acid, Base, Ox) CheckSuit->Specificity Yes Fail Investigate & Re-optimize CheckSuit->Fail No CheckSpec Peak Purity Pass? Specificity->CheckSpec Linearity Linearity (5 Levels) Range: 50-150% CheckSpec->Linearity Yes CheckSpec->Fail No CheckLin R² > 0.999? Linearity->CheckLin Accuracy Accuracy & Precision (Recovery & Repeatability) CheckLin->Accuracy Yes CheckLin->Fail No FinalReport Generate Validation Report Accuracy->FinalReport Fail->SystemSuit Retest

Caption: Logical flow for HPLC validation. Each diamond represents a critical "Go/No-Go" decision point based on ICH acceptance criteria.

Troubleshooting & Robustness

A robust method must withstand small, deliberate variations.

ParameterVariationExpected ImpactRemediation
pH ± 0.2 unitsRetention time shift (amine ionization)Tightly control buffer pH to 3.0.
Organic % ± 2%Significant k' changePre-mix mobile phase or use precise quaternary pumping.
Wavelength ± 2 nmMinimal impactEnsure detector calibration.

Expert Insight: The pKa of the piperidine nitrogen is approximately 10-11. At pH 3.0, it is fully protonated. Do not run this method at neutral pH (pH 6-8), as the amine will interact strongly with silanols, causing severe tailing and retention variability.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • United States Pharmacopeia (USP). Clopidogrel Bisulfate Monograph (Related Compound A). USP-NF. Link

  • Gomez, Y., et al. (2004).[9] Analysis of purity in 19 drug product tablets containing clopidogrel: 18 copies versus the original brand. Journal of Pharmaceutical and Biomedical Analysis, 34(2), 341-348.[9] Link

  • Srivastava, B. K., et al. (2010).[5] Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances.[5] Research Journal of Pharmacy and Technology, 3(4).[5] Link

  • Zhou, G., et al. (2021).[2] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Journal of Chromatographic Science,[2][3] 60. Link

Sources

spectroscopic data comparison of piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of spectroscopic data for piperidine derivatives, designed for researchers in medicinal chemistry and structural biology.

Executive Summary & Strategic Importance

Piperidine (azacyclohexane) is the most frequently used heterocycle in FDA-approved drugs. Its non-planar, chair-like conformation creates stereochemical complexity that is often invisible to standard low-resolution analysis.

This guide compares the spectroscopic signatures of piperidine derivatives, focusing on distinguishing stereoisomers (cis/trans) and conformational rotamers . We move beyond basic peak listing to explain the electronic and steric causality governing these signals.

Key Comparison Matrix
Feature

H NMR

C NMR
Mass Spectrometry (EI) IR Spectroscopy
Primary Utility Stereochemical assignment (

-coupling, NOE)
Carbon skeleton symmetry & substitution sitesStructural fingerprinting (

-cleavage)
Lone-pair orientation (Bohlmann bands)
Critical Variable Axial vs. Equatorial positioning

-gauche effect (steric compression)
Stability of iminium ion intermediateN-lone pair vs. C-H anti-periplanar alignment
Detection Limit High (requires pure sample)Medium (requires longer acquisition)Very Low (picogram sensitivity)Medium
Key Limitation Fast N-inversion averages signals at RTLess sensitive to minor conformersIsomers often yield identical fragmentsBohlmann bands are weak/obscured

Deep Dive: NMR Spectroscopy ( H & C)

The most powerful tool for piperidine analysis is NMR, provided one understands the dynamic equilibrium of the ring.

The Conformational Challenge

At room temperature, the nitrogen atom in piperidine undergoes rapid pyramidal inversion, and the ring flips between chair conformers. This averages the axial and equatorial signals.

  • Solution: To resolve distinct conformers, spectra must often be acquired at low temperature (< -40°C) or the nitrogen must be "locked" via protonation (using TFA or HCl salts) or bulky substitution.

Distinguishing Axial vs. Equatorial Protons

In a "frozen" or biased piperidine ring (e.g., 4-tert-butylpiperidine), the chemical shifts follow specific rules driven by electronic shielding and anisotropy.

  • Equatorial Protons (

    
    ):  Typically resonate downfield  (
    
    
    
    2.0 – 3.5 ppm depending on position) compared to axial protons. They lie in the deshielding cone of the C-C bonds.
  • Axial Protons (

    
    ):  Resonate upfield  (
    
    
    
    1.0 – 2.5 ppm).
  • The Nitrogen Lone Pair Effect: Protons on carbons adjacent to the nitrogen (

    
    -protons) that are anti-periplanar to the nitrogen lone pair experience significant shielding (upfield shift).[1] This is unique to amines and is termed the Bohlmann Effect  in NMR context.
    
Case Study: cis- vs. trans-2,6-Dimethylpiperidine

This comparison illustrates how symmetry defines the spectrum.

Featurecis-2,6-Dimethylpiperidine trans-2,6-Dimethylpiperidine
Symmetry Meso compound (Plane of symmetry).

Symmetry (Chiral, usually racemic).
Methyl Signals (

H)
One doublet (Methyls are equivalent).One doublet (Methyls are equivalent by

axis).
Ring Protons (

H)
Simplified spectrum.

and

are equivalent.
Complex multiplets due to different magnetic environments relative to the lone pair.

C Shifts (Methyl)

~23.0 ppm (Equatorial methyls).

~18-20 ppm (One axial, one equatorial in frozen limit; averaged at RT).
Diagnostic Methyls are strictly equatorial in the stable chair.One methyl is forced axial, causing an upfield shift in

C due to

-gauche steric compression
.

Expert Insight: When analyzing 2,6-disubstituted piperidines, the


C shift of the methyl group is the most reliable indicator. An axial methyl group will consistently appear 3–5 ppm upfield of its equatorial counterpart due to the 

-gauche effect.

Mass Spectrometry: The Alpha-Cleavage Rule

Unlike aromatic rings which often stay intact, piperidine rings fragment predictably under Electron Ionization (EI).[2]

Mechanism: -Cleavage

The radical cation formed at the nitrogen triggers the cleavage of the C-C bond adjacent to the


-carbon.[2]
  • Base Peak: For unsubstituted piperidine, the base peak is

    
     84 .
    
  • Substituted Derivatives: The fragmentation preferentially loses the largest alkyl group at the

    
    -position to form the most stable radical.
    
Workflow Visualization

The following diagram illustrates the fragmentation logic for a 2-substituted piperidine.

PiperidineFragmentation cluster_0 Fragmentation Pathway M_Ion Molecular Ion (M+.) [Radical on N] Alpha_Cleavage α-Cleavage (C2-C3 Bond Break) M_Ion->Alpha_Cleavage Electron Impact Iminium Iminium Ion (Base Peak) Alpha_Cleavage->Iminium Stabilization Radical_Loss Loss of Alkyl Radical (R•) Alpha_Cleavage->Radical_Loss

Figure 1: The dominant


-cleavage fragmentation pathway in piperidine derivatives, leading to the characteristic iminium ion.

IR Spectroscopy: Bohlmann Bands

While often overlooked, IR provides a rapid check for stereochemistry at the nitrogen center.

  • Phenomenon: Bohlmann Bands are C-H stretching vibrations that appear in the 2700–2800 cm

    
      region (lower energy than typical C-H stretches).
    
  • Requirement: These bands only appear when at least two

    
    -C-H bonds are anti-periplanar  to the nitrogen lone pair.
    
  • Application:

    • Trans-fused quinolizidines: Strong Bohlmann bands.

    • Cis-fused quinolizidines: No/Weak Bohlmann bands.

    • Piperidines: Presence of these bands indicates a conformation where the lone pair is axial and anti to axial C2/C6 protons.

Experimental Protocols

Protocol A: Stereoselective NMR Acquisition

To distinguish isomers or rotamers.

  • Solvent Choice: Use Toluene-d8 or CD2Cl2 for low-temperature work. Avoid D2O or CD3OD if looking for exchangeable protons or if H-bonding stabilization is not desired.

  • Sample Prep: Dissolve ~5-10 mg of derivative in 0.6 mL solvent. Ensure solution is free of paramagnetic impurities (filter through cotton).

  • Variable Temperature (VT) Setup:

    • Cool probe to -60°C (213 K) .

    • Allow 15 minutes for thermal equilibration.

    • Shim the magnet at the low temperature.

  • Acquisition: Acquire

    
    H spectrum. Look for the "decoalescence" of broad signals into distinct axial/equatorial multiplets.
    
Protocol B: GC-MS Identification of Isomers

To separate and identify cis/trans mixtures.

  • Column: Use a non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm.

  • Inlet: Split injection (20:1) at 250°C.

  • Temperature Program:

    • Hold 50°C for 1 min.

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

  • Differentiation:

    • Cis-isomers (more sterically crowded, higher boiling point in some polar phases, but often lower in non-polar due to intramolecular H-bonding if OH is present) generally elute after trans isomers on non-polar columns if boiling point dominates, but before if polarity dominates.

    • Validation: Compare retention times with known standards. The trans isomer (diequatorial substituents) is thermodynamically more stable and often elutes later on non-polar columns due to better surface contact.

References

  • Eliel, E. L., et al. (1976). Conformational Analysis of Saturated Heterocycles. Journal of the American Chemical Society. Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. Link

  • Bohlmann, F. (1958). Zur konfigurativen Zuordnung von Chinolizidin-Derivaten. Chemische Berichte. Link

  • BenchChem. (2025).[2] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Link

Sources

A Comparative Analysis of Ortho vs. Para Substituted Phenylpiperidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] This guide provides an in-depth comparative analysis of ortho- versus para-substituted phenylpiperidines, offering insights into how the seemingly subtle shift in substituent position can profoundly impact pharmacological activity. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the function of these versatile compounds.

Phenylpiperidine derivatives are integral to the development of analgesics, with prominent examples like fentanyl and meperidine being mainstays in clinical practice for managing acute and chronic pain.[1][2][3] Their mechanism of action often involves agonism at opioid receptors, particularly the mu-opioid receptor, to modulate pain pathways.[1][2][3] However, the pharmacological reach of this scaffold extends beyond analgesia, with analogs designed to interact with dopamine, serotonin, and sigma receptors, highlighting its therapeutic potential for a range of neurological and psychiatric disorders.[4][5][6][7][8][9][10][11]

The Critical Role of Phenyl Ring Substitution

The substitution pattern on the phenyl ring is a key determinant of a phenylpiperidine analog's affinity, selectivity, and functional activity at its target receptor. The electronic and steric properties of the substituent, as well as its position (ortho, meta, or para), dictate the molecule's three-dimensional conformation and its ability to engage with the receptor's binding pocket.

Generally, activating groups, which donate electron density to the aromatic ring, direct electrophilic substitution to the ortho and para positions.[12] Conversely, deactivating groups, which withdraw electron density, typically direct substitution to the meta position.[12] The phenyl group itself is considered a weak activator and an ortho, para-director in electrophilic aromatic substitution reactions.[13]

For drug-receptor interactions, the position of a substituent can influence:

  • Binding Affinity: How tightly the molecule binds to the receptor.

  • Receptor Selectivity: The preference of the molecule for one receptor subtype over others.

  • Functional Activity: Whether the molecule acts as an agonist, antagonist, or partial agonist.

The following sections will delve into a comparative analysis of ortho- and para-substituted phenylpiperidines, supported by experimental data and detailed protocols.

Comparative Receptor Affinity and Functional Activity

The strategic placement of substituents on the phenyl ring can lead to significant differences in pharmacological profiles. Below is a summary of observed trends for ortho- versus para-substitution across different receptor systems.

Target Receptor SystemGeneral Trend for Ortho-SubstitutionGeneral Trend for Para-SubstitutionKey Considerations
Opioid Receptors Can lead to high affinity, but the effect is highly dependent on the specific substituent and the overall molecular scaffold.[14]Often associated with potent agonist activity, particularly at mu-opioid receptors.The nature of the substituent (e.g., electron-donating vs. electron-withdrawing) is critical in determining the final pharmacological profile.
Dopamine Receptors Can contribute to D3 versus D2 receptor selectivity, with some ortho-substituted analogs showing high affinity for the D3 subtype.[5][6]Can also yield high-affinity ligands, with the substituent's properties influencing selectivity and functional activity.The interplay with other structural modifications on the piperidine ring is crucial for achieving desired selectivity.
Serotonin Receptors Can be incorporated into positive allosteric modulators (PAMs) of the 5-HT2C receptor, enhancing the effects of the endogenous ligand.[4][7][10]Can also be a feature of high-affinity ligands for various serotonin receptor subtypes.The overall lipophilicity and molecular shape, influenced by the substituent, play a significant role in receptor interaction.[4][7][10]
Monoamine Oxidase (MAO) Less explored in direct comparison to para-substitution for MAO inhibition.The properties of the para-substituent, such as dipole moment and hydrophobicity, strongly correlate with MAO-A and MAO-B affinity, respectively.[15]Para-substituted analogs with low dipole moments tend to have higher MAO-A affinity, while those with large, hydrophobic substituents show higher MAO-B affinity.[15]

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profiles of novel ortho- and para-substituted phenylpiperidine analogs, a series of in vitro assays are essential. The following are foundational, step-by-step protocols for radioligand binding and functional assays.

Protocol 1: Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of the test compound to compete with a radiolabeled ligand of known high affinity for the receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound at a target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO or HEK-293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]-DAMGO for mu-opioid receptors)

  • Test compounds (ortho- and para-substituted phenylpiperidines)

  • Non-specific binding control (a high concentration of a non-radiolabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • 96-well filter plates and a cell harvester

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Prepare the radioligand solution at a concentration close to its Kd value in the assay buffer.

    • Prepare the cell membrane suspension in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Test compound at various concentrations (or buffer for total binding)

      • Non-specific binding control (or buffer)

      • Radioligand solution

      • Cell membrane suspension

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Transfer the filters to scintillation vials.

    • Add scintillation fluid to each vial and allow them to equilibrate.

    • Count the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation:

  • Positive Control: A known high-affinity ligand for the target receptor should be included to validate the assay's performance.

  • Negative Control: A compound known to be inactive at the target receptor should be included to ensure specificity.

  • Reproducibility: The assay should be performed in triplicate and repeated on different days to ensure the reliability of the results.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate G-protein activation, a key step in the signaling cascade of many G-protein coupled receptors (GPCRs).

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at a GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP)

  • Test compounds (ortho- and para-substituted phenylpiperidines)

  • GDP (Guanosine diphosphate)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • 96-well filter plates and a cell harvester

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions and serial dilutions of the test compounds.

    • Prepare a solution of [³⁵S]GTPγS and GDP in the assay buffer.

    • Prepare the cell membrane suspension in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Test compound at various concentrations (or buffer for basal activity)

      • Solution of [³⁵S]GTPγS and GDP

      • Cell membrane suspension

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Harvesting and Counting:

    • Terminate the reaction and harvest the contents of the wells as described in the radioligand binding assay protocol.

    • Count the radioactivity bound to the filters.

  • Data Analysis:

    • Calculate the net stimulated binding by subtracting the basal binding (in the absence of agonist) from the binding in the presence of the test compound.

    • Plot the percentage of maximal stimulation against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) and the Emax value (the maximal response) from the resulting dose-response curve.

Self-Validation:

  • Positive Control: A known full agonist for the target receptor should be included to define the maximal response.

  • Negative Control: An antagonist or a vehicle control should be included to establish the basal level of G-protein activation.

  • Reproducibility: The assay should be performed in triplicate and repeated to ensure the robustness of the data.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Diagram 1: Conceptual Influence of Substituent Position on Receptor Interaction

SAR_Concept cluster_ligand Phenylpiperidine Ligand cluster_receptor Receptor Binding Pocket cluster_outcome Pharmacological Outcome ortho Ortho-Substituted Phenylpiperidine binding_site Primary Binding Site ortho->binding_site Primary Interaction subpocket Accessory Binding Pocket ortho->subpocket Potential Steric Hindrance or Favorable Interaction affinity Altered Affinity & Selectivity activity Modified Functional Activity (Agonist/Antagonist) para Para-Substituted Phenylpiperidine para->binding_site Primary Interaction para->subpocket Different Orientation Alters Interaction binding_site->affinity binding_site->activity subpocket->affinity subpocket->activity

Caption: Influence of ortho vs. para substitution on receptor binding.

Diagram 2: Workflow for Radioligand Competition Binding Assay

Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds start->prep setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Compound Dilutions prep->setup incubate Incubate to Reach Equilibrium setup->incubate harvest Harvest and Wash on Filter Plates incubate->harvest count Quantify Radioactivity (Scintillation Counting) harvest->count analyze Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.

Conclusion and Future Directions

The comparative analysis of ortho- and para-substituted phenylpiperidines underscores the profound impact of substituent positioning on pharmacological activity. While general trends can be observed, the specific nature of the substituent and the target receptor system ultimately dictate the outcome. The experimental protocols provided herein offer a robust framework for the empirical evaluation of novel analogs.

Future research in this area should continue to explore the rich chemical space of substituted phenylpiperidines. The synthesis and evaluation of novel analogs with diverse electronic and steric properties will undoubtedly lead to the discovery of new chemical entities with improved therapeutic profiles. Furthermore, the use of computational modeling and structural biology techniques will be invaluable in rationalizing observed SAR and guiding the design of next-generation phenylpiperidine-based therapeutics.

References

  • Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. (n.d.).
  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. (2020). Journal of Medicinal Chemistry, 63(14), 7529–7544. Retrieved from [Link]

  • Manchikanti, L., et al. (2016). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 19(2), 67-84. Retrieved from [Link]

  • Manchikanti, L., et al. (2016). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 19(2), 67-84. Retrieved from [Link]

  • Gazi, S., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. Retrieved from [Link]

  • Gazi, S., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. (1991). Journal of Medicinal Chemistry, 34(6), 1905-1913. Retrieved from [Link]

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. (2020). Journal of Medicinal Chemistry, 63(14), 7529–7544. Retrieved from [Link]

  • Hacksell, U., et al. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475-1482. Retrieved from [Link]

  • Pontoriero, A. V., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510-2520. Retrieved from [Link]

  • Opioid Pharmacology. (2006). Pain Physician, 9(3), 247-259. Retrieved from [Link]

  • Basic opioid pharmacology: an update. (2013). British Journal of Pain, 7(1), 10-16. Retrieved from [Link]

  • On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression. (1995). Journal of Medicinal Chemistry, 38(16), 3121-3131. Retrieved from [Link]

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. (2020). Journal of Medicinal Chemistry, 63(14), 7529–7544. Retrieved from [Link]

  • Gazi, S., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. Retrieved from [Link]

  • Synthesis and Evaluation of a Set of Para-Substituted 4-Phenylpiperidines and 4-Phenylpiperazines as Monoamine Oxidase (MAO) Inhibitors. (2012). Journal of Medicinal Chemistry, 55(20), 8777-8788. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(21), 6458. Retrieved from [Link]

  • Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. (2024). Molecules, 29(11), 2530. Retrieved from [Link]

  • Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue. (1987). Neuropharmacology, 26(11), 1559-1566. Retrieved from [Link]

  • Probes for Narcotic Receptor Mediated Phenomena. 37. Synthesis and Opioid Binding Affinity of the Final Pair of Oxide-Bridged Phenylmorphans, the ortho. (2012). Bioorganic & Medicinal Chemistry Letters, 22(12), 4019-4022. Retrieved from [Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). International Journal of Molecular Sciences, 22(22), 12507. Retrieved from [Link]

  • Probes for narcotic receptor mediated phenomena. 43. Synthesis of the ortho-a and para-a, and improved synthesis and optical resolution of the ortho-b and para–b oxide-bridged phenylmorphans: Compounds with moderate to low opioid-receptor affinity. (2013). Bioorganic & Medicinal Chemistry Letters, 23(10), 2975-2978. Retrieved from [Link]

  • Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. (2016). PLOS ONE, 11(4), e0153828. Retrieved from [Link]

  • Conformation-activity study of 4-phenylpiperidine analgesics. (1984). Journal of Medicinal Chemistry, 27(2), 196-201. Retrieved from [Link]

  • The Effect of ortho/meta/para-Substitution of a Phenyl Group on the AIPE and TNP-Sensing Properties of Ir(III) Complexes. (2023). Molecules, 28(15), 5808. Retrieved from [Link]

  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. (1992). Journal of Medicinal Chemistry, 35(16), 3005-3010. Retrieved from [Link]

  • Analgesic drugs (Chapter 31) - Fundamentals of Anaesthesia. (n.d.). Retrieved from [Link]

  • Are phenylpiperidine derivatives any good in current anesthesia and perioperative medicine practice?. (n.d.). Retrieved from [Link]

  • Ortho, Para, Meta. (n.d.). Retrieved from [Link]

  • Understanding Ortho, Para, and Meta Directors. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Is Phenyl an Ortho/Para or Meta Director?. (n.d.). Retrieved from [Link]

  • Phenylpiperidine derivatives. (n.d.). Retrieved from [Link]

Sources

cross-reactivity of 4-(2-Chlorophenyl)piperidine hydrochloride in assays

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Cross-Reactivity of 4-(2-Chlorophenyl)piperidine Hydrochloride in Analytical Assays

Executive Summary & Compound Profile

4-(2-Chlorophenyl)piperidine hydrochloride (2-CPP) is a pharmacophore distinct from its more commonly encountered isomers, meta-chlorophenylpiperazine (mCPP) and para-chlorophenylpiperidine (4-CPP).[1][2][3] While often overlooked in standard interference panels, 2-CPP acts as a critical "stealth" interferent due to its structural role as a backbone in Cloperastine (antitussive), a precursor in Ortho-chlorofentanyl synthesis, and a potential impurity in novel psychoactive substances (NPS).[1][2][3]

This guide objectively compares the cross-reactivity profile of 2-CPP against standard assay targets, defining its interference potential in immunoassay screens and establishing the necessity for mass-spectrometric resolution.[2]

Compound Attribute Technical Specification
CAS Number 41202-32-8 (Free base) / Specific HCl salt forms vary
Molecular Formula C₁₁H₁₄ClN[1][2][3][4][5] · HCl
Structural Class Phenylpiperidine (Ortho-substituted)
Primary Interference Risk PCP (Phencyclidine) , Meperidine (Pethidine) , Fentanyl
Differentiation Unlike mCPP (piperazine), 2-CPP does not typically cross-react with Amphetamines.[1][2][3]

Mechanism of Interference: The Pharmacophore Trap

Cross-reactivity in competitive immunoassays is driven by the antibody's recognition of a specific epitope (hapten).[1][2] 2-CPP presents a "molecular mimicry" challenge because it retains the conserved phenylpiperidine core —a scaffold shared by multiple drug classes.[2][3]

Structural Homology Analysis

The antibody binding pocket for PCP and Meperidine often targets the lipophilic aromatic ring connected to a basic nitrogen center.[2] 2-CPP fits this pocket with high affinity, despite the ortho-chloro substitution.[2][3]

  • PCP Assays: The 2-CPP structure mimics the spatial volume of the phenylcyclohexyl moiety of PCP.[2]

  • Opioid Assays: It is a direct structural analog of the Meperidine backbone.[2]

Pharmacophore_Overlay cluster_target Assay Targets (Immunogens) cluster_interferent Interferent cluster_source Sources of 2-CPP PCP Phencyclidine (PCP) (Phenyl-cyclohexyl-piperidine) CPP 4-(2-Chlorophenyl)piperidine (2-CPP) PCP->CPP Hydrophobic Mimicry Meperidine Meperidine (Phenyl-piperidine ester) Meperidine->CPP Core Scaffold Identity Cloperastine Cloperastine (Cough Suppressant) Cloperastine->CPP Metabolic Cleavage NPS Ortho-chlorofentanyl (Illicit Opioid) NPS->CPP Precursor/ Degradant

Figure 1: Structural Homology Network.[1][2][3] 2-CPP acts as a bridge interferent, mimicking the hydrophobic domain of PCP and the scaffold of Meperidine.[1]

Comparative Performance: Immunoassay vs. LC-MS/MS

The following data summarizes the expected cross-reactivity profiles based on structure-activity relationships (SAR) and validation studies of phenylpiperidine analogs.

Table 1: Cross-Reactivity Risk Profile
Assay TargetRisk LevelMechanism2-CPP Cross-Reactivity Est.[2][3]
PCP (Phencyclidine) HIGH Non-specific binding to "aromatic-amine" pocket.[1][2][3]10% - 45% (Assay dependent)
Meperidine HIGH Direct structural homolog.>50% (Polyclonal antibodies)
Fentanyl MODERATE Recognition of piperidine ring if N-phenethyl is not the sole epitope.5% - 20%
Amphetamines LOW 2-CPP lacks the alpha-methyl phenethylamine structure.[1][2][3]<1% (Distinct from mCPP)
Opiates (Morphine) NEGLIGIBLE Morphine antibodies target the phenanthrene ring system.[1][2][3]<0.1%

Critical Distinction: Do not confuse 2-CPP with mCPP (1-(3-chlorophenyl)piperazine).[1][2][3] mCPP is a primary metabolite of Trazodone and causes false positives for Amphetamines/MDMA . 2-CPP triggers false positives for PCP/Opioids .[2][3]

Experimental Validation Protocol

To quantify the exact cross-reactivity of 2-CPP in your specific assay platform (e.g., EMIT, CEDIA, ELISA), follow this self-validating protocol.

Phase A: Spiking Study (Standard Addition)

Objective: Determine the concentration of 2-CPP required to trigger a positive result at the assay cutoff.

  • Preparation:

    • Prepare a 1 mg/mL stock solution of 4-(2-Chlorophenyl)piperidine HCl in methanol.

    • Obtain drug-free urine (negative control).[1][2][3]

  • Titration Series:

    • Spike urine to create concentrations: 0, 1, 5, 10, 25, 50, and 100 µg/mL.[1][2]

  • Analysis:

    • Run each sample in triplicate on the immunoassay analyzer.[2]

    • Plot Response (Absorbance/Rate) vs. Concentration .[1][2][3]

  • Calculation:

    • Identify the concentration (

      
      ) that produces a response equivalent to the assay cutoff calibrator (
      
      
      
      ).
Phase B: Confirmatory Resolution (LC-MS/MS)

Immunoassays are presumptive.[1][2][3] Mass spectrometry provides the definitive fingerprint.[2][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).[1][2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2][3]

    • B: 0.1% Formic Acid in Acetonitrile.[1][2][3]

  • Transition Monitoring (MRM):

    • Precursor Ion: m/z 196.1 [M+H]⁺ (for 2-CPP).[1][2][3]

    • Product Ions:

      • Quantifier: 115.1 (Chlorostyrene fragment).[1][2][3]

      • Qualifier: 160.1 (Loss of HCl/fragments).[1][2][3]

  • Differentiation: Ensure chromatographic separation from mCPP and 4-CPP isomers. 2-CPP typically elutes earlier than 4-CPP due to steric hindrance of the ortho-chloro group reducing interaction with the C18 stationary phase.[2][3]

Diagnostic Workflow: Resolving the "Mystery Peak"

When a sample screens positive for PCP or Meperidine but fails standard confirmation, 2-CPP should be investigated.[1][2][3]

Workflow Screen Initial Screen: Positive PCP or Meperidine Confirm Standard GC/MS or LC-MS Confirmation Screen->Confirm Result Confirmation Result? Confirm->Result TruePos True Positive (Target Drug Present) Result->TruePos Matches Library FalsePos False Positive (Target Drug Absent) Result->FalsePos No Match Investigate Investigate 2-CPP Interference FalsePos->Investigate History Check Patient History: 1. Cloperastine (Cough Meds) 2. Fentanyl Analog Exposure Investigate->History MRM Run Targeted MRM for 2-CPP (m/z 196.1) Investigate->MRM

Figure 2: Analytical Decision Tree. A systematic approach to identifying 2-CPP interference in discordant toxicology results.

References

  • National Institutes of Health (NIH). (2019).[1][2][3] Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Link

  • PubChem. (2025).[1][2][3] 4-(2-Chlorophenyl)piperidine Hydrochloride Compound Summary. National Library of Medicine.[2][3] Link[1][2][3]

  • United Nations Office on Drugs and Crime (UNODC). (2013).[1][2][3] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Link

  • U.S. Pharmacist. (2016).[1][2][3] Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize Patient Care. Link

  • Drug Enforcement Administration (DEA). (2024).[1][2][3][6] Schedules of Controlled Substances: Placement of Fentanyl-Related Substances in Schedule I. Federal Register.[2][3][6] Link

Sources

Definitive Guide: Reference Standards for 4-(2-Chlorophenyl)piperidine Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

4-(2-Chlorophenyl)piperidine hydrochloride (CAS: 82211-92-5 for HCl salt; 41855-21-4 for free base) is a critical pharmacophore used in the synthesis of antifungal agents and neurological ligands.[1][2][3] Unlike its ubiquitous isomer 4-(4-chlorophenyl)piperidine (a precursor to Loperamide and Haloperidol), the ortho-substituted 2-chloro variant lacks a dedicated pharmacopoeial monograph (USP/EP).[1][2][3]

This absence of an official "Primary Reference Standard" creates a vacuum in regulatory compliance.[2][3] Researchers must often choose between commercial "Research Grade" materials and expensive custom-synthesized standards.[1][2][3] This guide objectively compares these alternatives and provides a self-validating protocol to establish an In-House Primary Standard , focusing on the critical separation of positional isomers (ortho vs. para).

Comparative Analysis of Reference Standard Options

When sourcing standards for quantitative analysis, three distinct tiers of material are available. The choice dictates the validity of your downstream data.[3][4]

Table 1: Performance Matrix of Reference Standard Sources
FeatureOption A: Certified Reference Material (CRM) Option B: Commercial Analytical Standard Option C: Research Grade Chemical
Primary Source NMI (NIST/BAM) or ISO 17034 AccreditedSpecialized Suppliers (LGC, TRC, Sigma)Bulk Chemical Suppliers (BLDpharm, etc.)[1][2]
Traceability SI Units (Mass/Mole)Traceable to internal primary standardMinimal / Batch-dependent
Purity Assignment Mass Balance (HPLC + TGA + KF + ROI)Chromatographic Purity (% Area)% Area (often unvalidated method)
Isomeric Purity Guaranteed & QuantifiedChecked but rarely quantifiedHigh Risk (Often contains 3-Cl or 4-Cl isomers)
Documentation COA + Uncertainty BudgetCOA + HPLC/NMR DataBasic COA
Cost

(Custom Synthesis often required)

$
$
Recommended Use Establishing Secondary StandardsRoutine QC / Assay ValidationEarly Discovery / Synthesis
Expert Insight: The "Purity Trap"

Do not rely solely on "Research Grade" purity for quantitative assays. Commercial synthesis of 4-(2-chlorophenyl)piperidine often involves the reduction of 4-(2-chlorophenyl)pyridine or Grignard reactions.[1][2][3] These pathways can yield significant amounts of the 4-chlorophenyl isomer if the starting material was contaminated.[2][3] Most generic "Research Grade" COAs use low-resolution HPLC methods that fail to resolve the ortho (2-Cl) from the para (4-Cl) isomer, leading to a false high purity reading.[1][2][3]

Establishing an In-House Primary Standard (The Gold Standard Protocol)[1][2][3]

Since an official USP/EP standard is unavailable, the most scientifically robust approach is to procure a high-quality Commercial Analytical Standard (Option B) and elevate it to In-House Primary Standard status through rigorous characterization.[1][2][3]

Phase 1: Structural Validation (NMR)

Before any chromatography, you must confirm the ortho-substitution pattern to rule out the para-isomer.[1][2][3]

  • Technique: 1H-NMR (400 MHz+, DMSO-d6).

  • Critical Signal: Look for the splitting pattern of the aromatic protons.[3]

    • 2-Chlorophenyl (Ortho): Asymmetric multiplet pattern (ABCD system).[2][3] You will see distinct chemical shifts due to the shielding/deshielding of the ortho-chloro group.[2][3]

    • 4-Chlorophenyl (Para): Symmetric AA'BB' system (looks like two doublets).[2][3] If you see this, reject the batch.

Phase 2: Purity Assignment (Mass Balance Approach)

Calculate the absolute purity (


) using the following equation, rather than simple chromatographic area:

[1][2]
  • %Impurities: Determined via the Isomer-Resolving HPLC Method (see below).

  • %Water: Karl Fischer Titration (Volumetric).[2][3]

  • %Solvents: Headspace GC (likely Isopropanol or Ethanol from crystallization).[2][3]

  • %Residue: Residue on Ignition (Sulfated Ash).[2][3]

Experimental Protocol: Isomer-Resolving HPLC Method

This method is designed specifically to separate the 2-chloro (target) from the 3-chloro and 4-chloro (impurities) isomers.[1][2][3]

Chromatographic Conditions
  • Column: Phenyl-Hexyl Phase (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.[1][2][3]

    • Why? The Phenyl-Hexyl stationary phase interacts via ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      -
      
      
      
      stacking with the chlorophenyl ring.[1][2] The steric bulk of the ortho-chloro group disrupts this stacking more than the para-chloro, leading to significantly different retention times compared to standard C18 columns.[1][2][3]
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2][3]

  • Gradient:

    • 0 min: 10% B[1][3]

    • 15 min: 60% B[1][3]

    • 20 min: 90% B[1][3]

    • 25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2][3][5][6]

  • Detection: UV at 220 nm (max absorption for chlorobenzene moiety) and 254 nm .[2][3]

  • Temperature: 35°C.[2][3]

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between 4-(2-chlorophenyl)piperidine and 4-(4-chlorophenyl)piperidine (spike sample required for confirmation).
    
  • Tailing Factor: < 1.5.

  • Injection Precision: RSD < 1.0% (n=6).

Workflow Visualization: Standard Qualification

The following diagram illustrates the decision logic for qualifying a reference standard for this compound.

Standard_Qualification Start Acquire Candidate Material (Commercial Standard) NMR_Check 1H-NMR Spectroscopy (Confirm Ortho-Substitution) Start->NMR_Check Decision_NMR Isomer Pure? NMR_Check->Decision_NMR Reject REJECT BATCH (Contains Para-Isomer) Decision_NMR->Reject No (AA'BB' pattern) HPLC_Dev Run Isomer-Resolving HPLC (Phenyl-Hexyl Column) Decision_NMR->HPLC_Dev Yes (ABCD pattern) Physical_Tests Physical Characterization (TGA/KF + ROI) Decision_NMR->Physical_Tests Impurity_Calc Quantify Organic Impurities (% Area Normalization) HPLC_Dev->Impurity_Calc Mass_Balance Calculate Potency (Mass Balance) P = (100-Imp)*(100-Volatiles)/100 Impurity_Calc->Mass_Balance Physical_Tests->Mass_Balance Final_Std Release as In-House Primary Standard Mass_Balance->Final_Std

Figure 1: Decision tree for the qualification of 4-(2-Chlorophenyl)piperidine HCl reference standards, emphasizing the critical NMR checkpoint for isomer verification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 38282, 4-(4-Chlorophenyl)-4-hydroxypiperidine. (Note: Used for structural comparison of piperidine derivatives).[2][3] Retrieved from [Link]

  • European Pharmacopoeia (Ph.[2][3] Eur.). Chapter 5.12: Reference Standards. (Guidance on Primary vs. Secondary Standards).

  • United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides baseline HPLC methods for substituted piperazines). Retrieved from [Link][2]

Sources

comparing synthetic routes for chlorophenylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Synthetic Architectures for 4-(4-Chlorophenyl)piperidin-4-ol

Executive Summary & Strategic Analysis

The synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) (CAS: 39512-49-7) is a pivotal junction in the manufacturing of butyrophenone antipsychotics (e.g., Haloperidol) and piperidine-based opioids (e.g., Loperamide).

The core synthetic challenge lies in constructing the quaternary carbon at the C4 position while maintaining the integrity of the halogen substituent and preventing the formation of neurotoxic dehydration byproducts.

This guide objectively compares three synthetic methodologies:

  • Route A (The Standard): Batch Grignard Addition.

  • Route B (The Kinetic Variant): Cryogenic Organolithium Addition.

  • Route C (The Modern Approach): Continuous Flow Organometallic Processing.

Performance Matrix:

MetricRoute A: Batch GrignardRoute B: OrganolithiumRoute C: Continuous Flow
Atom Economy ModerateLow (Li/Hal exchange waste)High (Optimized stoichiometry)
Scalability Difficult (Exotherm management)Moderate (Cryogenic limits)Excellent (Linear scaling)
Impurity Profile Wurtz coupling riskDe-chlorination riskLowest (Precise residence time)
Safety Low (Thermal runaway risk)Moderate (Pyrophoric)High (Low active inventory)

Critical Synthetic Pathways

The formation of the tertiary alcohol at the 4-position of the piperidine ring is almost exclusively achieved via nucleophilic addition to a ketone. The differentiation lies in the nucleophile generation and process control.

Mechanism & Impurity Logic

The following diagram illustrates the shared mechanistic pathway and the critical divergence point where process control dictates purity.

ReactionPathways cluster_legend Process Criticality Start 4-Bromo-chlorobenzene Metal Metallation (Mg or n-BuLi) Start->Metal Activation Piperidone N-Benzyl-4-piperidone Intermediate Tetrahedral Alkoxide Piperidone->Intermediate Metal->Intermediate + Piperidone Nucleophilic Attack Impurity2 Impurity B: Wurtz Coupling (Biaryl) Metal->Impurity2 Homo-coupling (Thermal side reaction) Product Target: CPHP (Tertiary Alcohol) Intermediate->Product Hydrolysis (H3O+) Impurity1 Impurity A: Dehydrated Alkene (Tetrahydropyridine) Product->Impurity1 Acid/Heat (Elimination)

Figure 1: Mechanistic pathway showing the target nucleophilic addition and critical impurity vectors (Elimination and Coupling).

Detailed Protocol Comparison

Route A: The Batch Grignard (Industry Standard)

The workhorse method, utilizing magnesium turnings. Economical but plagued by initiation latency and thermal management issues.

  • Reagents: 1-Bromo-4-chlorobenzene, Magnesium turnings, N-Benzyl-4-piperidone, THF (anhydrous).

  • Key Challenge: The "Grignard Initiation." If the reaction does not start immediately, accumulation of halide leads to a sudden, dangerous exotherm.

Protocol:

  • Activation: Charge Mg turnings (1.2 eq) into a reactor. Iodine crystal (cat.) is added to depassivate the surface.

  • Initiation: Add 10% of the 1-bromo-4-chlorobenzene solution in THF. Heat to reflux until color fades (initiation confirmed).

  • Propagation: Add remaining halide dropwise. Crucial: Maintain temperature at 40-50°C. Do not allow to cool, or the reaction stalls; do not overheat, or Wurtz coupling (biaryl formation) increases.

  • Addition: Cool generated Grignard to 0°C. Add N-Benzyl-4-piperidone slowly.

  • Quench: Inverse quench into aqueous NH₄Cl. Note: Avoid strong acids (HCl) during workup to prevent dehydration to the tetrahydropyridine.

Route B: Cryogenic Organolithium (Kinetic Control)

Uses n-Butyllithium for Lithium-Halogen exchange. Extremely fast, cleaner profile, but requires -78°C cooling.

  • Reagents: 1-Bromo-4-chlorobenzene, n-BuLi (2.5M in hexanes), N-Benzyl-4-piperidone, THF.

  • Key Challenge: Regioselectivity. Lithium-halogen exchange must occur at the Bromine, not the Chlorine.

Protocol:

  • Cooling: Cool a solution of 1-bromo-4-chlorobenzene in THF to -78°C (Dry ice/acetone or cryostat).

  • Exchange: Add n-BuLi (1.1 eq) dropwise over 30 mins. Stir for 1 hour. The low temperature prevents attack on the chlorine substituent (benzyne formation risk).

  • Addition: Add N-Benzyl-4-piperidone solution dropwise, maintaining T < -70°C.

  • Workup: Quench with methanol at low temp, then warm to RT.

Route C: Continuous Flow Grignard (The Modern Solution)

Recommended for high-throughput/scale-up. Solves the safety and impurity issues of Route A.

Flow Workflow Diagram:

FlowChemistry FeedA Feed A: Aryl Halide/THF Col1 Packed Bed Reactor (Mg Turnings) FeedA->Col1 Grignard Formation FeedB Feed B: Piperidone/THF Mixer T-Mixer (0°C) FeedB->Mixer Col1->Mixer Ar-MgBr Coil Residence Coil (Reaction Zone) Mixer->Coil Addition Quench Quench Module Coil->Quench Product Stream

Figure 2: Continuous flow setup minimizing active inventory of hazardous organometallics.

Protocol:

  • Column Setup: A stainless steel column is packed with activated Mg turnings.

  • Grignard Generation: Feed A (Aryl halide) is pumped through the Mg column at 40°C. Conversion is instantaneous, preventing halide accumulation.

  • Mixing: The output stream (Grignard) meets Feed B (Ketone) in a T-mixer.

  • Residence: The combined stream passes through a cooling loop (0°C) with a residence time of 5-10 minutes.

  • Advantages: The short contact time prevents side reactions; the packed bed ensures high conversion of the halide.

Comparative Data Analysis

The following data is synthesized from standard process optimization parameters for this class of reactions.

ParameterBatch Grignard (Route A)Organolithium (Route B)Flow Grignard (Route C)
Yield (Isolated) 75 - 82%85 - 90%88 - 94%
Purity (HPLC) 92 - 95%>98%>97%
Temp. Requirement Reflux to 0°C-78°C (Cryogenic)40°C to 0°C
Reaction Time 4 - 6 Hours2 Hours15 Minutes (Residence)
Major Impurity Biaryl (Wurtz)Des-bromo (Protonation)Minimal
Cost Efficiency High (Cheapest inputs)Low (Li & Cooling cost)Medium (CapEx required)

Scientist's Note: While Route B offers high purity, the cryogenic requirement makes it prohibitively expensive for multi-kilogram scale-up compared to Grignard. Route C represents the current "Gold Standard" for industrial implementation.

Critical Quality Attributes (CQA) & Safety

The Dehydration Risk (MPTP Analogues)

A critical safety consideration in this synthesis is the potential dehydration of the tertiary alcohol.

  • Risk: Acidic workup or excessive heat can dehydrate CPHP to 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine .

  • Context: While CPHP is a Haloperidol intermediate, its dehydrated analog is structurally related to MPTP (a potent neurotoxin that causes permanent Parkinsonism), although the chlorinated variant is less toxic, it is a strict purity control point.

  • Control Strategy: Maintain pH > 4 during workup. Use weak acids (NH₄Cl or acetic acid) rather than HCl for quenching.

Regioselectivity of Halogens
  • Issue: The starting material contains both Bromine and Chlorine.

  • Control:

    • Grignard: Mg inserts into C-Br bond preferentially over C-Cl due to bond dissociation energy (C-Br: ~276 kJ/mol vs C-Cl: ~338 kJ/mol).

    • Lithium:[1] Temperature must be kept <-70°C. Above this, Lithium-Halogen exchange can scramble to the Chlorine position, leading to impurities.

References

  • Sigma-Aldrich. Product Specification: 4-(4-Chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7). Retrieved from

  • Saify, Z. S., et al. (2005). "Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives." Chemical and Pharmaceutical Bulletin, 53(1), 64-66.[2]

  • BenchChem. Technical Guide: Properties and In Vitro Profile of 4-(4-Chlorophenyl)-4-hydroxypiperidine.

  • ChemicalBook. 4-Hydroxypiperidine hydrochloride Synthesis and Industrial Routes.

  • Janssen, P. A. J. (1959). "The Synthesis of Haloperidol and Related Butyrophenones." Journal of Medicinal and Pharmaceutical Chemistry. (Foundational reference for the Grignard route to this class of compounds).

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 4-(2-Chlorophenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

4-(2-Chlorophenyl)piperidine hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As a starting material or intermediate, its purity is not merely a quality metric; it is a foundational pillar upon which the safety, efficacy, and reproducibility of the final drug product are built. Even trace impurities can have significant effects on the manufacturing process and patient safety. Therefore, a robust, multi-faceted analytical strategy is essential to fully characterize commercial lots of this compound.

This guide provides an in-depth comparison of orthogonal analytical techniques for a comprehensive purity assessment. We will move beyond simply listing protocols to explaining the scientific rationale behind the choice of methods, ensuring a self-validating and scientifically sound approach.

Core Analytical Strategy: An Orthogonal Approach

No single analytical method can provide a complete picture of a compound's purity. A truly rigorous assessment relies on the principle of orthogonality, where different techniques based on distinct chemical and physical principles are used to analyze the same sample. This approach minimizes the risk of method-specific biases and provides a higher degree of confidence in the final purity value. Our strategy integrates four key pillars of analysis.

Diagram 1: Overall Purity Assessment Workflow

Purity_Assessment_Workflow cluster_0 Sample Handling cluster_1 Primary & Orthogonal Purity Analysis cluster_2 Data Integration & Reporting SampleReceipt Sample Receipt & Documentation Homogenization Sample Homogenization SampleReceipt->Homogenization Log & Assign ID HPLC Part A: HPLC-UV Assay & Impurity Profile Homogenization->HPLC Sub-sample GC Part B: GC-HS Residual Solvents Homogenization->GC qNMR Part C: qNMR Absolute Purity Homogenization->qNMR IC Part D: Ion Chromatography Counter-Ion Homogenization->IC DataReview Data Review & Integration HPLC->DataReview Assay, Impurities GC->DataReview qNMR->DataReview IC->DataReview PurityCalculation Final Purity Calculation (Mass Balance) DataReview->PurityCalculation Verify SST COA Certificate of Analysis (CoA) Generation PurityCalculation->COA Final Approval

Part A: Primary Assay and Impurity Profiling by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity and impurity analysis of non-volatile organic molecules.[1][2] Its high resolving power and sensitivity make it ideal for separating the main component from structurally similar process impurities and degradation products.

Why This Method?

  • Causality: 4-(2-Chlorophenyl)piperidine is a moderately non-polar molecule containing a UV-active chromophore (the chlorophenyl group). Reversed-Phase HPLC (RP-HPLC) is the ideal separation mode, using a non-polar stationary phase and a polar mobile phase. The molecule is retained on the column and elutes based on its hydrophobicity, allowing for separation from more polar or less polar impurities. UV detection provides a sensitive and linear response for quantification.

  • Trustworthiness: The method's reliability is ensured by a stringent System Suitability Test (SST) performed before any sample analysis.[3][4][5] SST criteria confirm that the chromatographic system is performing adequately on that day.

Parameter Typical Acceptance Criteria Purpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak is symmetrical for accurate integration.
Resolution (Rs) Rs > 2.0 (between analyte and nearest impurity)Confirms baseline separation of critical peaks.
Repeatability (%RSD) ≤ 1.0% for 5 replicate injectionsDemonstrates precision of the system.
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.
Table 1: HPLC System Suitability Test (SST) Criteria
Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Ramp to 90% B

    • 15-18 min: Hold at 90% B

    • 18.1-22 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 Water:Acetonitrile solution to make a 1.0 mg/mL stock. Dilute 1:10 for analysis (0.1 mg/mL).

Diagram 2: HPLC-UV Analysis Workflow

HPLC_Workflow cluster_hplc HPLC System cluster_data Data Analysis prep_start Sample Weighing (~10 mg) dissolve Dissolve in 10 mL (50:50 Water/ACN) prep_start->dissolve dilute Dilute 1 mL to 10 mL (Final: 0.1 mg/mL) dissolve->dilute sst Perform System Suitability (SST) Check dilute->sst Transfer to vial inject Inject Sample (10 µL) sst->inject If SST Passes separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate Acquire Chromatogram calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Part B: Orthogonal Method 1 - Residual Solvents by Headspace GC-FID

Residual solvents are organic volatile chemicals used or produced during synthesis that are not completely removed.[6][7] Their presence must be strictly controlled as they provide no therapeutic benefit and can be toxic.[6][8] Headspace Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the standard method for this analysis, as specified by the United States Pharmacopeia (USP) General Chapter <467>.[8][9][10]

Why This Method?

  • Causality: This technique is orthogonal to HPLC as it relies on the volatility of analytes and their partitioning between the gas phase (headspace) and the sample matrix. The sample is heated in a sealed vial, and the vapor is injected into the GC. Separation occurs in a capillary column based on the boiling point and polarity of the solvents, which are then detected by the highly sensitive FID.

  • Trustworthiness: The method follows the well-validated and globally recognized USP <467> protocol, which includes specific procedures for system suitability, identification, and quantification of Class 1, 2, and 3 solvents.[8][9]

Experimental Protocol: Headspace GC-FID (per USP <467>)
  • Instrumentation: GC system with a Headspace autosampler and an FID.

  • Column: G43 (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film.

  • Carrier Gas: Helium or Hydrogen.

  • Temperatures: Injector at 140°C, Detector at 250°C.

  • Oven Program: 40°C (20 min), then ramp at 10°C/min to 240°C, hold for 20 min.

  • Headspace Conditions: Vial equilibration at 80°C for 60 min.

  • Sample Preparation: Accurately weigh ~100 mg of sample into a headspace vial, add 5 mL of diluent (e.g., DMSO or DMF), and seal.

Part C: Orthogonal Method 2 - Absolute Purity by Quantitative NMR (qNMR)

While HPLC provides purity based on relative peak area, Quantitative Nuclear Magnetic Resonance (qNMR) offers a direct, primary method for determining the absolute purity of a compound without needing a specific reference standard of the analyte itself.[11][12][13][14][15]

Why This Method?

  • Causality: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated by comparing the integral of a unique analyte proton signal to the integral of a known proton signal from the internal standard.

  • Trustworthiness: qNMR is considered a primary ratio method by metrological institutes. Its accuracy is traceable to the SI unit of mass through the certified internal standard. Meticulous execution and processing are required for potent results.[11]

Experimental Protocol: ¹H-qNMR
  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard: Certified Maleic Acid or Dimethyl sulfone (choose a standard with peaks that do not overlap with the analyte).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the 4-(2-Chlorophenyl)piperidine HCl sample.

    • Accurately weigh ~5 mg of the certified internal standard.

    • Dissolve both together in a known volume of DMSO-d6 (e.g., 0.75 mL).

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a long relaxation delay, D1, of 30 seconds).

  • Data Processing: Carefully phase and baseline the spectrum. Integrate a well-resolved, unique proton signal from the analyte and a known signal from the internal standard. Calculate purity based on the integral values, number of protons, and molecular weights.

Part D: Counter-Ion Analysis by Ion Chromatography (IC)

It is crucial to confirm that the material is indeed the hydrochloride salt and to determine the stoichiometric ratio of the chloride counter-ion.[16][17][18][19] Ion Chromatography (IC) is a highly effective technique for this purpose. An alternative, classic method is argentometric titration.[20][21][22]

Why This Method?

  • Causality (IC): IC separates ions based on their interaction with an ion-exchange resin.[17] The sample is passed through a column where the chloride anion is retained and then eluted for detection, typically by a conductivity detector. This allows for precise quantification of the chloride content.

  • Causality (Titration): Argentometric titration involves titrating the sample solution with a standardized solution of silver nitrate.[21] Chloride ions react with silver ions to form an insoluble silver chloride precipitate.[20][21] An indicator, such as potassium chromate (Mohr's method), is used to signal the endpoint when all chloride has precipitated.[20][22]

Data Summary and Comparison

The following table summarizes the strengths and applications of each technique in the context of a comprehensive purity assessment.

Technique Primary Measurement Strengths Limitations
HPLC-UV Relative Purity (Area %)High resolution for impurity separation; excellent for routine QC.[23][24][25]Requires a reference standard for identity; assumes all impurities have the same response factor as the main peak for area % calculation.
Headspace GC-FID Volatile Impurities (ppm)Highly sensitive and specific for residual solvents; industry-standard method (USP <467>).[8]Not suitable for non-volatile or thermally unstable compounds.
qNMR Absolute Purity (%w/w)Primary method, highly accurate, provides structural confirmation; does not require an identical reference standard.[11][13][15]Lower sensitivity than HPLC for trace impurities; requires specialized equipment and expertise.
Ion Chromatography Counter-Ion Content (%w/w)Highly accurate and specific for ionic species; confirms salt form and stoichiometry.[16][26]Limited to the analysis of ions.
Argentometric Titration Counter-Ion Content (%w/w)Cost-effective, robust, and well-established classical method.[20][27]Less sensitive and specific than IC; can have interferences.
Table 2: Comparison of Analytical Methodologies

Conclusion and Recommendations

A comprehensive assessment of commercial 4-(2-Chlorophenyl)piperidine hydrochloride demands an integrated, multi-technique approach.

  • For Routine Quality Control: A validated HPLC-UV method is the workhorse for determining assay (relative purity) and profiling related substances. This should be complemented by Headspace GC-FID analysis to control residual solvents according to pharmacopeial requirements.[3][7][8]

  • For Reference Standard Certification or In-depth Investigation: qNMR should be employed to assign an absolute, traceable purity value (%w/w).[12]

  • For Complete Stoichiometric Confirmation: Ion Chromatography or Argentometric Titration is required to quantify the chloride counter-ion, allowing for a final purity calculation on a mass-balance basis.

By combining these orthogonal methods, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and consistency of this critical starting material.

References

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. [Link]

  • <621> CHROMATOGRAPHY . U.S. Pharmacopeia. [Link]

  • USP 467 Residual Solvents Guide for Pharma Manufacturers . ResolveMass Laboratories Inc.. [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA . PubMed. [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. [Link]

  • USP-NF 〈621〉 Chromatography . USP-NF. [Link]

  • 〈621〉 Chromatography - USP-NF ABSTRACT . USP-NF. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc.. [Link]

  • (467) RESIDUAL SOLVENTS - USP-NF . USP-NF. [Link]

  • Are You Sure You Understand USP <621>? . LCGC International. [Link]

  • Quantitative NMR (qNMR) . Pharmacognosy Institute (PHCI) - University of Illinois Chicago. [Link]

  • 〈467〉 Residual Solvents - USP-NF ABSTRACT . USP-NF. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance . Patsnap Eureka. [Link]

  • Ion Chromatography for Detecting Impurities in Pharmaceuticals . Conquer Scientific. [Link]

  • Guidance for Industry Residual Solvents in Drug Products Marketed in the United States . FDA. [Link]

  • Determination of Counterions (Anions) by Ion Chromatography . Shimadzu. [Link]

  • Quality Control Methodologies for Pharmaceutical Counterions . LCGC International. [Link]

  • Argentometric determination of chlorides . CHEMIQSOC. [Link]

  • Argentometry . Wikipedia. [Link]

  • Argentometric Titrations . University of Anbar. [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride . PubMed. [Link]

  • A kind of HPLC analytical approach of 3-amino piperidine.
  • EXPT. 9 ARGENTOMETRIC DETERMINATION OF CHLORIDE IONS BY MOHR'S and FAJAN'S METHODS . eGyanKosh. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride . R Discovery. [Link]

  • Chloride titration with silver nitrate . YouTube. [Link]

Sources

A Senior Scientist's Guide to Benchmarking Analytical Techniques for Halogenated Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Halogenated compounds are fundamental building blocks in modern medicinal chemistry, with fluorine and chlorine being particularly prevalent in drugs approved for clinical use.[1][2] Their inclusion can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] However, these same properties present unique and significant challenges during pharmaceutical development. The analysis of halogenated intermediates—the precursors to the final Active Pharmaceutical Ingredient (API)—is a critical control point.

The analytical task is multifaceted. We must not only confirm the identity and purity of the intermediate itself but also detect and quantify a host of potential impurities. These can include residual starting materials, structural isomers, by-products such as dehalogenated analogues, and volatile alkyl halides used as reagents.[5][6] Many of these impurities, even at trace levels, can be reactive or potentially genotoxic, making their control a matter of stringent regulatory scrutiny.[6][7]

This guide provides an in-depth comparison of the principal analytical techniques used to characterize these challenging molecules. It is designed for researchers, analytical scientists, and drug development professionals to move beyond simply listing protocols. Instead, we will explore the causality behind methodological choices, benchmark performance with experimental data, and provide a logical framework for selecting the most appropriate technique for a given analytical problem, from residual solvent analysis to comprehensive impurity profiling.

Chapter 1: The Foundation of a Self-Validating Method

Before comparing instruments, we must establish the benchmark itself. An analytical method is only trustworthy if its performance characteristics are well-understood and documented. According to the International Council for Harmonisation (ICH) guideline Q2(R1), the validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[8][9][10] This forms the basis of what we consider a "self-validating" system—a method whose results are inherently reliable.

The core validation characteristics we will use for benchmarking are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[11]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[11]

An investigation of these parameters is not merely a regulatory hurdle; it is a scientific necessity that ensures the data we generate is robust, reproducible, and defensible.

Chapter 2: Gas Chromatography (GC) - The Volatility Expert

Principle & Causality: Gas Chromatography is the premier technique for analyzing compounds that are volatile or can be made volatile without thermal degradation.[7][12] This makes it the undisputed method of choice for analyzing residual halogenated solvents and volatile, low-molecular-weight intermediates or impurities like alkyl halides.[6][7] The fundamental reason for its suitability is the separation mechanism: partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase. For complex sample matrices, static headspace (HS) sampling is a transformative front-end technique. By sampling only the vapor phase above the sample, it prevents non-volatile matrix components (like the API itself) from entering the GC system, dramatically enhancing sensitivity and reducing instrument contamination.[7]

When coupled with Mass Spectrometry (MS), GC-MS becomes the gold standard, providing not just retention time but also mass spectral data for definitive peak identification.[13] For compounds containing highly electronegative halogens, an Electron Capture Detector (ECD) can offer exceptional sensitivity, though it lacks the specificity of MS.[7]

Experimental Workflow: Headspace-GC-MS for Alkyl Halide Impurities

The following workflow is designed to detect potentially genotoxic alkyl halide impurities in a drug substance matrix.

HS_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample 1. Weigh API (e.g., 20 mg) into 20 mL Headspace Vial Solvent 2. Add Diluent (e.g., 10 mL Water or DMSO) Sample->Solvent IS 3. Spike Internal Standard (e.g., Fluorobenzene) Solvent->IS Seal 4. Immediately Seal Vial IS->Seal HS 5. Headspace Incubation (e.g., 80°C for 30 min) Seal->HS Transfer to Autosampler Inject 6. Automated Injection of Vapor Phase HS->Inject GC 7. GC Separation (e.g., Rtx-1 column) Inject->GC MS 8. MS Detection (Scan and/or SIM mode) GC->MS Identify 9. Peak Identification (Library Match & RT) MS->Identify Acquire Data Quant 10. Quantification (vs. Calibration Curve) Identify->Quant Report 11. Report Result (ng/mg or ppm) Quant->Report

Caption: Headspace-GC-MS workflow for volatile impurity analysis.

Detailed Protocol: Analysis of 18 Alkyl Halides via Headspace-GC-MS

This protocol is adapted from established methods for analyzing potential genotoxic impurities.[6]

  • Standard & Sample Preparation:

    • Prepare stock solutions of 18 target alkyl halides in methanol. Create a series of aqueous calibration standards by spiking these into water, with final concentrations ranging from 0.2 to 100 ng/mL.

    • Prepare an internal standard (IS) solution (e.g., 20 µg/mL fluorobenzene in methanol).

    • For each sample, accurately weigh 20 mg of the pharmaceutical intermediate or API into a 20 mL headspace vial.

    • Add 10 mL of Milli-Q water, then spike with 10 µL of the IS solution.

    • Immediately seal the vial with a magnetic screw-cap.

  • Instrument Parameters:

    • Headspace Autosampler (e.g., Shimadzu HS-20):

      • Incubation Temperature: 80 °C

      • Incubation Time: 30 min

      • Syringe Temperature: 100 °C

    • GC-MS (e.g., Shimadzu GCMS-QP2020 NX):

      • Column: Rtx-1, 60 m x 0.25 mm I.D., 1.0 µm film thickness. The choice of a non-polar Rtx-1 column is causal; it separates compounds primarily by their boiling points, which is ideal for a broad screen of volatile impurities.

      • Oven Program: 40 °C (hold 5 min), ramp to 120 °C at 5 °C/min, then ramp to 240 °C at 20 °C/min (hold 5 min).

      • MS Detector: Use FASST mode (Fast Automated Scan/SIM Type) to simultaneously acquire full scan data for identifying unknowns and Selected Ion Monitoring (SIM) data for achieving the lowest possible detection limits for target analytes.[6]

  • Data Analysis:

    • Identify target alkyl halides by comparing retention times and mass spectra against the authenticated standards.

    • Quantify each impurity using the calibration curve generated from the standard solutions, normalized to the internal standard response.

Performance Benchmark: Headspace-GC-MS for Alkyl Halides
ParameterPerformance MetricRationale / Causality
Specificity Baseline resolution of 18 alkyl halides. Confirmed by unique mass spectra.Mass spectrometry provides unequivocal identification, ensuring peaks are not co-eluting interferences.
LOD/LOQ LOQ as low as 0.2 ng/mL in solution, equivalent to 0.1 ng/mg (0.1 ppm) in the API.[6]Headspace sampling concentrates the analytes and eliminates matrix, while SIM mode on the MS drastically improves the signal-to-noise ratio.
Linearity R² > 0.995 over a range of 0.1 to 50 ng/mg.This demonstrates a proportional response across a wide concentration range, essential for accurate quantification from trace levels up to process excursion limits.
Precision < 15% RSD at the LOQ.Demonstrates the method's reproducibility at low concentrations, a critical requirement for validating impurity methods.

Chapter 3: High-Performance Liquid Chromatography (HPLC) - The Versatile Workhorse

Principle & Causality: HPLC is the cornerstone of pharmaceutical analysis, indispensable for compounds that are non-volatile, polar, or thermally unstable.[14][15] Its versatility stems from the vast array of available stationary phases (columns) and mobile phase combinations, allowing for the fine-tuning of selectivity. For halogenated intermediates, a key challenge is often the separation of the main component from structurally similar impurities, such as a precursor, an isomer, or a dehalogenated by-product.[5][16]

The choice of column chemistry is a primary driver of selectivity. While a standard C18 column is the first choice for many methods, alternative chemistries are crucial for halogenated aromatics. A Pentafluorophenyl (PFP) phase, for instance, offers alternative selectivity through multiple interaction mechanisms (hydrophobic, pi-pi, dipole-dipole), which can be highly effective at resolving halogenated compounds from their non-halogenated analogues.[5] Coupling HPLC with a Diode Array Detector (DAD) provides spectral information, while hyphenation with MS (LC-MS) is essential for the definitive identification and structural elucidation of unknown impurities.[17][18]

Experimental Workflow: RP-HPLC-UV/MS for Purity and Dehalogenation Impurity Profiling

This workflow is designed to assess the purity of a halogenated intermediate and specifically resolve it from a critical dehalogenated impurity.

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_analysis UHPLC-DAD-MS Analysis cluster_data Data Processing MP 1. Prepare Mobile Phases (e.g., A: 0.1% Formic Acid in H₂O B: 0.1% Formic Acid in ACN) Sample 2. Accurately Weigh Sample & Dissolve in Diluent MP->Sample Filter 3. Filter Sample (0.22 µm syringe filter) Sample->Filter Inject 4. Inject onto Column (e.g., PFP stationary phase) Filter->Inject Place in Autosampler Gradient 5. Gradient Elution (e.g., 5% to 95% B over 10 min) Inject->Gradient Detect 6. Detection (DAD followed by ESI-HRMS) Gradient->Detect Purity 7. Calculate Purity (% Area Normalization) Detect->Purity Acquire Data ImpurityID 8. Identify Impurities (Exact Mass & UV Spectra) Purity->ImpurityID Report 9. Generate Report ImpurityID->Report

Caption: UHPLC-DAD-MS workflow for purity and impurity analysis.

Detailed Protocol: Separation of a Halogenated Drug from its Dehalogenated Impurity

This protocol is based on a study demonstrating a successful strategy for this common analytical challenge.[5]

  • Mobile Phase & Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The use of an acidic modifier like formic acid is causal; it ensures that any basic functional groups on the analytes are protonated, leading to better peak shape on silica-based columns.

    • Prepare sample solutions at approximately 0.5 mg/mL in a 50:50 mixture of Acetonitrile and Water.

  • Instrument Parameters (UHPLC-DAD-HRESIMS):

    • Column: A column with a pentafluorophenyl stationary phase. This choice is critical for providing the alternative selectivity needed to resolve the structurally similar halogenated and dehalogenated species.[5]

    • Flow Rate: 0.5 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate. A scouting gradient is an efficient starting point for method development.[19]

    • DAD Detector: Scan from 200-400 nm to capture UV spectra for all eluting peaks.

    • MS Detector: High-Resolution ESI-MS in positive ion mode. This provides exact mass measurements, allowing for the unambiguous confirmation of elemental formulas for the parent compound and any impurities.[5]

  • Data Analysis:

    • Calculate the purity of the main peak using area percent normalization from the DAD chromatogram.

    • Identify the dehalogenated impurity by extracting the ion chromatogram corresponding to its exact mass. For example, a chloro- to hydro- substitution would result in a mass difference of approximately 33.96 Da (Cl - H).

Performance Benchmark: HPLC for Purity/Impurity Analysis
ParameterPerformance MetricRationale / Causality
Specificity Baseline resolution (Rs > 2.0) between the API and its dehalogenated impurity on a PFP column.[5]This demonstrates the method's ability to accurately quantify the main peak without interference from the critical impurity.
LOD/LOQ Reporting threshold typically set at 0.05%; LOQ validated at ≤ 0.05%.Aligns with ICH guidelines for reporting, identification, and qualification of impurities.[20]
Linearity R² > 0.999 for the main component over a range of 50-150% of the nominal concentration.Essential for an accurate assay measurement.
Accuracy Recovery of 98.0-102.0% for the API in a spiked matrix.Confirms that the method is free from significant bias.

Chapter 4: Orthogonal & Specialized Techniques

A robust analytical control strategy often requires orthogonal methods—techniques that rely on different scientific principles—to provide a comprehensive understanding of the intermediate.

Quantitative NMR (qNMR) Spectroscopy

Principle & Causality: Unlike chromatography, which requires a reference standard of the same compound for accurate quantification, NMR is a primary ratio method.[21] The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, regardless of the molecule's structure.[22] This makes qNMR an incredibly powerful tool for determining the absolute purity or potency of a pharmaceutical intermediate without needing a highly characterized standard of that same intermediate.[23][24] It is also invaluable for confirming the structure of the intermediate and any isolated impurities. For halogenated compounds, ¹⁹F NMR can be particularly informative if fluorine is present.

Expert Insight: For quantitative ¹³C NMR, it is essential to use an inverse-gated decoupling sequence. This technique decouples protons during signal acquisition to produce sharp singlets but gates the decoupler off during the relaxation delay. This action suppresses the Nuclear Overhauser Effect (NOE), an energy transfer phenomenon that can otherwise artificially and non-uniformly enhance carbon signals, making quantification inaccurate.[22]

Ion Chromatography (IC)

Principle & Causality: During the synthesis of halogenated intermediates, inorganic halides (e.g., chloride, bromide) can be introduced or formed as by-products. Ion Chromatography is the ideal technique for quantifying these ionic impurities.[25][26] IC separates ions based on their interaction with an ion-exchange resin.[26][27] When paired with a conductivity detector, it provides excellent sensitivity and selectivity for common inorganic anions and cations.[28]

Expert Insight: A significant challenge arises when an API is insoluble in water and must be dissolved in an organic solvent, which can interfere with conductivity detection.[29] A modern solution involves using a concentrator column. The sample is loaded onto the concentrator, which retains the target ionic analytes while the organic solvent is washed to waste. The trapped ions are then eluted onto the analytical column with the aqueous mobile phase, effectively removing the interference and enabling robust analysis.[29]

Workflow: Ion Chromatography for Halide Impurity Analysis

IC_Workflow cluster_prep Sample Preparation cluster_analysis IC Analysis cluster_data Data Processing Sample 1. Dissolve Sample (in Water or Org. Solvent) Filter 2. Filter Sample (0.22 µm IC-certified filter) Sample->Filter Inject 3. Inject into IC System Filter->Inject Transfer to Autosampler Separation 4. Anion-Exchange Separation (e.g., Dionex AS9-HC column) Inject->Separation Suppression 5. Eluent Suppression Separation->Suppression Detection 6. Conductivity Detection Suppression->Detection Identify 7. Identify by Retention Time Detection->Identify Acquire Data Quantify 8. Quantify vs. Standard Identify->Quantify Report 9. Report Result (ppm) Quantify->Report

Caption: Ion Chromatography workflow for inorganic halide analysis.

Chapter 5: Comparative Analysis & Method Selection

The choice of an analytical technique is not arbitrary; it is a strategic decision based on the specific question being asked. The table below summarizes the strengths and applications of each benchmarked technique.

Master Comparison Table
Parameter Headspace-GC-MS RP-HPLC-UV/MS Quantitative NMR (qNMR) Ion Chromatography (IC)
Primary Analytes Volatile/Semi-volatile compounds (Residual Solvents, Alkyl Halides)Non-volatile, polar, or thermally labile compounds (API, Intermediates, Impurities)Main component (API/Intermediate), structural confirmationInorganic ionic species (Cl⁻, Br⁻, SO₄²⁻, etc.)
Primary Application Trace-level impurity testing, Genotoxin screeningPurity assay, Impurity profiling, Stability testingAbsolute purity/potency determination, Reference standard characterizationInorganic impurity testing, Counterion assay
Sensitivity Very High (ppb/low ppm)High (typically >0.03%)Moderate (typically >0.1%)High (ppm/ppb)
Specificity Very High (MS fragmentation)High (Chromatographic resolution + MS)Very High (Unique chemical shifts)High (for target ions)
Quantitative Principle External/Internal StandardizationExternal/Internal StandardizationAbsolute (Primary Ratio Method)External/Internal Standardization
Throughput ModerateHighLow to ModerateHigh
Key Strength Unmatched for volatile impurities.[7]Broad applicability and versatility.[14]No need for identical reference standard for quantification.[21][23]Gold standard for ionic impurities.[26]
Key Limitation Limited to thermally stable, volatile compounds.Can be challenging to resolve all structural isomers.Lower sensitivity than chromatographic methods.Limited to ionic analytes.
Decision-Making Workflow for Method Selection

This logical tree guides the selection of a primary analytical technique based on the analytical objective.

Decision_Tree Start What is the Analytical Goal? Goal1 Analyze for Volatile Impurities? (e.g., Residual Solvents, Alkyl Halides) Start->Goal1 Yes Goal2 Determine Purity / Profile of Non-Volatile Intermediate? Start->Goal2 No, it's... Goal3 Determine Absolute Potency or Characterize a Standard? Start->Goal3 No, it's... Goal4 Quantify Inorganic Halides (e.g., free Cl⁻, Br⁻)? Start->Goal4 No, it's... Tech1 Use Headspace-GC-MS Goal1->Tech1 Tech2 Use RP-HPLC with UV/MS Goal2->Tech2 Tech3 Use Quantitative NMR (qNMR) Goal3->Tech3 Tech4 Use Ion Chromatography (IC) Goal4->Tech4

Sources

Safety Operating Guide

Navigating the Safe Disposal of 4-(2-Chlorophenyl)piperidine Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 4-(2-Chlorophenyl)piperidine hydrochloride, moving beyond a simple checklist to instill a deep understanding of the principles behind these critical operations. Our commitment is to empower you with the knowledge to not only ensure safety but also to foster a culture of proactive environmental stewardship within your laboratory.

Understanding the Hazard Profile: Why Caution is Critical

4-(2-Chlorophenyl)piperidine hydrochloride and its chemical relatives, namely piperidine derivatives, are classified as hazardous substances.[1][2] A thorough understanding of their toxicological profile is the first step in ensuring safe handling and disposal.

Key Hazards:

  • Acute Toxicity: This compound is harmful if swallowed.[3]

  • Irritation: It is known to cause skin and serious eye irritation.[3][4] Direct contact can lead to inflammation and discomfort.[5]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[3][4]

Given these hazards, adherence to stringent safety protocols is not merely a suggestion but a necessity to protect laboratory personnel and the surrounding environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 4-(2-Chlorophenyl)piperidine hydrochloride for any purpose, including disposal preparation, the correct Personal Protective Equipment (PPE) must be donned. The causality here is direct: the right barrier protection mitigates the risk of exposure through all potential routes—inhalation, ingestion, and skin or eye contact.

Hazard Category Required Personal Protective Equipment (PPE) Rationale for Use
Eye Irritation Chemical safety goggles or a face shield.[4]Protects eyes from splashes or airborne particles of the chemical, preventing serious irritation or damage.
Skin Irritation Chemical-resistant gloves (e.g., nitrile) and a lab coat.[4]Prevents direct skin contact, which can cause irritation and potential absorption of the chemical.
Respiratory Irritation Use in a well-ventilated area or with a fume hood.[4]Minimizes the inhalation of dust or vapors, which can irritate the respiratory tract.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-(2-Chlorophenyl)piperidine hydrochloride is a multi-step process that must be executed with precision. The overarching principle is the containment and transfer of the hazardous waste to a licensed disposal facility, adhering to all institutional and regulatory guidelines.

Initial Waste Segregation and Containment

The "Why": Proper segregation at the source is fundamental to a safe and efficient waste management program. It prevents accidental mixing of incompatible chemicals, which could lead to dangerous reactions, and streamlines the disposal process.

Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[6][7]

  • Labeling: The label must include:

    • The full chemical name: "4-(2-Chlorophenyl)piperidine hydrochloride"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date the first waste was added

    • The name of the principal investigator or laboratory

  • Collection:

    • Solid Waste: For pure compound or contaminated solids (e.g., weighing paper, gloves), place them directly into the designated waste container.

    • Liquid Waste: If the compound is in solution, collect it in a compatible, labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Managing Spills: Immediate and Corrective Actions

The "Why": Spills, though unintentional, must be managed with the same level of care as routine disposal. A swift and correct response minimizes exposure to personnel and prevents the spread of contamination.

Protocol for a Minor Spill:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Don Appropriate PPE: As outlined in the table above.

  • Contain the Spill:

    • Dry Spill: Gently cover the spill with an absorbent material designed for chemical spills. Avoid creating dust.[4][5] Use dry clean-up procedures.[4][5]

    • Wet Spill: Use a chemical absorbent pad or granules to soak up the liquid.[5][8]

  • Collect the Waste: Carefully scoop the absorbed material and spilled substance into the designated hazardous waste container.[4][5]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (check with your EHS office for recommendations), followed by soap and water. Ensure the cleanup materials are also disposed of as hazardous waste.

  • Wash Hands: Thoroughly wash your hands after the cleanup is complete.

For major spills, evacuate the area and contact your institution's EHS emergency line immediately.

The Disposal Decision Tree

The following diagram illustrates the logical flow for the proper disposal of 4-(2-Chlorophenyl)piperidine hydrochloride.

DisposalWorkflow cluster_prep Preparation & Handling cluster_spill Spill Response cluster_routine Routine Disposal cluster_final Final Disposal start Start: Need to dispose of 4-(2-Chlorophenyl)piperidine hydrochloride ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe spill Is there a spill? ppe->spill spill_yes Follow Spill Cleanup Protocol: 1. Alert others 2. Contain spill 3. Collect waste 4. Decontaminate area spill->spill_yes Yes waste_container Place in a labeled Hazardous Waste Container spill->waste_container No spill_yes->waste_container storage Store waste container in a designated Satellite Accumulation Area waste_container->storage pickup Arrange for pickup by EHS or a licensed waste disposal contractor storage->pickup incineration Disposal via high-temperature incineration with afterburner and scrubber pickup->incineration end Disposal Complete incineration->end End of Process

Caption: Decision workflow for the safe disposal of 4-(2-Chlorophenyl)piperidine hydrochloride.

Ultimate Disposal Method: Incineration

The recommended and most environmentally sound method for the final disposal of 4-(2-Chlorophenyl)piperidine hydrochloride is high-temperature incineration.[3] This process involves dissolving or mixing the chemical with a combustible solvent and burning it in a specialized chemical incinerator equipped with an afterburner and a scrubber.[3]

The "Why":

  • Complete Destruction: High temperatures effectively break down the complex organic molecule into simpler, less harmful compounds.

  • Emission Control: The afterburner and scrubber systems are crucial for neutralizing and removing potentially harmful byproducts of combustion, such as hydrogen chloride, preventing their release into the atmosphere.

It is imperative that this final disposal step is handled by a licensed and reputable hazardous waste management company. Your institution's EHS office will have established procedures for the collection and transfer of waste to such facilities.[6]

Regulatory Compliance: A Non-Negotiable Aspect

All procedures for the disposal of 4-(2-Chlorophenyl)piperidine hydrochloride must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the management of hazardous waste.[9] Failure to comply with these regulations can result in significant penalties.[10]

Conclusion: Fostering a Culture of Safety

The proper disposal of 4-(2-Chlorophenyl)piperidine hydrochloride is a critical responsibility for all laboratory personnel. By understanding the hazards, diligently using personal protective equipment, and adhering to the established disposal protocols, you contribute to a safer research environment and the protection of our planet. This guide serves as a comprehensive resource to support you in this endeavor. Always consult your institution's specific chemical hygiene plan and EHS office for guidance tailored to your location.

References

  • 4-(4-Chlorophenoxy)piperidine hydrochloride - CymitQuimica.

  • 4-Piperidinopiperidine - Santa Cruz Biotechnology.

  • FM64058 - Safety Data Sheet.

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA NEPIN.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Method 612: Chlorinated Hydrocarbons - EPA.

  • SAFETY DATA SHEET - Fisher Scientific.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS.

  • Safety Data Sheet: Piperidine - Carl ROTH.

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.

  • Piperidine - SAFETY DATA SHEET - PENTA.

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt.

  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER - Vita-D-Chlor.

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University.

  • Pharmaceutical Waste - Department of Toxic Substances Control - CA.gov.

  • Management of Hazardous Waste Pharmaceuticals | US EPA.

  • Environmental toxicology - Wikipedia.

Sources

Personal protective equipment for handling 4-(2-Chlorophenyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

At a Glance: 4-(2-Chlorophenyl)piperidine hydrochloride is a piperidine derivative used frequently as a pharmacophore in drug discovery.[1][2] As a hydrochloride salt, it presents distinct physical hazards compared to its free base liquid form. It is a hygroscopic solid that poses significant respiratory and ocular risks due to fine dust generation.

  • Primary Hazard: Respiratory tract irritation (STOT SE 3) and Acute Toxicity (Oral).[2]

  • Physical State: Crystalline solid/Powder (Hygroscopic).

  • Critical Control: Dust containment. All open-handling must occur within a certified Chemical Fume Hood (CFH).[1][2]

  • Glove Protocol: Nitrile (Standard) or Laminate (Solution-phase).[1][2]

Part 2: Hazard Analysis & Risk Assessment

To select the correct PPE, we must understand the mechanism of exposure.

Hazard CategorySpecific RiskMechanism of Injury
Inhalation High The HCl salt form is prone to static charge, creating fine, airborne dust during weighing.[1][2] Inhalation causes severe upper respiratory irritation and potential systemic toxicity.
Ocular Moderate-High Fine particulates can bypass standard safety glass gaps.[1][2] The salt is corrosive to mucous membranes upon contact with moisture (tears).
Dermal Moderate Irritant (Skin Irrit. 2). While less permeable than the free base liquid, the salt can cause dermatitis. Danger increases significantly when dissolved in organic solvents (DMSO/MeOH).
Physical Hygroscopic Absorbs atmospheric moisture rapidly, causing clumping and altering stoichiometry. Degraded/wet material becomes sticky and harder to handle safely.

Part 3: Personal Protective Equipment (PPE) Matrix

Rationale: The following selection criteria prioritize "worst-case" scenarios, particularly regarding the permeation of carrier solvents used with this compound.

Hand Protection (Gloves)
State of MatterMaterialThicknessBreakthrough TimeScientist's Note
Solid / Powder Nitrile (Disposable)≥ 5 mil (0.12 mm)> 480 minExcellent protection against the dry salt.[1][2] Change immediately if punctured.[3]
In Solution (DMSO) Nitrile (Double gloved)≥ 8 mil (Total)~ 15-30 minDMSO permeates nitrile rapidly.[1][2] If the salt is dissolved in DMSO, change gloves immediately upon splash .
In Solution (DCM) Laminate / Silver Shield 2.7 mil> 480 minStandard nitrile offers zero protection against Dichloromethane (DCM).[2] Use laminate liners under nitrile.
Respiratory & Body Protection
  • Primary Barrier (Engineering Control): All weighing and transfer operations must be performed in a Class II Chemical Fume Hood or a Powder Containment Hood.

  • Secondary Barrier (PPE):

    • Lab Coat: 100% Cotton or flame-resistant synthetic (Standard).[1][2] Buttoned to the neck.

    • Eye Protection: Chemical Splash Goggles (indirect vent) are preferred over safety glasses during weighing to prevent dust migration around the lens.

    • Respiratory (If Hood Unavailable): NIOSH-approved N95 or P100 particulate respirator.[1][2] Note: This is a last resort; engineering controls are mandatory for routine handling.

Part 4: Operational Protocols

Protocol A: Safe Weighing of Hygroscopic HCl Salts

Why this matters: Hydrochloride salts are often statically charged and "jump" during weighing. They also absorb water, making accurate weighing difficult if done slowly.

  • Preparation: Place the balance inside the fume hood. If vibrations are an issue, use a marble balance table or turn off the hood fan momentarily only if a sash is lowered to <6 inches (check local safety officer approval).

  • Static Control: Use an anti-static gun (ionizer) on the weighing boat and spatula before touching the powder. This prevents the "jumping powder" phenomenon.

  • Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper (high spill risk).

  • Closure: Recap the stock bottle immediately after removing the aliquot to prevent moisture uptake.

Protocol B: Solubilization

Solubility Profile: Soluble in DMSO, Methanol, Ethanol . Sparingly soluble in water.

  • Solvent Addition: Add the solvent to the powder, not the powder to the solvent, to minimize splash risk.

  • Dissolution: Vortexing is preferred over sonication for open vials to prevent aerosolization.

  • Labeling: Once dissolved, the hazard profile adopts the characteristics of the solvent (e.g., flammability of Ethanol, skin permeability of DMSO). Label the vial: "Contains 4-(2-Chlorophenyl)piperidine HCl - Toxic/Irritant".[1][2]

Part 5: Safe Handling Workflow (Visualization)

The following diagram outlines the decision logic for handling this compound, ensuring no step is missed.

SafeHandling Start Start: Handling 4-(2-Chlorophenyl)piperidine HCl Assess Step 1: Risk Assessment (Is it Solid or Solution?) Start->Assess SolidPath Solid / Powder Assess->SolidPath SolutionPath In Solution Assess->SolutionPath HoodCheck Is Fume Hood Available? SolidPath->HoodCheck SolventCheck Check Solvent Type SolutionPath->SolventCheck NoHood STOP: Do NOT Proceed. High Dust Inhalation Risk. HoodCheck->NoHood No YesHood Proceed: Don PPE (Nitrile Gloves + Goggles) HoodCheck->YesHood Yes Weighing Weighing Protocol: Use Anti-Static Gun Clean Spatula Immediately YesHood->Weighing DMSO Solvent: DMSO/Methanol SolventCheck->DMSO DCM Solvent: DCM/Chloroform SolventCheck->DCM GloveDMSO Double Nitrile Gloves (Change every 15 mins) DMSO->GloveDMSO GloveDCM Laminate/Silver Shield Gloves (Nitrile is permeable) DCM->GloveDCM Disposal Disposal: Solid -> Haz Waste Bin Liquid -> Solvent Stream GloveDMSO->Disposal GloveDCM->Disposal Weighing->Disposal

Caption: Decision matrix for PPE selection based on physical state and carrier solvent.

Part 6: Emergency & Disposal Procedures

1. Spill Cleanup (Solid Powder):

  • Do NOT dry sweep. This creates dust.

  • Method: Cover the spill with a paper towel dampened with water (or a specific neutralizer if available, though water is sufficient for this salt). Wipe up the wet slurry.

  • Disposal: Place the contaminated towels in a sealed plastic bag before throwing them into the solid hazardous waste bin.

2. Exposure Response:

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The HCl salt is acidic and can cause corneal damage.

  • Skin Contact: Wash with soap and copious water. If dissolved in DMSO, do not scrub vigorously (increases absorption); rinse gently but thoroughly.

3. Waste Disposal:

  • Solid Waste: Segregate into "Solid Hazardous Waste." Do not mix with oxidizers.

  • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).

  • Container: Triple rinse empty bottles with water/methanol before discarding the glass.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4] Retrieved from [Link][1][2]

  • PubChem. (2025). Compound Summary: (R)-2-(4-Chlorophenyl)piperidine hydrochloride.[1][2][5] National Library of Medicine. Retrieved from [Link][1][2]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Chlorophenyl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2-Chlorophenyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.